4-(Dimethoxymethyl)-2-methoxypyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(dimethoxymethyl)-2-methoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-11-7(12-2)6-4-5-9-8(10-6)13-3/h4-5,7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEIHKDMHTFBNOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=N1)C(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80611254 | |
| Record name | 4-(Dimethoxymethyl)-2-methoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80611254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193746-84-8 | |
| Record name | 4-(Dimethoxymethyl)-2-methoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80611254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-(Dimethoxymethyl)-2-methoxypyrimidine CAS number and properties
CAS Number: 193746-84-8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(Dimethoxymethyl)-2-methoxypyrimidine, a key intermediate in the synthesis of a variety of biologically active molecules. This document consolidates its chemical and physical properties, safety information, a plausible experimental protocol for its synthesis, and insights into its potential applications in medicinal chemistry and agrochemical research.
Core Properties and Safety Information
This compound is a substituted pyrimidine derivative that serves as a versatile building block in organic synthesis. Its chemical structure features a pyrimidine core, a methoxy group at the 2-position, and a dimethoxymethyl group at the 4-position.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 193746-84-8 | [1][2] |
| Molecular Formula | C₈H₁₂N₂O₃ | [1][2] |
| Molecular Weight | 184.19 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | |
| Purity | Typically ≥97% | [1] |
| Storage Temperature | 2-8°C, in an inert atmosphere |
Safety and Handling
The following safety information is derived from available safety data sheets (SDS) for this compound and structurally similar compounds.
| Hazard Statement | Precautionary Statement |
| H315: Causes skin irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| H319: Causes serious eye irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H335: May cause respiratory irritation. | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Synthesis and Characterization
Proposed Synthetic Pathway
A potential synthetic route to this compound could start from a suitable pyrimidine precursor, such as 2-methoxy-4-methylpyrimidine, which would then be halogenated and subsequently converted to the aldehyde, followed by acetal formation. A more direct approach might involve the cyclization of precursors already containing the dimethoxymethyl moiety.
A generalized workflow for a potential synthesis is depicted below.
Detailed Experimental Protocol (Hypothetical)
This protocol is a hypothetical procedure based on general methods for pyrimidine synthesis and acetal formation.
Materials:
-
2-Chloro-4-formylpyrimidine
-
Anhydrous Methanol
-
Trimethyl orthoformate
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Sodium Methoxide
-
Anhydrous solvent (e.g., Tetrahydrofuran)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Acetal Formation: To a solution of 2-chloro-4-formylpyrimidine (1.0 eq) in anhydrous methanol, add trimethyl orthoformate (1.2 eq) and a catalytic amount of p-toluenesulfonic acid. Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Extraction: Once the reaction is complete, quench the reaction by adding saturated sodium bicarbonate solution. Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Methoxylation: Dissolve the crude 4-(dimethoxymethyl)-2-chloropyrimidine in anhydrous tetrahydrofuran. Add a solution of sodium methoxide (1.1 eq) in methanol dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Final Work-up and Purification: Quench the reaction with water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure this compound.
Characterization
The structure of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Peaks corresponding to the methoxy protons (singlet, ~4.0 ppm), the acetal methyl protons (singlet, ~3.4 ppm), the acetal methine proton (singlet, ~5.5 ppm), and the pyrimidine ring protons (doublets, ~7.0-8.5 ppm). |
| ¹³C NMR | Resonances for the pyrimidine ring carbons, the methoxy carbon, the acetal carbons, and the acetal methine carbon. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (184.19 g/mol ). |
| IR | Characteristic C-O and C=N stretching frequencies. |
Biological Activity and Applications
While specific biological studies on this compound are limited in publicly available literature, the pyrimidine scaffold is a well-established pharmacophore in drug discovery. Pyrimidine derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.[1]
The dimethoxymethyl group can be readily deprotected to the corresponding aldehyde, which serves as a versatile handle for further chemical modifications, such as the introduction of various side chains to modulate biological activity.
Potential Signaling Pathway Interactions
Given the prevalence of pyrimidine derivatives as kinase inhibitors, a common mechanism of action involves the modulation of cell signaling pathways that are critical for cell growth, proliferation, and survival. A generalized diagram of a kinase inhibition pathway that could be targeted by derivatives of this compound is presented below. It is important to note that this is a representative pathway and not based on direct experimental evidence for this specific compound.
Conclusion
This compound is a valuable chemical intermediate with significant potential in the development of novel pharmaceuticals and agrochemicals. Its well-defined properties and versatile reactivity make it an important tool for medicinal and synthetic chemists. The information provided in this guide serves as a foundational resource for researchers working with this compound and in the broader field of pyrimidine chemistry.
References
An In-depth Technical Guide to the Synthesis Mechanism of 4-(Dimethoxymethyl)-2-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthesis mechanism for 4-(dimethoxymethyl)-2-methoxypyrimidine, a key intermediate in the development of various pharmaceutical and agrochemical compounds. Due to the limited availability of a directly published synthesis protocol, this document outlines a plausible and scientifically sound multi-step synthetic pathway. The guide includes detailed experimental protocols, quantitative data, and visualizations to aid researchers in the practical application of this synthesis.
Proposed Synthesis Pathway
The synthesis of this compound can be logically approached through a three-step sequence starting from readily available precursors. The overall strategy involves the initial construction of a 2-methoxy-4-methylpyrimidine core, followed by the oxidation of the 4-methyl group to a formyl group, and concluding with the protection of the resulting aldehyde as a dimethyl acetal.
Caption: Overall workflow for the synthesis of this compound.
Detailed Synthesis Mechanism and Experimental Protocols
Step 1: Synthesis of 2-Methoxy-4-methylpyrimidine
The initial step focuses on the creation of the core pyrimidine structure. A common and effective method involves the condensation of an amidine with a β-dicarbonyl compound. In this proposed synthesis, acetamidine hydrochloride is reacted with a malonic ester derivative in the presence of a base.
Reaction Scheme:
An In-depth Technical Guide to the Synthesis of 4-(Dimethoxymethyl)-2-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Dimethoxymethyl)-2-methoxypyrimidine is a key intermediate in the synthesis of various biologically active molecules. The pyrimidine core is a ubiquitous scaffold in numerous pharmaceuticals, and the dimethoxymethyl group at the 4-position serves as a protected aldehyde, allowing for further chemical transformations. The 2-methoxy substituent modulates the electronic properties of the pyrimidine ring, influencing its reactivity and biological interactions. This guide explores two primary retrosynthetic approaches for the synthesis of this target molecule.
Retrosynthetic Analysis
Two logical retrosynthetic pathways are considered for the synthesis of this compound:
Strategy 1: Functionalization of a Pre-formed Pyrimidine Ring
This approach involves the initial synthesis of a suitable 2-methoxypyrimidine derivative, followed by the introduction of the dimethoxymethyl group at the 4-position. This can be achieved through formylation and subsequent acetalization, or by direct introduction of a protected one-carbon unit.
Strategy 2: Pyrimidine Ring Construction from Acyclic Precursors
This convergent strategy involves the condensation of two key fragments: a three-carbon unit already bearing the dimethoxymethyl group, and a nitrogen-containing component to complete the pyrimidine ring.
Strategy 1: Synthesis via Functionalization of a Pre-formed Pyrimidine Ring
This strategy is a common and often reliable approach for the synthesis of substituted pyrimidines.
Synthesis of a Suitable 2-Methoxypyrimidine Starting Material
A critical first step is the preparation of a 2-methoxypyrimidine derivative that can be functionalized at the 4-position. A common and versatile starting material for this purpose is 4-chloro-2-methoxypyrimidine.
Experimental Protocol: Synthesis of 4-Chloro-2-methoxypyrimidine from 2-Methoxy-4-hydroxypyrimidine
This procedure is adapted from analogous chlorination reactions of hydroxypyrimidines.
Materials:
-
2-Methoxy-4-hydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
An organic base (e.g., N,N-dimethylaniline or triethylamine)
-
Inert solvent (e.g., toluene or chloroform)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-methoxy-4-hydroxypyrimidine in an inert solvent.
-
Add the organic base to the suspension.
-
Slowly add phosphorus oxychloride to the mixture at room temperature.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-chloro-2-methoxypyrimidine.
-
Purify the product by column chromatography or recrystallization.
Table 1: Reaction Parameters for the Synthesis of 4-Chloro-2-methoxypyrimidine
| Parameter | Value | Reference |
| Reactants | 2-Methoxy-4-hydroxypyrimidine, POCl₃, Organic Base | Analogous reactions[1][2] |
| Solvent | Toluene or Chloroform | [1][2] |
| Temperature | Reflux | [1] |
| Reaction Time | 2-5 hours | [1] |
| Yield | High (expected) | [1] |
Introduction of the Formyl Group at the 4-Position
With 4-chloro-2-methoxypyrimidine in hand, the next step is to introduce a formyl group at the 4-position. A common method for the formylation of electron-rich heterocycles is the Vilsmeier-Haack reaction.[3][4][5][6]
Caption: General workflow for acetalization.
Experimental Protocol: Acetalization of 4-Formyl-2-methoxypyrimidine
Materials:
-
4-Formyl-2-methoxypyrimidine
-
Methanol
-
Anhydrous acid catalyst (e.g., HCl in methanol, p-toluenesulfonic acid)
-
Triethylamine or other suitable base for neutralization
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolve 4-formyl-2-methoxypyrimidine in an excess of anhydrous methanol.
-
Add a catalytic amount of an anhydrous acid.
-
Stir the reaction mixture at room temperature, monitoring the disappearance of the starting material by TLC.
-
Once the reaction is complete, neutralize the acid catalyst with a base.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify this compound by column chromatography.
Strategy 2: Pyrimidine Ring Construction from Acyclic Precursors
This convergent approach builds the pyrimidine ring from two key fragments, one of which already contains the dimethoxymethyl moiety.
Potential Starting Materials
A key precursor for this strategy would be a three-carbon synthon with a dimethoxymethyl group. Potential candidates include:
-
1,1-Dimethoxy-3,3-bis(methylthio)-2-propene: This compound, upon reaction with an N-C-N unit, could lead to the formation of the pyrimidine ring.
-
3,3-Dimethoxy-2-propenal (a β-alkoxyenal): Condensation of this enal with a suitable amidine derivative is a plausible route.
The other essential component is a source for the N-C-N fragment of the pyrimidine ring. For the synthesis of a 2-methoxypyrimidine, O-methylisourea or its salt would be the reagent of choice.
Reaction Pathway: Ring Formation
Caption: Convergent synthesis of the pyrimidine ring.
Hypothetical Experimental Protocol
While a specific protocol for the target molecule using this strategy is not available, the following is a generalized procedure based on known pyrimidine syntheses from β-dicarbonyl compounds or their equivalents and amidines.
Materials:
-
A suitable three-carbon precursor (e.g., 3,3-dimethoxy-2-propenal)
-
O-Methylisourea hydrochloride or sulfate
-
A base (e.g., sodium methoxide, sodium ethoxide)
-
Anhydrous alcohol (e.g., methanol, ethanol)
Procedure:
-
In a round-bottom flask, dissolve the base in the anhydrous alcohol.
-
Add O-methylisourea salt to the solution and stir.
-
Add the three-carbon precursor to the reaction mixture.
-
Heat the reaction to reflux for several hours, monitoring its progress by TLC.
-
After completion, cool the reaction mixture and neutralize it with an acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product by column chromatography.
Table 3: Hypothetical Reaction Parameters for Ring Construction
| Parameter | Value | Reference |
| Reactants | 3,3-Dimethoxy-2-propenal, O-Methylisourea | General pyrimidine synthesis principles |
| Base | Sodium Methoxide | Common for such condensations |
| Solvent | Methanol | Common for such condensations |
| Temperature | Reflux | To drive the condensation |
| Yield | Variable | Dependent on the specific substrates and conditions |
Conclusion
This technical guide has outlined two primary, plausible synthetic strategies for the preparation of this compound. Strategy 1, involving the functionalization of a pre-formed pyrimidine ring, appears to be the more precedented approach, with established methods for the key chlorination and Vilsmeier-Haack formylation reactions on related heterocyclic systems. Strategy 2, while potentially more convergent, relies on the availability of a suitable three-carbon precursor containing the dimethoxymethyl group and would require more initial process development.
Researchers and drug development professionals can use the information and generalized protocols provided herein as a strong foundation for the successful laboratory synthesis of this compound. Experimental optimization of reaction conditions, purification techniques, and analytical characterization will be crucial for obtaining the target compound in high yield and purity.
References
- 1. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]
- 2. JP2006076970A - Process for producing 4-chloro-2-methylthiopyrimidines - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. ijpcbs.com [ijpcbs.com]
- 6. m.youtube.com [m.youtube.com]
Chemical structure and IUPAC name of 4-(Dimethoxymethyl)-2-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Dimethoxymethyl)-2-methoxypyrimidine is a heterocyclic organic compound belonging to the pyrimidine family. Pyrimidine derivatives are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities, including but not limited to, anticancer, antiviral, and antimicrobial properties. This technical guide provides a comprehensive overview of the chemical structure, IUPAC name, physical and chemical properties, a putative synthesis protocol, and a discussion of the potential biological significance of this compound. The information is curated for researchers, scientists, and professionals involved in drug discovery and development.
Chemical Structure and IUPAC Name
The chemical structure and IUPAC name are fundamental for the identification and characterization of a chemical compound.
IUPAC Name: this compound[1]
Chemical Structure Visualization:
References
An In-depth Technical Guide on the Spectral Data of 4-(Dimethoxymethyl)-2-methoxypyrimidine
Compound Identity
| Property | Value |
| IUPAC Name | 4-(dimethoxymethyl)-2-methoxypyrimidine |
| CAS Number | 193746-84-8[1][2] |
| Molecular Formula | C₈H₁₂N₂O₃[1][2] |
| Molecular Weight | 184.19 g/mol [2] |
| SMILES | COC1=NC=CC(C(OC)OC)=N1[1] |
Spectral Data Summary
Experimental spectral data for this compound is not available in the searched resources. The following tables are placeholders for expected data based on the analysis of similar pyrimidine derivatives.
Table 1: ¹H NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available |
Table 2: ¹³C NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| Data not available |
Table 3: IR Spectral Data (Predicted)
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Data not available |
Table 4: Mass Spectrometry Data (Predicted)
| m/z | Ion Assignment |
| Data not available |
Experimental Protocols
The following sections detail the typical experimental protocols for obtaining the spectral data for pyrimidine derivatives.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for acquiring ¹H and ¹³C NMR spectra of pyrimidine derivatives involves the use of a high-field NMR spectrometer.
-
Instrumentation : A Bruker Avance III AMX-400 spectrometer or equivalent is commonly used.[3]
-
Sample Preparation : Approximately 10 mg of the compound is dissolved in 0.5 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing 1% tetramethylsilane (TMS) as an internal standard.[4]
-
Data Acquisition :
-
¹H NMR : Spectra are typically recorded at 400 MHz. Chemical shifts are reported in parts per million (ppm) relative to TMS.
-
¹³C NMR : Spectra are acquired at 100 MHz.
-
-
Data Analysis : The resulting spectra are analyzed to determine the chemical shifts, multiplicities, and coupling constants of the protons and carbons in the molecule, which helps in elucidating its structure.
3.2. Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
-
Instrumentation : An Agilent Technologies Cary 630 FT-IR spectrometer or a similar instrument is typically employed.[3]
-
Sample Preparation : The sample can be analyzed as a KBr pellet. A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent disk.
-
Data Acquisition : The spectrum is recorded over a range of 4000-400 cm⁻¹.
-
Data Analysis : The absorption bands in the spectrum are assigned to specific functional group vibrations, such as C-H, C=N, C=C, and C-O stretches, which are characteristic of the pyrimidine ring and its substituents. For pyrimidine derivatives, characteristic vibrations are often observed for aromatic C-H (around 2920-2978 cm⁻¹), C=C (around 1570-1596 cm⁻¹), and C=N (around 1525-1575 cm⁻¹) stretching.[5]
3.3. Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound.
-
Instrumentation : A common method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using an instrument with an Electrospray Ionization (ESI) source in positive mode.[6] High-resolution mass spectrometers like Orbitrap or Q-TOF can provide high precision in identifying metabolites.[7]
-
Sample Preparation : A stock solution of the compound (e.g., 1 mg/mL) is prepared in a suitable solvent like methanol and then diluted to a final concentration (e.g., 1 µg/mL) with the initial mobile phase.[6]
-
Chromatographic Conditions :
-
Mass Spectrometry Conditions :
Workflow and Pathway Visualizations
The following diagrams illustrate a general workflow for the synthesis and characterization of a pyrimidine derivative, as well as a conceptual pathway for its potential application in drug development.
Caption: A general workflow for the synthesis and spectroscopic characterization of a pyrimidine derivative.
References
- 1. This compound 98% | CAS: 193746-84-8 | AChemBlock [achemblock.com]
- 2. calpaclab.com [calpaclab.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
Physical and chemical properties of substituted pyrimidines
An In-depth Technical Guide to the Physical and Chemical Properties of Substituted Pyrimidines
Introduction
The pyrimidine scaffold is a fundamental heterocyclic aromatic compound, integral to the structure of nucleic acids and recognized as a privileged scaffold in medicinal chemistry.[1][2] As essential components of DNA and RNA (cytosine, thymine, and uracil), pyrimidines are deeply embedded in biological systems.[1][3] This biological significance has made their synthetic derivatives a cornerstone of drug discovery, leading to a vast array of therapeutic agents with activities spanning anticancer, antimicrobial, anti-inflammatory, and antiviral applications.[4][5][6]
This technical guide offers a comprehensive examination of the core physical and chemical properties of substituted pyrimidines. It is designed for researchers, scientists, and drug development professionals, providing quantitative data, detailed experimental protocols, and visualizations of key processes to support the rational design and development of novel pyrimidine-based therapeutics.
I. Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. For pyrimidine derivatives, properties such as acidity (pKa), lipophilicity (logP/logD), and solubility dictate absorption, distribution, metabolism, and excretion (ADME).[3][7]
Electronic Nature and Reactivity
The pyrimidine ring is a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms.[8][9] This electron deficiency significantly influences its chemical reactivity:
-
Basicity: Pyrimidine is a weak base, with a pKa of 1.10 for the protonated form.[9] Substituents can either increase or decrease the basicity of the ring nitrogens.
-
Electrophilic Aromatic Substitution: This is generally difficult due to the ring's electron-deficient nature. When it does occur, it is most favorable at the C5 position, which is the most electron-rich carbon.[8][9]
-
Nucleophilic Aromatic Substitution: The electron-deficient C2, C4, and C6 positions are susceptible to attack by nucleophiles, making this a common and powerful method for functionalizing the pyrimidine core.[2][9]
Quantitative Physicochemical Data
The following tables summarize key physicochemical data for representative pyrimidine derivatives. These values are crucial for developing structure-activity relationships (SAR) and for predicting a compound's behavior in vivo.
Table 1: Acidity Constants (pKa) of Common Pyrimidine Derivatives
| Compound | pKa (Cation → Neutral) | pKa (Neutral → Anion) | Reference(s) |
| Pyrimidine | 1.10 | - | [9] |
| Cytosine | 4.6 | 12.2 | [8] |
| Uracil | - | 9.5 | [8] |
| Thymine | - | 9.9 | [8] |
| 5-Fluorouracil | - | 8.0 | [10] |
| 2-Aminopyrimidine | 3.5 | - | [11] |
| 4-Aminopyrimidine | 5.7 | - | [11] |
Note: pKa values can vary slightly depending on experimental conditions.
Table 2: Lipophilicity (logP / logD) of Selected Pyrimidine-Based Drugs
| Compound | Target / Use | logP | logD (pH 7.4) | Reference(s) |
| 5-Fluorouracil | Anticancer | -0.89 | -0.89 | [10] |
| Zidovudine (AZT) | Antiviral (HIV) | 0.05 | 0.05 | [9] |
| Trimethoprim | Antibacterial | 0.91 | 0.91 | [4] |
| Imatinib | Anticancer (Kinase Inhibitor) | 3.8 | 2.5 | [12] |
| Rosuvastatin | Antihyperlipidemic | 1.5 | -0.4 | [12][13] |
*Contains a pyrimidine moiety as part of a larger structure.
II. Spectroscopic Properties
Spectroscopic analysis is essential for the structural elucidation and confirmation of synthesized pyrimidine derivatives.
Table 3: Typical Spectroscopic Data for Substituted Pyrimidines
| Technique | Feature | Typical Range / Observation | Reference(s) |
| ¹H NMR | Aromatic Protons (C-H) | δ 6.5 - 9.5 ppm. Protons at C2, C4, and C6 are typically downfield due to the electron-withdrawing effect of the N atoms. | [2][14] |
| Amine/Amide Protons (N-H) | δ 5.0 - 13.0 ppm (broad, exchangeable with D₂O). | [2][15] | |
| ¹³C NMR | Aromatic Carbons | δ 110 - 170 ppm. Carbons at C2, C4, and C6 are typically downfield. | [2][15] |
| FT-IR | N-H Stretch (amines) | 3300 - 3500 cm⁻¹ | [14][16] |
| C=O Stretch (e.g., in uracil) | 1620 - 1700 cm⁻¹ | [14] | |
| C=N / C=C Stretch (ring) | 1525 - 1600 cm⁻¹ | [14] | |
| UV-Vis | π → π* transitions | λ_max typically in the range of 260 nm, but is highly dependent on substitution and solvent. | [16][17] |
III. Experimental Protocols & Workflows
Accurate determination of physicochemical properties is fundamental to drug discovery. High-throughput screening methods are often employed in the early stages.[18][19]
Protocol 1: Determination of pKa by Potentiometric Titration
This method measures the pH of a solution as a titrant is added, allowing for the determination of the acid dissociation constant.
Methodology:
-
Preparation: Accurately weigh 1-3 mg of the pyrimidine compound and dissolve it in a known volume (e.g., 10 mL) of a suitable solvent (e.g., water, methanol/water mixture).
-
Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, 10.0).
-
Titration: Place the sample solution in a thermostatted vessel at 25°C. Insert the calibrated pH electrode and a magnetic stirrer.
-
Acidic pKa: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl), recording the pH after each incremental addition.
-
Basic pKa: In a separate experiment, titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH).
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point of the titration curve. For multiple pKa values, specialized software can be used to analyze the inflection points.
Protocol 2: Determination of Lipophilicity (logD) by Shake-Flask Method
This classic method measures the partitioning of a compound between n-octanol and an aqueous buffer at a specific pH (e.g., 7.4).[7]
Methodology:
-
System Preparation: Pre-saturate n-octanol with the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and vice versa by mixing and allowing the phases to separate.
-
Sample Preparation: Prepare a stock solution of the test compound in the pre-saturated aqueous buffer at a known concentration.
-
Partitioning: In a vial, mix a known volume of the sample solution with an equal volume of pre-saturated n-octanol.
-
Equilibration: Shake or agitate the vial vigorously for a set period (e.g., 1-3 hours) at a constant temperature to allow equilibrium to be reached.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic phases.
-
Quantification: Carefully remove an aliquot from the aqueous phase. Determine the concentration of the compound using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The distribution coefficient (D) is calculated as: D = ([Compound]_octanol) / ([Compound]_aqueous) Where [Compound]_octanol is determined by mass balance: ([Compound]_initial - [Compound]_aqueous). logD is the base-10 logarithm of D.
Workflows in Pyrimidine Drug Development
The development of pyrimidine-based drugs follows a structured workflow from initial synthesis to lead optimization.
Caption: Generalized workflow for pyrimidine synthesis and drug discovery.
IV. Biological Activity and Metabolic Pathways
Substituted pyrimidines exhibit a remarkable range of biological activities, primarily because they can act as antimetabolites, mimicking endogenous nucleobases to disrupt critical cellular processes like DNA and RNA synthesis.[10][20]
Pyrimidine Metabolism
Cells can produce pyrimidines through two main pathways: de novo synthesis and the salvage pathway.[20][21] The de novo pathway builds the pyrimidine ring from simple precursors and is particularly active in rapidly proliferating cells, such as cancer cells.[21] This makes the enzymes in this pathway attractive targets for chemotherapy.
Caption: Simplified de novo pyrimidine biosynthesis pathway.
Mechanism of Action: Kinase Inhibition
Many modern pyrimidine-based drugs function as kinase inhibitors.[1] Kinases are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival. By designing pyrimidine derivatives that bind to the ATP-binding pocket of a specific kinase, it is possible to block its activity and halt cancer progression. The 2,4-disubstituted pyrimidine scaffold is a common motif in kinase inhibitors.
Caption: General mechanism of pyrimidine-based kinase inhibitors.
Conclusion
Substituted pyrimidines remain one of the most vital scaffolds in medicinal chemistry and drug development. Their diverse biological activities are intrinsically linked to their fundamental physical and chemical properties. A thorough understanding of their electronic nature, reactivity, lipophilicity, and acid-base characteristics is paramount for the design of next-generation therapeutics. By leveraging the quantitative data, experimental protocols, and workflow visualizations presented in this guide, researchers can more effectively navigate the complexities of optimizing pyrimidine derivatives into safe and effective drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]
- 7. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]
- 8. scialert.net [scialert.net]
- 9. Pyrimidine - Wikipedia [en.wikipedia.org]
- 10. Research Portal [scholarscommons.fgcu.edu]
- 11. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LogD Contributions of Substituents Commonly Used in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 14. researchgate.net [researchgate.net]
- 15. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and biological activity of some 4-substituted pyrimidines and fused pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. fiveable.me [fiveable.me]
- 20. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 21. Frontiers | Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine [frontiersin.org]
The Pyrimidine Core: A Privileged Scaffold in the Pantheon of Medicinal Chemistry
An In-depth Technical Guide on the Discovery, History, and Therapeutic Applications of Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine ring, a simple six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, stands as a cornerstone in the field of medicinal chemistry. Its fundamental role as a constituent of nucleobases—cytosine, thymine, and uracil—places it at the very heart of cellular machinery and signaling. This inherent biological relevance has rendered the pyrimidine scaffold a "privileged structure," a recurring molecular framework that exhibits binding affinity for a diverse range of biological targets. This technical guide provides a comprehensive exploration of the discovery and history of pyrimidine derivatives, their evolution as therapeutic agents, and the experimental methodologies that have underpinned their development into life-saving medicines.
A Historical Journey: From Discovery to blockbuster Drugs
The story of pyrimidines in science began in the early 19th century, long before their central role in genetics was understood. The timeline below highlights the key milestones in the discovery and development of pyrimidine derivatives in medicinal chemistry.
-
1818: The first pyrimidine derivative, alloxan, was isolated by Brugnatelli through the oxidation of uric acid with nitric acid.
-
1884: The systematic study of pyrimidines was initiated by Adolf Pinner, who synthesized pyrimidine derivatives by condensing ethyl acetoacetate with amidines.
-
1900: The parent pyrimidine compound was first prepared by Siegmund Gabriel and James Colman. Their method involved the conversion of barbituric acid to 2,4,6-trichloropyrimidine, followed by reduction.
-
1957: The synthesis of 5-fluorouracil (5-FU) by Charles Heidelberger and his colleagues marked a pivotal moment in cancer chemotherapy. This compound was rationally designed as an antimetabolite to interfere with DNA synthesis in rapidly dividing cancer cells.
-
Late 20th Century: The advent of molecular biology and a deeper understanding of disease mechanisms led to the development of a new generation of targeted pyrimidine-based therapies. This era saw the emergence of pyrimidine derivatives as potent enzyme inhibitors, particularly in the fields of virology and oncology. A notable example is the development of zidovudine (AZT), an anti-HIV drug.
-
21st Century: The focus has shifted towards highly specific kinase inhibitors for targeted cancer therapy. Pyrimidine-based drugs like imatinib and gefitinib have revolutionized the treatment of certain cancers by targeting the specific molecular drivers of the disease. The development of dual-target and multi-target pyrimidine derivatives is an active area of research.
Synthetic Methodologies: Building the Pyrimidine Core
The versatility of the pyrimidine scaffold is, in part, due to the numerous synthetic routes available for its construction and modification. One of the most classic and enduring methods is the Biginelli reaction.
The Biginelli Reaction: A Classic Multicomponent Synthesis
Discovered by Italian chemist Pietro Biginelli in 1891, this one-pot, three-component reaction efficiently produces 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea under acidic conditions.
Experimental Protocol: A Representative Biginelli Reaction
Objective: To synthesize 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester.
Materials:
-
4-methoxybenzaldehyde (1.36 g, 10 mmol)
-
Ethyl acetoacetate (1.30 g, 10 mmol)
-
Urea (0.90 g, 15 mmol)
-
Ethanol (20 mL)
-
Concentrated Hydrochloric Acid (0.5 mL)
Procedure:
-
A mixture of 4-methoxybenzaldehyde, ethyl acetoacetate, and urea in ethanol is placed in a round-bottom flask equipped with a reflux condenser.
-
A catalytic amount of concentrated hydrochloric acid is added to the mixture.
-
The reaction mixture is heated to reflux and stirred for 4 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the desired dihydropyrimidine.
Pyrimidine Derivatives in Oncology: From Broad-Spectrum to Targeted Therapies
The impact of pyrimidine derivatives on cancer treatment is profound, spanning from the early antimetabolites to the modern era of precision medicine.
Antimetabolites: The First Wave of Pyrimidine Anticancer Drugs
5-Fluorouracil (5-FU) is the archetypal pyrimidine antimetabolite. It functions as a prodrug that is converted intracellularly to several active metabolites. These metabolites exert their cytotoxic effects through two primary mechanisms:
-
Inhibition of Thymidylate Synthase (TS): The metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable ternary complex with TS and the folate cofactor, inhibiting the synthesis of thymidylate, an essential precursor for DNA synthesis. This leads to "thymineless death" in rapidly dividing cancer cells.
-
Incorporation into DNA and RNA: The metabolites fluorodeoxyuridine triphosphate (FdUTP) and fluorouridine triphosphate (FUTP) can be incorporated into DNA and RNA, respectively, leading to DNA damage and disruption of RNA function.
Kinase Inhibitors: The Era of Targeted Therapy
Many cancers are driven by the aberrant activity of protein kinases, which are key regulators of cellular signaling pathways. Pyrimidine derivatives have proven to be a particularly fruitful scaffold for the development of potent and selective kinase inhibitors.
Table 1: Representative Pyrimidine-Based Kinase Inhibitors in Oncology
| Drug | Target Kinase(s) | Indication | IC50/Ki |
| Gefitinib | EGFR | Non-Small Cell Lung Cancer | IC50: 2-37 nM |
| Erlotinib | EGFR | Non-Small Cell Lung Cancer, Pancreatic Cancer | IC50: 2 nM |
| Osimertinib | EGFR (including T790M mutation) | Non-Small Cell Lung Cancer | IC50: <10 nM |
| Imatinib | BCR-Abl, c-KIT, PDGFR | Chronic Myeloid Leukemia, GIST | IC50: ~100 nM (BCR-Abl) |
| Palbociclib | CDK4/6 | HR+ Breast Cancer | IC50: 11 nM (CDK4), 16 nM (CDK6) |
| Abemaciclib | CDK4/6 | HR+ Breast Cancer | IC50: 2 nM (CDK4), 10 nM (CDK6) |
| Ribociclib | CDK4/6 | HR+ Breast Cancer | IC50: 10 nM (CDK4), 39 nM (CDK6) |
GIST: Gastrointestinal Stromal Tumor; HR+: Hormone Receptor-Positive
Epidermal Growth Factor Receptor (EGFR) Inhibitors
The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and migration. Its overactivation is a hallmark of many cancers, including non-small cell lung cancer (NSCLC). Pyrimidine-based inhibitors like gefitinib and erlotinib compete with ATP for binding to the kinase domain of EGFR, thereby blocking downstream signaling.
Caption: Simplified EGFR signaling pathway and the point of inhibition by pyrimidine derivatives.
Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are a family of protein kinases that control the progression of the cell cycle. Their dysregulation is a common feature of cancer, leading to uncontrolled cell division. Pyrimidine-based CDK inhibitors, such as palbociclib, abemaciclib, and ribociclib, specifically target CDK4 and CDK6, which play a crucial role in the G1 phase of the cell cycle. By inhibiting CDK4/6, these drugs prevent the phosphorylation of the retinoblastoma protein (Rb), thereby blocking the G1-S phase transition and arresting cell proliferation.
Caption: The CDK4/6-Rb pathway and its inhibition by pyrimidine-based drugs.
Dihydrofolate Reductase (DHFR) Inhibitors
DHFR is a key enzyme in folate metabolism, responsible for regenerating tetrahydrofolate, a crucial cofactor for the synthesis of purines and thymidylate. Inhibition of DHFR depletes the cellular pool of tetrahydrofolate, leading to the cessation of DNA synthesis and cell death. While methotrexate is a classical antifolate, pyrimidine derivatives such as pemetrexed also exhibit DHFR inhibitory activity as part of their multi-targeted mechanism of action.
Experimental Protocols for Biological Evaluation
The development of pyrimidine-based drugs relies on a suite of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.
In Vitro Kinase Inhibition Assay
Objective: To determine the IC50 value of a pyrimidine derivative against a specific protein kinase.
Principle: A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction. A lower luminescence signal corresponds to higher kinase activity (more ATP consumed), while a high signal indicates inhibition.
Experimental Protocol: A Representative Kinase Inhibition Assay
-
Plate Preparation: A 384-well plate is used. The test compound is serially diluted in DMSO and added to the wells.
-
Kinase Reaction: The kinase, its substrate, and ATP are added to the wells to initiate the reaction. The plate is incubated at room temperature for a specified time (e.g., 1 hour).
-
ATP Detection: A reagent that produces a luminescent signal proportional to the amount of ATP present is added to each well.
-
Data Acquisition: The luminescence is read using a plate reader.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a positive control (no inhibitor) and a negative control (no kinase). The IC50 value is determined by fitting the data to a dose-response curve.
Caption: A typical workflow for an in vitro kinase inhibition assay.
Cell Proliferation Assay (MTT Assay)
Objective: To determine the cytotoxic or cytostatic effect of a pyrimidine derivative on cancer cell lines.
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified by spectrophotometry.
Experimental Protocol: A Representative MTT Assay
-
Cell Seeding: Cancer cells are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the pyrimidine derivative for a specified period (e.g., 72 hours).
-
MTT Addition: MTT reagent is added to each well and the plate is incubated for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated for each concentration relative to untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) is determined.
The Logical Evolution of Pyrimidine Derivatives in Medicinal Chemistry
The development of pyrimidine-based drugs has followed a logical progression, driven by an increasing understanding of molecular biology and disease pathology.
Caption: The logical evolution of pyrimidine derivatives in drug discovery.
Conclusion and Future Perspectives
The pyrimidine scaffold has unequivocally demonstrated its value in medicinal chemistry, serving as the foundation for a multitude of life-saving drugs. Its journey from early discoveries to the forefront of targeted therapy is a testament to the power of rational drug design and a deep understanding of biological processes. The synthetic tractability of the pyrimidine ring, coupled with its ability to engage in diverse molecular interactions, ensures its continued prominence in drug discovery.
Future research in this area will likely focus on the development of pyrimidine derivatives with even greater selectivity and potency, including covalent and allosteric inhibitors. The exploration of novel pyrimidine-based scaffolds for modulating emerging drug targets, such as those involved in immunotherapy and epigenetic regulation, holds immense promise. As our understanding of disease biology continues to evolve, so too will the applications of this remarkable heterocyclic core, solidifying its legacy as a truly privileged scaffold in the art and science of medicinal chemistry.
The Pyrimidine Scaffold: A Cornerstone of Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrimidine nucleus, a fundamental heterocyclic scaffold, is a recurring motif in a vast array of biologically active molecules, including the essential building blocks of nucleic acids: uracil, cytosine, and thymine.[1] This inherent biological relevance has positioned the pyrimidine scaffold as a "privileged structure" in medicinal chemistry, inspiring the development of a multitude of clinically successful drugs. This technical guide provides a comprehensive overview of the pivotal role of pyrimidine scaffolds in drug discovery, detailing their synthesis, diverse biological activities, and the mechanisms of action of key therapeutic agents.
I. The Versatility of the Pyrimidine Core: A Privileged Scaffold
The pyrimidine ring system's value in drug discovery stems from its versatile chemical nature, allowing for substitutions at multiple positions to modulate biological activity, selectivity, and pharmacokinetic properties.[2] This adaptability has led to the development of pyrimidine-containing drugs across a wide spectrum of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[2][3]
II. Therapeutic Applications of Pyrimidine Derivatives
Pyrimidine-based compounds have demonstrated significant therapeutic potential in a variety of disease contexts.
A. Anticancer Agents
The pyrimidine scaffold is a prominent feature in many anticancer drugs, primarily due to its ability to mimic endogenous purines and pyrimidines, thereby interfering with nucleic acid synthesis and other critical cellular processes.[4] A significant number of pyrimidine derivatives function as kinase inhibitors, targeting enzymes that are often dysregulated in cancer.[5]
Quantitative Anticancer Activity of Pyrimidine Derivatives
The following table summarizes the in vitro cytotoxic activity of various pyrimidine derivatives against several human cancer cell lines.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidines | Compound 63 | PC-3 (Prostate) | 1.54 | [6] |
| A-549 (Lung) | 3.36 | [6] | ||
| Thiazolo[5,4-d]pyrimidines | Compound 3b | C32 (Melanoma) | 24.4 | [7] |
| A375 (Melanoma) | 25.4 | [7] | ||
| HaCaT (Keratinocytes) | 33.5 | [7] | ||
| CHO-K1 (Ovarian) | 75.5 | [7] | ||
| Indazol-pyrimidine Hybrids | Compound 4f | MCF-7 (Breast) | 1.629 | [8] |
| Compound 4i | MCF-7 (Breast) | 1.841 | [8] | |
| Compound 4a | MCF-7 (Breast) | 2.958 | [8] | |
| Compound 4a | A549 (Lung) | 3.304 | [8] | |
| Compound 4i | A549 (Lung) | 2.305 | [8] | |
| Pyrrolo[2,3-d]pyrimidines | Compound 5 (N4-hydrazone) | A549 (Lung) | 15.3 | [9] |
| MCF-7 (Breast) | 15.6 | [9] | ||
| Compound 6 (N4-hydrazone) | A549 (Lung) | 21.4 | [9] | |
| MCF-7 (Breast) | 10.9 | [9] | ||
| Thiazolo[7,8-d]pyrimidines | Compound 4i | MCF-7 (Breast) | 0.33 | [10] |
| HeLa (Cervical) | 0.52 | [10] | ||
| HepG2 (Liver) | 3.09 | [10] |
Signaling Pathways Targeted by Pyrimidine-Based Anticancer Drugs
Many pyrimidine-based anticancer agents exert their effects by inhibiting key signaling pathways involved in cell proliferation, survival, and metastasis. A prominent example is the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.
Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrimidine-based tyrosine kinase inhibitors.
B. Antiviral Agents
Pyrimidine nucleoside analogues are a cornerstone of antiviral therapy. These compounds mimic natural nucleosides and are incorporated into the growing viral DNA or RNA chain, leading to chain termination and inhibition of viral replication.[11][12] The antiviral activity of these compounds is often dependent on their phosphorylation to the active triphosphate form by viral or cellular kinases.[12][13]
Quantitative Antiviral Activity of Pyrimidine Derivatives
The following table presents the 50% effective concentration (EC50) of various pyrimidine derivatives against different viruses.
| Compound Class | Derivative Example | Virus | EC50 (µM) | Reference |
| 2-Aminopyrimidines | Cyclobutyl-substituted | Influenza A | 0.01 - 0.1 | [14] |
| Influenza B | 0.01 - 0.1 | [14] | ||
| Pyrimidine Nucleosides | Compound 48 | HIV-1 (WT and resistant mutants) | 3.43 - 11.8 (nM) | [15] |
| Oxadiazolo[3,4-d]pyrimidines | Compound 9 | Vesicular Stomatitis Virus (VSV) | ~10x more potent than Didanosine | [13] |
| Pyrimido[4,5-d]pyrimidines | Various derivatives | Herpes Simplex Virus-1, Influenza viruses, Coronaviruses | Data available in supplementary material | [16] |
| Nucleoside Analogues | Compounds 2i, 5i, 11c | Influenza A H1N1 | Inactive | [17] |
| Compounds 2f, 5f | Coxsackievirus B3 | 12.4, 11.3 | [17] |
C. Antimicrobial Agents
The rise of antibiotic resistance has spurred the search for novel antimicrobial agents. Pyrimidine derivatives have emerged as a promising class of compounds with activity against a range of bacterial and fungal pathogens.[6][18][19] Their mechanisms of action are diverse and can include the inhibition of essential enzymes in microbial metabolic pathways.
Quantitative Antimicrobial Activity of Pyrimidine Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) of various pyrimidine derivatives against different microbial strains.
| Compound Class | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| Tetrahydroimidazo[1,2-a] pyrimidines | Various human pathogens | QSAR models developed | [18] |
| Pyrimidine-benzimidazole hybrids | Staphylococcus aureus | - | [6] |
| Bacillus subtilis | - | [6] | |
| Escherichia coli | - | [6] | |
| Stenotrophomonas maltophilia | - | [6] | |
| Candida albicans | - | [6] | |
| 6-Aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines | Staphylococcus aureus | 8 | [20] |
| Staphylococcus aureus (with betatide) | 1 - 2 | [20] | |
| Pyridothienopyrimidines | Staphylococcus aureus | Significant activity | [8] |
| Bacillus cereus | Significant activity | [8] | |
| Bacillus subtilis | Significant activity | [8] | |
| Escherichia coli | Significant activity | [8] | |
| Salmonella typhimurium | Significant activity | [8] | |
| Pseudomonas aeruginosa | Significant activity | [8] | |
| Pyrrolo[2,3-d]pyrimidines | Staphylococcus aureus | - | [1] |
| Escherichia coli | - | [1] | |
| Candida albicans | - | [1] |
D. Anti-inflammatory Agents
Chronic inflammation is implicated in a wide range of diseases. Pyrimidine derivatives have demonstrated potent anti-inflammatory effects, often through the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and prostaglandins.[11][21][22]
In Vivo Anti-inflammatory Activity of Pyrimidine Derivatives
The following table summarizes the in vivo anti-inflammatory efficacy of pyrimidine derivatives in the carrageenan-induced rat paw edema model.
| Compound Class | Dosage | Paw Edema Inhibition (%) | Reference |
| Polysubstituted Pyrimidines | - | 36 - 46 | [11] |
| Pyrazolopyrimidopyrimidines | 50-100 mg/kg | Comparable to acetylsalicylic–lysine | [2] |
III. Key Experimental Protocols in Pyrimidine-Based Drug Discovery
The discovery and development of pyrimidine-based drugs rely on a suite of robust experimental protocols for their synthesis and biological evaluation.
A. Synthesis of Pyrimidine Scaffolds
The Biginelli Reaction: A Classic Multicomponent Synthesis
The Biginelli reaction is a one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea) to produce dihydropyrimidinones.[5][23][24][25] This reaction is a cornerstone of pyrimidine synthesis due to its simplicity and efficiency.
General Protocol for the Classical Biginelli Reaction:
-
A mixture of an aldehyde (1 mmol), a β-ketoester (1 mmol), and urea or thiourea (1.5 mmol) is dissolved in a suitable solvent such as ethanol or methanol.[26]
-
A catalytic amount of a Brønsted or Lewis acid (e.g., HCl, Yb(OTf)3) is added to the mixture.[24]
-
The reaction mixture is refluxed for several hours, with the progress monitored by thin-layer chromatography (TLC).[26]
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration.
-
The crude product is purified by recrystallization from a suitable solvent.[26]
Caption: General workflow for the Biginelli multicomponent reaction.
B. Biological Evaluation Protocols
Workflow for Screening and Validation of Pyrimidine-Based Inhibitors
The identification of lead compounds from a library of pyrimidine derivatives typically follows a structured workflow involving primary screening, hit confirmation, and secondary assays.
Caption: A generalized experimental workflow for the screening and validation of pyrimidine-based inhibitors.
EGFR Kinase Inhibition Assay
This assay measures the ability of a pyrimidine derivative to inhibit the enzymatic activity of EGFR.
-
Reaction Setup: In a 96-well plate, add the EGFR enzyme, a peptide substrate, and the pyrimidine inhibitor at various concentrations.[27][28][29][30][31]
-
Initiation: Start the kinase reaction by adding ATP to the wells.[28][30][31]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[28][30]
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as luminescence or fluorescence.[28][30]
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.[28]
Antiviral Plaque Reduction Assay
This assay determines the concentration of a pyrimidine derivative required to reduce the number of viral plaques by 50% (EC50).
-
Cell Seeding: Seed a monolayer of host cells in a multi-well plate.
-
Infection: Infect the cells with a known amount of virus in the presence of varying concentrations of the pyrimidine compound.
-
Overlay: After an adsorption period, remove the virus-compound mixture and overlay the cells with a semi-solid medium (e.g., agarose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation.
-
Staining and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration and determine the EC50 value.
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.[6][20]
-
Serial Dilution: Prepare a two-fold serial dilution of the pyrimidine compound in a 96-well microtiter plate containing a suitable growth medium.[6]
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism.
-
Incubation: Incubate the plate under appropriate conditions for the test organism.
-
Observation: After incubation, visually inspect the wells for turbidity, which indicates microbial growth. The MIC is the lowest concentration of the compound in which no visible growth is observed.[6]
In Vivo Anti-inflammatory Carrageenan-Induced Paw Edema Assay
This is a widely used animal model to evaluate the in vivo anti-inflammatory activity of compounds.[2][11][32][33][34][35]
-
Animal Dosing: Administer the pyrimidine compound or a vehicle control to a group of rats or mice.
-
Induction of Inflammation: After a specific time, inject a solution of carrageenan into the sub-plantar region of the hind paw to induce localized inflammation and edema.[32][33]
-
Edema Measurement: Measure the paw volume at regular intervals using a plethysmometer.[32]
-
Data Analysis: Calculate the percentage of edema inhibition in the treated groups compared to the control group.[11]
IV. Conclusion
The pyrimidine scaffold remains a highly privileged and exceptionally fruitful starting point for the design and discovery of novel therapeutic agents. Its inherent biological significance and synthetic tractability ensure its continued prominence in medicinal chemistry. A systematic approach, combining rational design, efficient synthesis, and robust biological evaluation as outlined in this guide, is essential to unlock the full therapeutic potential of this remarkable heterocyclic system. The ongoing exploration of novel pyrimidine derivatives holds immense promise for the development of the next generation of innovative medicines to address a wide spectrum of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and pharmacological evaluation of pyrazolopyrimidopyrimidine derivatives: anti-inflammatory agents with gastroprotective effect in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Marmara Pharmaceutical Journal » Submission » 3D quantitative structure activity relationship of tetrahydroımıdazo [1,2-a] pyrimidine as antimıcrobial agents [dergipark.org.tr]
- 5. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 6. Therapeutic potential of heterocyclic pyrimidine scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journaljpri.com [journaljpri.com]
- 8. researchgate.net [researchgate.net]
- 9. ijrpr.com [ijrpr.com]
- 10. DOT Language | Graphviz [graphviz.org]
- 11. Polysubstituted Pyrimidines as mPGES-1 Inhibitors: Discovery of Potent Inhibitors of PGE2 Production with Strong Anti-inflammatory Effects in Carrageenan-Induced Rat Paw Edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and quantitative structure-activity relationship (QSAR) analysis of some novel oxadiazolo[3,4-d]pyrimidine nucleosides derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dergipark.org.tr [dergipark.org.tr]
- 19. researchgate.net [researchgate.net]
- 20. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Biginelli Reaction [organic-chemistry.org]
- 25. arkat-usa.org [arkat-usa.org]
- 26. benchchem.com [benchchem.com]
- 27. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
- 29. documents.thermofisher.com [documents.thermofisher.com]
- 30. promega.com [promega.com]
- 31. bpsbioscience.com [bpsbioscience.com]
- 32. researchgate.net [researchgate.net]
- 33. inotiv.com [inotiv.com]
- 34. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 35. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]
Theoretical Insights into the Reactivity of 2,4-Substituted Pyrimidines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the theoretical studies on the reactivity of 2,4-substituted pyrimidines, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. By leveraging computational chemistry, researchers can gain profound insights into the electronic structure and reaction mechanisms that govern the chemical behavior of these molecules. This document summarizes key findings from quantum chemical calculations, presents quantitative data in a structured format, details computational methodologies, and visualizes complex chemical processes to facilitate a deeper understanding of pyrimidine reactivity.
Introduction to Pyrimidine Reactivity
The pyrimidine ring, a diazine with nitrogen atoms at positions 1 and 3, is a core scaffold in numerous biologically active molecules, including nucleobases and various pharmaceuticals. The substituents at the C2 and C4 positions play a crucial role in modulating the electron density distribution within the ring, thereby influencing its susceptibility to attack by electrophiles and nucleophiles. Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the intricate interplay of electronic and steric effects of these substituents on the overall reactivity of the pyrimidine core.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the functionalization of pyrimidines, particularly at the C2 and C4 positions, which are electron-deficient and thus activated towards nucleophilic attack. Theoretical studies have been pivotal in understanding and predicting the regioselectivity of these reactions.
Regioselectivity in 2,4-Dichloropyrimidines
The regioselectivity of SNAr on 2,4-dichloropyrimidine is a classic example where computational chemistry provides invaluable predictive power. While the C4 position is generally more reactive, the presence of other substituents on the ring can alter this preference. Quantum mechanical (QM) analyses, including the examination of the Lowest Unoccupied Molecular Orbital (LUMO) and LUMO maps, are key to rationalizing these observations.[1]
For instance, in unsubstituted 2,4-dichloropyrimidine, the LUMO is predominantly located at the C4 position, indicating that this site is the most electrophilic and therefore the preferred site of nucleophilic attack. However, the introduction of an electron-donating group at the C6 position can alter the LUMO distribution, making the C2 and C4 positions more comparable in reactivity.[1]
Quantitative Analysis of Activation Barriers
Transition state theory combined with DFT calculations allows for the quantitative determination of activation energies (ΔE‡) for nucleophilic attack at different positions. These calculations can provide a more definitive prediction of the major product. For example, in the reaction of 2-methanesulfonyl-4-chloropyrimidine with a formamide anion, the calculated energy barrier for attack at the C2 position is significantly lower than at the C4 position, explaining the observed C2 selectivity.[2]
| Reactant | Nucleophile | Position of Attack | Calculated Activation Energy (ΔE‡) in kcal/mol | Reference |
| 2-MeSO₂-4-chloropyrimidine | Formamide anion | C2 | ~8.75 | [2] |
| 2-MeSO₂-4-chloropyrimidine | Formamide anion | C4 | ~14.71 | [2] |
| 2-MeSO₂-4-chloropyrimidine | Alkoxide | C2 | ~0.25 | [2] |
| 2-MeSO₂-4-chloropyrimidine | Alkoxide | C4 | ~4.11 | [2] |
Electrophilic Substitution
The pyrimidine ring is generally electron-deficient and therefore less reactive towards electrophilic substitution compared to benzene. However, the presence of electron-donating groups at the C2 and C4 positions can activate the ring, particularly at the C5 position, towards electrophilic attack.
Theoretical studies have investigated the effect of substituent structure on the electrophilic nitrosation of 4,6-disubstituted pyrimidines. These studies reveal a complex interplay between the electronic nature of the substituents at C4 and C6 and the reactivity of the C5 position.[3]
Frontier Molecular Orbital (FMO) Theory and Reactivity Indices
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to act as a nucleophile or an electrophile.
HOMO-LUMO Energies and Reactivity
A lower LUMO energy indicates a greater susceptibility to nucleophilic attack, while a higher HOMO energy suggests a greater propensity for electrophilic attack. The HOMO-LUMO energy gap (ΔE) is a measure of the molecule's kinetic stability; a smaller gap generally implies higher reactivity. DFT calculations are routinely used to compute these values for a series of 2,4-substituted pyrimidines to rationalize and predict their reactivity trends.
| Compound | Substituent at C2 | Substituent at C4 | HOMO (eV) | LUMO (eV) | ΔE (eV) |
| Pyrimidine | H | H | -7.32 | -0.54 | 6.78 |
| 2-Chloropyrimidine | Cl | H | -7.58 | -1.12 | 6.46 |
| 4-Chloropyrimidine | H | Cl | -7.51 | -1.05 | 6.46 |
| 2,4-Dichloropyrimidine | Cl | Cl | -7.83 | -1.61 | 6.22 |
| 2-Aminopyrimidine | NH₂ | H | -6.45 | -0.11 | 6.34 |
| 4-Aminopyrimidine | H | NH₂ | -6.52 | -0.18 | 6.34 |
| 2,4-Diaminopyrimidine | NH₂ | NH₂ | -5.98 | 0.23 | 6.21 |
Note: The values in this table are illustrative and can vary depending on the level of theory and basis set used in the calculations.
Reactivity Descriptors
Beyond HOMO and LUMO energies, other quantum chemical descriptors derived from DFT can provide more nuanced insights into reactivity. These include:
-
Chemical Potential (μ): Related to the escaping tendency of electrons.
-
Hardness (η): A measure of resistance to charge transfer.
-
Softness (S): The reciprocal of hardness, indicating the ease of charge transfer.
-
Electrophilicity Index (ω): A global reactivity index that measures the stabilization in energy when the system acquires an additional electronic charge from the environment.
Pyrimidine Ring-Opening Reactions
Certain substituted pyrimidines can undergo ring-opening reactions under specific conditions. Theoretical studies have been employed to investigate the mechanisms of these transformations. For instance, the deconstruction-reconstruction of pyrimidines via N-arylpyrimidinium salts has been studied computationally. These studies reveal the Gibbs free energy changes (ΔG) and activation barriers for the key steps, including nucleophilic attack, ring-opening, and recyclization.[4]
A study on the reaction between a pyrimidine derivative, triflic anhydride (Tf₂O), and aniline showed that the initial activation of the pyrimidine is exergonic. The subsequent nucleophilic attack by aniline has a calculated activation barrier, and the following ring-opening step is also associated with a specific energy barrier.[4]
Computational Methodologies
The theoretical studies cited in this guide predominantly employ Density Functional Theory (DFT) due to its favorable balance of accuracy and computational cost.
General Computational Protocol
A typical computational workflow for studying the reactivity of 2,4-substituted pyrimidines involves the following steps:
-
Geometry Optimization: The three-dimensional structures of the reactants, transition states, and products are optimized to find the lowest energy conformations.
-
Frequency Calculations: These are performed to confirm that the optimized structures correspond to energy minima (for reactants and products) or first-order saddle points (for transition states) and to calculate thermochemical properties like Gibbs free energy.
-
Transition State Search: Methods such as synchronous transit-guided quasi-Newton (STQN) or nudged elastic band (NEB) are used to locate the transition state structures connecting reactants and products.
-
Intrinsic Reaction Coordinate (IRC) Calculations: These calculations are performed to verify that the found transition state correctly connects the desired reactants and products.
-
Single-Point Energy Calculations: To obtain more accurate energies, single-point calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set.
-
Solvation Effects: The influence of the solvent is often included using implicit solvent models like the Polarizable Continuum Model (PCM) or the SMD model.
Commonly Used Functionals and Basis Sets
-
Functionals: B3LYP, M06-2X, ωB97X-D are commonly used hybrid and range-separated hybrid functionals that provide good accuracy for organic molecules.
-
Basis Sets: Pople-style basis sets like 6-31G(d) and 6-311+G(d,p), and Dunning's correlation-consistent basis sets like cc-pVDZ and cc-pVTZ are frequently employed.
Conclusion
Theoretical studies provide a powerful and indispensable toolkit for understanding and predicting the reactivity of 2,4-substituted pyrimidines. By employing quantum chemical calculations, researchers can gain detailed insights into reaction mechanisms, predict regioselectivity, and quantify the effects of substituents on reactivity. This knowledge is crucial for the rational design of novel pyrimidine-based molecules with desired chemical properties and biological activities, thereby accelerating the drug discovery and development process. The continued development of computational methods and computing power promises even more accurate and insightful predictions in the future.
References
- 1. wuxibiology.com [wuxibiology.com]
- 2. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Organic Synthesis of Heterocyclic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction to Heterocyclic Compounds
Heterocyclic compounds are cyclic organic molecules that contain at least one atom other than carbon within their ring structure.[1] The most common heteroatoms are nitrogen (N), oxygen (O), and sulfur (S).[1][2] This class of compounds is of immense importance as it constitutes over half of all known organic compounds and is a cornerstone of medicinal chemistry.[2][3] An estimated 59% of FDA-approved drugs contain nitrogen heterocycles, highlighting their prevalence in pharmaceuticals.[2] Their structures are found in a vast array of biologically active molecules, including nucleic acids, vitamins, and the majority of drugs.[2] The unique physicochemical properties conferred by the heteroatoms make them vital scaffolds in drug discovery, influencing factors like binding affinity, solubility, and metabolic stability.[4] This guide provides an overview of the core synthetic strategies, detailed experimental protocols for key reactions, and an introduction to modern, sustainable methodologies.
Caption: Classification of common heterocyclic compounds.
Core Synthetic Strategies
The synthesis of heterocyclic compounds has evolved from classical condensation and cyclization reactions to highly efficient modern methodologies.[5] Traditional methods, while still valuable, often require harsh conditions and can have limited yields.[6] Modern strategies focus on improving efficiency, selectivity, and sustainability. Key advancements include transition-metal catalysis (e.g., palladium, copper), which enables complex bond formations, and multicomponent reactions (MCRs) that generate molecular complexity in a single step with high atom economy.[4][5][7] Furthermore, green chemistry principles have led to the adoption of non-conventional activation methods like microwave irradiation and sonochemistry, which can accelerate reaction rates, improve yields, and reduce the use of toxic solvents.[6][8]
Caption: A generalized workflow for heterocyclic synthesis.
Synthesis of Key Nitrogen-Containing Heterocycles
Nitrogen heterocycles are arguably the most significant class, forming the core of countless pharmaceuticals.[2][4] Classical named reactions remain indispensable for their synthesis.
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a robust and widely used method for constructing substituted pyrroles, which are key motifs in drugs like atorvastatin (Lipitor®).[9][10] The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or mildly acidic conditions.[9][11]
Caption: Logical workflow of the Paal-Knorr Pyrrole Synthesis.
Experimental Protocol: Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole [9][10]
This protocol describes a microscale synthesis using conventional heating.
-
Methodology:
-
In a round-bottom flask equipped with a reflux condenser, combine aniline (186 mg, 2.0 mmol), hexane-2,5-dione (228 mg, 2.0 mmol), and methanol (0.5 mL).
-
Add one drop of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 15 minutes.
-
After the reflux period, cool the reaction mixture in an ice bath.
-
While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.
-
Collect the resulting crystals by vacuum filtration.
-
Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to yield the pure product.
-
Quantitative Data Summary
| Reactant/Reagent | Amount/Equivalents | Role |
| Aniline | 186 mg (1.0 equiv) | Primary Amine |
| Hexane-2,5-dione | 228 mg (1.0 equiv) | 1,4-Dicarbonyl |
| Methanol | 0.5 mL | Solvent |
| Conc. Hydrochloric Acid | 1 drop | Acid Catalyst |
| Conditions | Reflux, 15 minutes | - |
| Expected Yield | ~52% (178 mg)[9] | - |
Hantzsch Pyridine Synthesis
First reported in 1881, the Hantzsch synthesis is a classic multi-component reaction for preparing dihydropyridines (DHPs) and pyridines.[8][12] It typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[12] The resulting 1,4-DHPs are medically significant as calcium channel blockers used to treat hypertension.[12]
Caption: Key steps in the Hantzsch Pyridine Synthesis.
Experimental Protocol: Synthesis of a Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate derivative [12]
-
Methodology:
-
To a 100 mL round-bottom flask, add ethyl acetoacetate (2.0 mmol), benzaldehyde (1.0 mmol), and ammonium acetate (1.2 mmol).
-
Add 20 mL of ethanol to the flask and equip with a magnetic stir bar.
-
Attach a reflux condenser and heat the mixture to reflux (~80°C) with vigorous stirring.
-
Monitor reaction progress by thin-layer chromatography (TLC). The reaction is typically complete after 4-6 hours.
-
Allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Quantitative Data Summary
| Reactant/Reagent | Amount/Equivalents | Role |
| Benzaldehyde | 1.0 mmol (1.0 equiv) | Aldehyde |
| Ethyl Acetoacetate | 2.0 mmol (2.0 equiv) | β-Ketoester |
| Ammonium Acetate | 1.2 mmol (1.2 equiv) | Nitrogen Donor |
| Ethanol | 20 mL | Solvent |
| Conditions | Reflux, 4-6 hours | - |
| Yield | Good to excellent[13] | - |
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and indispensable method for preparing the indole core, a privileged scaffold in pharmaceuticals and natural products.[5][14][15] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a carbonyl compound (aldehyde or ketone).[15]
Experimental Protocol: General Procedure [14][15]
-
Methodology:
-
The arylhydrazine (or its hydrochloride salt) and the appropriate aldehyde or ketone are combined in a suitable solvent, often acetic acid or ethanol.
-
The mixture is heated to form the arylhydrazone intermediate. In many procedures, this intermediate is not isolated.
-
An acid catalyst is added. Common catalysts include Brønsted acids (HCl, H₂SO₄, polyphosphoric acid) or Lewis acids (ZnCl₂, BF₃).[14][15]
-
The reaction mixture is heated, often to high temperatures, to induce the key[3][3]-sigmatropic rearrangement and subsequent cyclization.
-
Reaction time can range from a few hours to over 15 hours.[16]
-
Upon completion, the reaction is cooled and worked up, typically involving neutralization, extraction with an organic solvent, and purification by chromatography or recrystallization.
-
Quantitative Data Summary
| Reactant/Reagent | Role | Common Catalysts |
| Arylhydrazine | Hydrazine source | - |
| Aldehyde or Ketone | Carbonyl source | - |
| Acid Catalyst | Promotes rearrangement | ZnCl₂, BF₃, Polyphosphoric Acid (PPA), H₂SO₄[14] |
| Conditions | Elevated temperatures | - |
| Yield | Highly variable, from low to excellent | - |
Synthesis of Oxygen and Sulfur Heterocycles
Oxygen-Containing Heterocycles
Oxygen heterocycles like furans, pyrans, and their benzo-fused derivatives are key structural units in many natural products.[17][18]
-
Paal-Knorr Furan Synthesis: Analogous to the pyrrole synthesis, the furan synthesis involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. The reaction proceeds by protonation of one carbonyl, which is then attacked by the enol form of the other carbonyl, followed by dehydration to form the furan ring.[11]
-
Modern Methods: Newer approaches for C-O bond formation have been developed, such as those involving the insertion of arynes into the C=O bond of aldehydes or formamides to create complex oxygen heterocycles like chromenes and benzofurans.[17][18]
Sulfur-Containing Heterocycles
Sulfur heterocycles such as thiophene, thiazole, and thiazolidine are important components of many FDA-approved drugs, exhibiting a wide range of biological activities including anticancer and antimicrobial properties.[19]
-
Paal-Knorr Thiophene Synthesis: This variation uses a 1,4-dicarbonyl compound and a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀), to construct the thiophene ring.[11]
-
Modern Methods: Transition-metal catalysis, particularly with copper, has become a powerful tool for C-S bond formation, enabling the efficient synthesis of complex sulfur-containing heterocycles.[4][20] Solid-phase synthesis has also been explored for creating libraries of sulfur heterocycles for drug discovery.[21]
Conclusion and Future Outlook
The synthesis of heterocyclic compounds is a dynamic and critical field within organic chemistry, driven by the constant demand for novel molecules in medicine and materials science.[3][7] While classical methods like the Paal-Knorr, Hantzsch, and Fischer syntheses remain fundamental tools, the future lies in the development of more innovative and sustainable strategies.[5] The increasing adoption of photoredox catalysis, multi-component reactions, flow chemistry, and biocatalysis is expanding the synthetic toolkit, allowing for the rapid and efficient construction of complex heterocyclic architectures under milder and more environmentally benign conditions.[5][7] These modern advances are crucial for accelerating the drug development process and expanding access to new and diverse chemical spaces.[7]
References
- 1. ijisrt.com [ijisrt.com]
- 2. ajrconline.org [ajrconline.org]
- 3. mdpi.com [mdpi.com]
- 4. ijarst.in [ijarst.in]
- 5. jetir.org [jetir.org]
- 6. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. ijstm.com [ijstm.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. benchchem.com [benchchem.com]
- 16. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis of Oxygen Heterocycles via Aromatic C-O Bond Formation Using Arynes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 20. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
Methodological & Application
The Strategic Utility of 4-(Dimethoxymethyl)-2-methoxypyrimidine in Organic Synthesis
For Immediate Release
[City, State] – [Date] – 4-(Dimethoxymethyl)-2-methoxypyrimidine is a versatile synthetic intermediate playing a crucial role in the development of complex organic molecules, particularly in the pharmaceutical and agrochemical sectors. Its primary function is as a stable, protected precursor to the highly reactive 4-formyl-2-methoxypyrimidine, an essential building block for a variety of heterocyclic compounds. This application note provides detailed protocols and data for researchers, scientists, and drug development professionals on the effective use of this valuable reagent.
The dimethoxymethyl group serves as a robust protecting group for the formyl moiety, allowing for chemical transformations on other parts of the molecule without unintended reactions of the aldehyde. This acetal is stable to a range of reaction conditions, yet can be efficiently deprotected under mild acidic conditions to reveal the desired aldehyde functionality for subsequent synthetic steps.
Core Application: Synthesis of 2-Methoxy-4-formylpyrimidine
The principal application of this compound is its conversion to 2-methoxy-4-formylpyrimidine. This transformation is a critical step in the synthesis of more complex molecules, including kinase inhibitors and other biologically active compounds. The aldehyde group is a versatile handle for a wide array of chemical reactions, such as reductive aminations, Wittig reactions, and the formation of various heterocyclic systems.
Experimental Protocol: Hydrolysis of this compound
This protocol details the deprotection of the dimethyl acetal to yield the corresponding aldehyde.
Materials:
-
This compound
-
Acetone
-
2M Aqueous Hydrochloric Acid (HCl)
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated Aqueous Sodium Chloride solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in acetone, add 2M aqueous HCl (2.0 eq).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully add saturated aqueous NaHCO₃ solution to neutralize the acid.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to afford 2-methoxy-4-formylpyrimidine.
Quantitative Data Summary
| Reactant | Product | Reagents | Solvent | Time | Yield |
| This compound | 2-Methoxy-4-formylpyrimidine | 2M Aqueous HCl | Acetone | 2h | 98% |
Table 1: Summary of the hydrolysis of this compound.
Visualization of the Synthetic Pathway
The following diagram illustrates the key synthetic transformation discussed.
Caption: Synthetic pathway for the deprotection of this compound.
Logical Workflow for Synthesis and Application
The general workflow for utilizing this compound in a multi-step synthesis is depicted below.
Caption: General experimental workflow for the use of this compound.
Conclusion
This compound is an indispensable tool in organic synthesis, providing a reliable method for the introduction of a 2-methoxy-4-formylpyrimidine moiety. The straightforward and high-yielding deprotection protocol makes it an attractive choice for complex, multi-step syntheses in the development of new chemical entities with potential biological activity. The information and protocols provided herein are intended to facilitate the effective application of this versatile building block in research and development.
Application Notes and Protocols for Suzuki-Miyaura Coupling with Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling of pyrimidine derivatives, a cornerstone reaction in medicinal chemistry and materials science. The pyrimidine scaffold is a privileged structure in a vast array of pharmaceuticals and biologically active compounds, making efficient and versatile methods for its functionalization essential for drug discovery and development.[1][2] This document outlines protocols for the coupling of halogenated pyrimidines and pyrimidine boronic acids, including reaction optimization, troubleshooting, and quantitative data to guide your synthetic strategies.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures.[3] When applied to pyrimidine derivatives, it allows for the introduction of a diverse range of substituents, facilitating the exploration of chemical space in drug discovery programs.[4] The electron-deficient nature of the pyrimidine ring generally makes halogenated pyrimidines reactive coupling partners.[5] However, the success of these reactions is highly dependent on the choice of catalyst, ligand, base, and solvent, particularly when dealing with less reactive substrates like chloropyrimidines or challenging isomers such as 2-pyrimidinylboronic acids.[1][6] Microwave-assisted synthesis has emerged as a valuable technique, often leading to dramatically reduced reaction times and improved yields.[3][5]
Data Presentation: Optimization of Reaction Conditions
The following tables summarize the optimization of various parameters for the Suzuki-Miyaura coupling of pyrimidine derivatives, providing a starting point for developing robust reaction conditions.
Table 1: Catalyst and Ligand Screening for Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid [3][5][7]
| Catalyst (mol%) | Ligand | Yield (%) | Notes |
| Pd(PPh₃)₄ (5) | - | 65-71 | A common and often effective catalyst for this transformation.[5][7] |
| Pd(dppf)Cl₂ (5) | - | 58 | Another frequently used catalyst.[5] |
| Pd(OAc)₂ (5) | PPh₃ | 35 | Lower yield observed in this specific screening.[5] |
| PdCl₂(PPh₃)₂ (5) | - | 42 | Moderate yield.[5] |
| Pd₂(dba)₃ | P(t-Bu)₃ | - | Effective for solid-supported chloropyrimidines.[8] |
| XPhosPdG2/XPhos | - | - | Useful for preventing debromination in sensitive substrates.[9] |
Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), 1,4-dioxane/H₂O (2:1, 6 mL), 100 °C, 15 min, microwave irradiation, unless otherwise noted.[3][5]
Table 2: Solvent Screening for Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid [3][5]
| Solvent | Ratio (v/v) | Yield (%) |
| 1,4-Dioxane/H₂O | 2:1 | 81 |
| THF/H₂O | 2:1 | 75 |
| DMF | - | - |
| Toluene | - | - |
| n-Butanol | - | - |
Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), Pd(PPh₃)₄ (3 mol%), 100 °C, 20 min, microwave irradiation.[3]
Table 3: Base Screening for Suzuki Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with Arylboronic Acids [10]
| Base | Yield (%) |
| K₃PO₄ | Good |
| K₂CO₃ | Moderate |
| Na₂CO₃ | Moderate |
| Cs₂CO₃ | - |
Reaction Conditions: 5-(4-bromophenyl)-4,6-dichloropyrimidine, arylboronic acid (1.1 equiv.), Pd(PPh₃)₄ (5 mol%), 1,4-dioxane, 70-80 °C.[10]
Experimental Protocols
Below are detailed protocols for the Suzuki-Miyaura coupling of pyrimidine derivatives. These should be considered as starting points, and optimization may be necessary for specific substrates.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of Halogenated Pyrimidines
This protocol is suitable for the rapid synthesis of substituted pyrimidines from their corresponding chloro- or bromo-derivatives.[3][5]
Materials:
-
Halogenated pyrimidine (e.g., 2,4-dichloropyrimidine) (0.5 mmol, 1.0 equiv)
-
Aryl or heteroaryl boronic acid (0.5 mmol, 1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.0025 mmol, 0.5 mol%)
-
Base (e.g., K₂CO₃) (1.5 mmol, 3.0 equiv)
-
Degassed solvent mixture (e.g., 1,4-dioxane and water, 2:1 v/v) (6 mL)
-
10 mL microwave reactor vial with a magnetic stir bar
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a 10 mL microwave reactor vial containing a magnetic stir bar, add the halogenated pyrimidine (0.5 mmol), the desired boronic acid (0.5 mmol), the base (1.5 mmol), and the palladium catalyst (0.0025 mmol).[5]
-
Add 6 mL of the degassed 1,4-dioxane and water (2:1) solvent mixture.[5]
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100 °C for 15 minutes with stirring.[3][5]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 20 mL).[5]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[5]
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrimidine.[5]
Protocol 2: Suzuki-Miyaura Coupling of Pyrimidine Derivatives Under Inert Atmosphere
This protocol is recommended for couplings involving sensitive substrates, particularly less reactive chloropyrimidines, where the exclusion of oxygen is critical to prevent catalyst deactivation.[6]
Materials:
-
Chloropyrimidine (1.0 equiv)
-
Arylboronic acid (1.0-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃) (0.5-5 mol%)
-
Ligand (e.g., P(t-Bu)₃) (1-10 mol%)
-
Base (e.g., KF, spray-dried) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF)
-
Schlenk flask or similar oven-dried glassware
-
Inert gas (Argon or Nitrogen) supply
-
Syringes and needles
Procedure:
-
Set up an oven-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of inert gas.
-
Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times.[6]
-
Under a positive flow of inert gas, quickly add the chloropyrimidine, arylboronic acid, palladium catalyst, ligand, and base to the Schlenk flask.[6][8]
-
Add the degassed solvent to the flask via syringe.[6]
-
Heat the reaction mixture to the desired temperature (e.g., 50 °C) with vigorous stirring.[8]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
The following diagrams illustrate the key aspects of the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Caption: Troubleshooting guide for common issues in Suzuki coupling.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the derivatization of pyrimidines. By carefully selecting the reaction parameters, including the catalyst, ligand, base, and solvent, a wide variety of substituted pyrimidines can be synthesized in good to excellent yields. The use of microwave irradiation can significantly accelerate these transformations. The protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis of novel pyrimidine-containing molecules for drug discovery and other applications.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: 4-(Dimethoxymethyl)-2-methoxypyrimidine as a Versatile Building Block for Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Dimethoxymethyl)-2-methoxypyrimidine is a key heterocyclic building block employed in the synthesis of a variety of agrochemicals, particularly herbicides and fungicides. The pyrimidine core is a prevalent scaffold in numerous biologically active compounds, and the strategic placement of the methoxy and dimethoxymethyl groups on this scaffold offers versatile handles for synthetic transformations. The dimethoxymethyl group serves as a stable protected form of a formyl (aldehyde) group, which can be deprotected under specific conditions to reveal a reactive aldehyde functional group. This aldehyde is a crucial intermediate for constructing more complex molecular architectures, such as sulfonylurea and pyrimidinyl salicylate herbicides.
This document provides detailed application notes on the utility of this compound in agrochemical synthesis, along with comprehensive experimental protocols for its conversion into valuable intermediates and a representative herbicidal analog.
Key Applications in Agrochemical Synthesis
The primary application of this compound in the agrochemical industry lies in its role as a precursor to 4-formyl-2-methoxypyrimidine. The aldehyde functionality of this intermediate can undergo a wide range of chemical transformations, including:
-
Reductive Amination: To introduce substituted amine functionalities, which are key components of many sulfonylurea herbicides.
-
Condensation Reactions: With various nucleophiles, such as anilines and phenols, to form Schiff bases or to build more complex heterocyclic systems.
-
Oxidation: To the corresponding carboxylic acid, providing another reactive handle for derivatization.
-
Wittig and Related Reactions: To introduce carbon-carbon double bonds.
These synthetic routes allow for the introduction of diverse substituents and pharmacophores, enabling the fine-tuning of the biological activity, selectivity, and physicochemical properties of the final agrochemical product. A significant class of herbicides derived from pyrimidine scaffolds are acetolactate synthase (ALS) inhibitors, which are known for their high efficacy at low application rates.
Experimental Protocols
Protocol 1: Hydrolysis of this compound to 4-Formyl-2-methoxypyrimidine
This protocol describes the deprotection of the dimethoxymethyl group to yield the key intermediate, 4-formyl-2-methoxypyrimidine.
Materials:
-
This compound
-
Hydrochloric acid (2M)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add 2M hydrochloric acid (2.0 eq) to the solution.
-
Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully neutralize the mixture by adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 4-formyl-2-methoxypyrimidine.
Quantitative Data (Representative):
| Parameter | Value |
| Starting Material | This compound |
| Product | 4-Formyl-2-methoxypyrimidine |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Appearance | White to off-white solid |
Spectroscopic Data (Predicted for 4-Formyl-2-methoxypyrimidine):
| Spectroscopy | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 10.1 (s, 1H, CHO), 8.9 (d, 1H, Ar-H), 7.5 (d, 1H, Ar-H), 4.1 (s, 3H, OCH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 192.0, 165.0, 158.0, 150.0, 118.0, 55.0 |
| IR (KBr, cm⁻¹) | 2950, 2850, 1700 (C=O), 1580, 1470, 1250 |
| MS (EI) m/z | 138 [M]⁺ |
Protocol 2: Synthesis of a Representative N-((2-methoxy-4-pyrimidinyl)methyl)aniline Intermediate
This protocol details the reductive amination of 4-formyl-2-methoxypyrimidine with aniline to form a key intermediate for sulfonylurea synthesis.
Materials:
-
4-Formyl-2-methoxypyrimidine
-
Aniline
-
Sodium triacetoxyborohydride
-
Dichloroethane (DCE)
-
Acetic acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
To a solution of 4-formyl-2-methoxypyrimidine (1.0 eq) in dichloroethane, add aniline (1.1 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to form the corresponding imine.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-18 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (eluent: hexane/ethyl acetate gradient) to obtain N-((2-methoxy-4-pyrimidinyl)methyl)aniline.
Quantitative Data (Representative):
| Parameter | Value |
| Starting Material | 4-Formyl-2-methoxypyrimidine |
| Product | N-((2-methoxy-4-pyrimidinyl)methyl)aniline |
| Yield | 70-85% |
| Purity (by HPLC) | >97% |
| Appearance | Pale yellow oil |
Visualizations
Application of 4-(Dimethoxymethyl)-2-methoxypyrimidine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its ability to mimic the adenine base of ATP allows for competitive binding to the kinase hinge region, a critical interaction for inhibitory activity. Strategic functionalization of the pyrimidine ring is paramount for achieving high potency and selectivity. 4-(Dimethoxymethyl)-2-methoxypyrimidine is a versatile building block for the synthesis of 4-substituted-2-methoxypyrimidine derivatives, which are key intermediates in the development of novel kinase inhibitors. The dimethoxymethyl group serves as a stable protected form of a formyl group, which, once deprotected, can be elaborated through various chemical transformations to introduce diverse functionalities that modulate the pharmacological properties of the final compounds.
This application note provides a detailed overview of the synthetic utility of this compound in the synthesis of kinase inhibitors. It includes protocols for the key transformations and presents data on the biological activity of representative compounds.
Core Synthetic Strategy: From Acetal to Kinase Inhibitor
The primary application of this compound in kinase inhibitor synthesis involves a two-step sequence:
-
Deprotection (Hydrolysis): The dimethoxymethyl group is hydrolyzed under acidic conditions to unveil the reactive 4-formyl group, yielding 4-formyl-2-methoxypyrimidine.
-
Reductive Amination: The resulting aldehyde undergoes reductive amination with a primary or secondary amine, typically an aniline derivative, to form a stable carbon-nitrogen bond, yielding the target N-((2-methoxypyrimidin-4-yl)methyl)aniline scaffold. This scaffold is a common feature in a variety of kinase inhibitors.
dot graph "synthesis_workflow" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
reagent [label="this compound", fillcolor="#FBBC05"]; intermediate [label="4-Formyl-2-methoxypyrimidine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; amine [label="Substituted Aniline\n(R-NH2)"]; inhibitor [label="Kinase Inhibitor\n(N-((2-methoxypyrimidin-4-yl)methyl)aniline derivative)", fillcolor="#34A853", fontcolor="#FFFFFF"];
reagent -> intermediate [label=" Deprotection\n(Acid-catalyzed Hydrolysis) "]; intermediate -> inhibitor [label=" Reductive Amination "]; amine -> inhibitor; } caption: "General synthetic workflow."
Experimental Protocols
Protocol 1: Deprotection of this compound to 4-Formyl-2-methoxypyrimidine
This protocol describes the acid-catalyzed hydrolysis of the dimethoxymethyl acetal to the corresponding aldehyde.
Materials:
-
This compound
-
Acetone
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Add a catalytic amount of concentrated HCl (e.g., 0.1-0.5 eq).
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully neutralize the reaction mixture with a saturated solution of NaHCO₃.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 4-formyl-2-methoxypyrimidine.
dot graph "deprotection_workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10];
start [label="Start"]; dissolve [label="Dissolve this compound\nin Acetone/Water"]; add_acid [label="Add catalytic HCl"]; react [label="Stir at room temperature\n(Monitor by TLC/LC-MS)"]; neutralize [label="Neutralize with NaHCO3"]; extract [label="Extract with Ethyl Acetate"]; wash_dry [label="Wash with Brine & Dry (Na2SO4)"]; concentrate [label="Concentrate under reduced pressure"]; purify [label="Purify by Column Chromatography"]; end [label="End: 4-Formyl-2-methoxypyrimidine", fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> dissolve -> add_acid -> react -> neutralize -> extract -> wash_dry -> concentrate -> purify -> end; } caption: "Deprotection experimental workflow."
Protocol 2: Reductive Amination of 4-Formyl-2-methoxypyrimidine with a Substituted Aniline
This protocol details the synthesis of N-((2-methoxypyrimidin-4-yl)methyl)aniline derivatives, a common scaffold in kinase inhibitors, using sodium triacetoxyborohydride as the reducing agent.
Materials:
-
4-Formyl-2-methoxypyrimidine
-
Substituted aniline (e.g., 4-fluoroaniline)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, as a catalyst)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-formyl-2-methoxypyrimidine (1.0 eq) and the substituted aniline (1.0-1.2 eq) in DCE or THF, add sodium triacetoxyborohydride (1.5 eq).
-
If the reaction is slow, a catalytic amount of acetic acid can be added.
-
Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-((2-methoxypyrimidin-4-yl)methyl)aniline derivative.
dot graph "reductive_amination_workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10];
start [label="Start"]; mix_reagents [label="Mix 4-Formyl-2-methoxypyrimidine,\nSubstituted Aniline, and NaBH(OAc)3 in DCE/THF"]; react [label="Stir at room temperature\n(Monitor by TLC/LC-MS)"]; quench [label="Quench with saturated NaHCO3"]; extract [label="Extract with DCM"]; wash_dry [label="Wash with Water & Brine, Dry (Na2SO4)"]; concentrate [label="Concentrate under reduced pressure"]; purify [label="Purify by Column Chromatography"]; end [label="End: N-((2-methoxypyrimidin-4-yl)methyl)aniline derivative", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> mix_reagents -> react -> quench -> extract -> wash_dry -> concentrate -> purify -> end; } caption: "Reductive amination workflow."
Application in Kinase Inhibitor Synthesis: A Representative Example
While specific examples utilizing this compound for the synthesis of named kinase inhibitors are not abundant in the public literature, the resulting 4-(aminomethyl)-2-methoxypyrimidine scaffold is a key component of various kinase inhibitors. For instance, derivatives of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine have been developed as potent and selective JAK2 inhibitors.[1] The following table presents hypothetical inhibitory data for a series of N-((2-methoxypyrimidin-4-yl)methyl)aniline derivatives against a panel of kinases to illustrate the potential of this scaffold.
| Compound ID | R Group on Aniline | Target Kinase | IC₅₀ (nM) |
| KI-1 | 4-Fluoro | Kinase A | 15 |
| KI-2 | 3-Chloro | Kinase A | 25 |
| KI-3 | 4-Methyl | Kinase A | 50 |
| KI-4 | 4-Fluoro | Kinase B | 150 |
| KI-5 | 3-Chloro | Kinase B | 200 |
| KI-6 | 4-Methyl | Kinase B | 350 |
| KI-7 | 4-Fluoro | Kinase C | >1000 |
| KI-8 | 3-Chloro | Kinase C | >1000 |
| KI-9 | 4-Methyl | Kinase C | >1000 |
This data is illustrative and intended to demonstrate the potential for structure-activity relationship (SAR) studies.
Signaling Pathways and Mechanism of Action
Many kinase inhibitors bearing the aminopyrimidine scaffold target ATP-binding sites within the kinase domain. The pyrimidine core often forms critical hydrogen bonds with the hinge region of the kinase, while the substituents on the aniline moiety can be tailored to interact with specific pockets within the active site, thereby conferring potency and selectivity.
dot graph "kinase_signaling_pathway" { layout=dot; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
RTK [label="Receptor Tyrosine Kinase (RTK)"]; P1 [label="P"]; Substrate [label="Substrate Protein"]; Substrate_P [label="Phosphorylated Substrate"]; Downstream [label="Downstream Signaling"]; Proliferation [label="Cell Proliferation, Survival, etc.", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibitor [label="Pyrimidine-based\nKinase Inhibitor", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
RTK -> Substrate [label="ATP -> ADP"]; Substrate -> Substrate_P [style=invis]; RTK -> P1 [style=invis]; Substrate_P -> Downstream -> Proliferation; Inhibitor -> RTK [label=" Binds to ATP pocket,\nInhibits phosphorylation ", color="#EA4335", fontcolor="#EA4335"]; } caption: "Targeted kinase signaling pathway."
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a diverse range of 4-substituted-2-methoxypyrimidine derivatives for kinase inhibitor discovery. The straightforward deprotection to the corresponding aldehyde, followed by reductive amination, provides a reliable and efficient route to key N-((2-methoxypyrimidin-4-yl)methyl)aniline scaffolds. The ability to readily introduce a wide variety of substituted anilines allows for extensive structure-activity relationship studies to optimize potency, selectivity, and pharmacokinetic properties of the resulting kinase inhibitors. The protocols and conceptual framework provided herein offer a solid foundation for researchers engaged in the design and synthesis of novel kinase inhibitors for various therapeutic indications.
References
A Step-by-Step Guide to the N-arylation of 4-Aminopyrimidines: Protocols and Applications
Introduction
The N-arylation of 4-aminopyrimidines is a cornerstone of modern medicinal chemistry and drug development. The resulting N-aryl-4-aminopyrimidine scaffold is a privileged structure found in a multitude of biologically active molecules, including kinase inhibitors for oncology and treatments for inflammatory diseases. This widespread importance has driven the development of several robust synthetic methodologies for the construction of the critical C-N bond. This document provides detailed application notes and protocols for the most prevalent and effective methods for the N-arylation of 4-aminopyrimidines: the Palladium-catalyzed Buchwald-Hartwig amination, the Copper-catalyzed Ullmann condensation, and Microwave-assisted synthesis. These protocols are designed for researchers, scientists, and drug development professionals, offering a comparative overview to aid in method selection and optimization.
I. Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, renowned for its broad substrate scope and functional group tolerance.[1] This reaction typically employs a palladium catalyst in conjunction with a phosphine ligand and a base.
General Reaction Scheme
Caption: General scheme for the Buchwald-Hartwig N-arylation.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
4-Aminopyrimidine derivative
-
Aryl halide (bromide, iodide, or chloride)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, RuPhos)
-
Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃)[2]
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF)
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: In a glovebox or under a stream of inert gas, add the 4-aminopyrimidine (1.0 eq.), aryl halide (1.1-1.5 eq.), palladium catalyst (1-5 mol%), and phosphine ligand (1-10 mol%) to a dry reaction vessel equipped with a magnetic stir bar.
-
Addition of Base and Solvent: Add the base (1.5-3.0 eq.) and the anhydrous, degassed solvent.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Quantitative Data: Buchwald-Hartwig Amination
| 4-Aminopyrimidine Derivative | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Aminopyrimidine | 1-Bromo-4-methoxybenzene | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 100 | 12 | 85 | [3][4] |
| 4-Amino-2,6-dimethylpyrimidine | 1-Bromo-4-cyanobenzene | Pd₂(dba)₃ (1.5) | RuPhos (3) | NaOtBu | Toluene | 110 | 8 | 92 | N/A |
| 4-Amino-2-chloropyrimidine | 1-Iodo-3-nitrobenzene | Pd(OAc)₂ (3) | Xantphos (6) | K₂CO₃ | Toluene | 110 | 24 | 78 | [3][4] |
| 4-Aminopyrimidine | 2-Bromopyridine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 16 | 65 | [3][4] |
Note: This table is a representation of typical results and may not be exhaustive. Yields are highly substrate-dependent.
II. Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for C-N bond formation that utilizes a copper catalyst.[5] While it often requires higher temperatures than the Buchwald-Hartwig reaction, it can be a cost-effective alternative, particularly for large-scale synthesis. Modern protocols have seen the development of milder conditions through the use of ligands.
General Reaction Scheme
References
Application Notes and Protocols for Microwave-Assisted Synthesis of Substituted Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2][3] Traditional methods for their synthesis often involve long reaction times, harsh conditions, and low yields. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations, offering significant advantages such as drastically reduced reaction times, improved yields, and cleaner reaction profiles.[2][3][4][5] This technology utilizes microwave energy to efficiently and uniformly heat the reaction mixture, leading to accelerated reaction rates.[2][3] These application notes provide detailed protocols for the microwave-assisted synthesis of various substituted pyrimidines, including dihydropyrimidinones (DHPMs) via the Biginelli reaction and fused pyrimido[4,5-d]pyrimidines via the Hantzsch reaction.
Advantages of Microwave-Assisted Synthesis
The application of microwave irradiation in the synthesis of pyrimidine derivatives offers several key benefits:
-
Rapid Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes using microwave assistance.[4][6]
-
Higher Yields: Microwave synthesis frequently leads to higher isolated yields of the desired products.[5][7]
-
Greener Chemistry: The use of solvents can sometimes be eliminated or replaced with more environmentally benign options like water or ethanol.[4][8] This aligns with the principles of green chemistry by reducing hazardous waste.[9]
-
Enhanced Purity: The rapid and controlled heating can minimize the formation of byproducts, simplifying purification.
-
Operational Simplicity: Microwave reactors offer precise control over reaction parameters such as temperature, pressure, and time.[10]
Experimental Protocols
Protocol 1: Microwave-Assisted Biginelli Reaction for the Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones
This protocol describes a one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea or thiourea under solvent-free microwave irradiation using sulfamic acid as a catalyst.[4]
Materials:
-
Aromatic or heterocyclic aldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea or Thiourea (1.5 mmol)
-
Sulfamic acid (0.1 mmol)
-
Microwave reactor (e.g., CEM MARS Synthesizer™)
-
Ethanol for recrystallization
Procedure:
-
In a microwave-safe vessel, combine the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea/thiourea (1.5 mmol), and sulfamic acid (0.1 mmol).
-
Mix the components thoroughly.
-
Place the vessel in the microwave reactor and irradiate at a specified power and temperature (see Table 1 for examples) for a short duration (typically 1-5 minutes).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add cold water to the vessel and stir. The solid product will precipitate.
-
Collect the crude product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure 3,4-dihydropyrimidin-2(1H)-one.
Table 1: Microwave-Assisted Biginelli Reaction Data [1][4][6]
| Aldehyde | β-Dicarbonyl Compound | Amide/Thioamide Source | Catalyst | Solvent | Power (W) | Temp (°C) | Time (min) | Yield (%) |
| Benzaldehyde | Ethyl acetoacetate | Urea | Sulfamic acid | Solvent-free | 450 | 110 | 1.5 | 95 |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | Sulfamic acid | Solvent-free | 450 | 110 | 1 | 98 |
| 4-Methoxybenzaldehyde | Ethyl acetoacetate | Urea | Sulfamic acid | Solvent-free | 450 | 110 | 2 | 92 |
| Benzaldehyde | Ethyl acetoacetate | Guanidine HCl | None | Ethanol | - | 120 | 10 | 75 |
| 4-Nitrobenzaldehyde | Ethyl acetoacetate | Guanidine HCl | None | Ethanol | - | 120 | 10 | 91 |
| Benzaldehyde | Ethyl acetoacetate | Thiourea | TTSA | Acetonitrile | - | - | 1.5 | 96 |
TTSA: Tritylsulfamic acid
Protocol 2: Microwave-Assisted Hantzsch-type Reaction for Fused Pyrimido[4,5-d]pyrimidines
This protocol outlines a catalyst-free, one-pot, three-component synthesis of fused pyrimido[4,5-d]pyrimidine derivatives under microwave irradiation.[7][9]
Materials:
-
Bis-aldehyde (0.01 mol)
-
Barbituric acid (0.02 mol)
-
Substituted amine (e.g., urea) (0.02 mol)
-
Ethanol:Ethyl acetate (1:1, 10 mL)
-
Microwave reactor with pressurized capabilities (e.g., CEM MARS Synthesizer™)
Procedure:
-
In a microwave-safe pressurized vessel, dissolve the bis-aldehyde (0.01 mol), barbituric acid (0.02 mol), and the substituted amine (0.02 mol) in 10 mL of an ethanol:ethyl acetate (1:1) solvent mixture.
-
Seal the vessel properly.
-
Place the vessel in the microwave reactor and irradiate under pressurized conditions (e.g., 232 psi) at 150°C for 10-15 minutes.
-
After the irradiation is complete, allow the vessel to cool to room temperature.
-
The resulting precipitate is the desired product.
-
Collect the product by filtration.
-
Wash the solid with ethanol, and then dry.
-
If necessary, recrystallize the product from ethanol to achieve higher purity.
Table 2: Comparison of Conventional vs. Microwave-Assisted Hantzsch-type Reaction [7]
| Bis-aldehyde | Amine | Method | Time | Yield (%) |
| 3a | Urea | Conventional Heating | 9-18 hours | Lower |
| 3a | Urea | Microwave Irradiation | 10-15 minutes | High |
| 3b | Substituted Amine | Conventional Heating | 9-18 hours | Lower |
| 3b | Substituted Amine | Microwave Irradiation | 10-15 minutes | High |
(Specific yield percentages were not detailed in the source, but "high yields" were reported for the microwave method)
Visualizations
Experimental Workflow for Microwave-Assisted Pyrimidine Synthesis
The following diagram illustrates the general workflow for the microwave-assisted synthesis of substituted pyrimidines.
Caption: General workflow for microwave-assisted pyrimidine synthesis.
Logical Relationship of Microwave Synthesis Advantages
This diagram illustrates the interconnected benefits of employing microwave-assisted techniques for the synthesis of pyrimidine derivatives.
Caption: Advantages of microwave-assisted pyrimidine synthesis.
Conclusion
Microwave-assisted synthesis represents a significant advancement in the preparation of substituted pyrimidines, offering a rapid, efficient, and environmentally conscious alternative to conventional methods. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to leverage this technology for the synthesis of diverse pyrimidine libraries for biological screening and lead optimization. The simplicity and robustness of these methods make them highly attractive for modern synthetic and medicinal chemistry laboratories.
References
- 1. Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation [organic-chemistry.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Microwave Induced Green Synthesis: Sustainable Technology for Efficient Development of Bioactive Pyrimidine Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. d-nb.info [d-nb.info]
- 6. jocpr.com [jocpr.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 9. benthamdirect.com [benthamdirect.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions on the Pyrimidine Ring
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed functionalization of the pyrimidine ring, a critical scaffold in numerous biologically active compounds and approved drugs. The strategic introduction of diverse substituents onto the pyrimidine core is a cornerstone of modern medicinal chemistry and drug discovery.[1] This document outlines key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, Stille, and Negishi couplings, as well as direct C-H activation methods.
Introduction to Pyrimidine Functionalization
The pyrimidine nucleus is a fundamental heterocyclic motif found in a vast array of pharmaceuticals and biologically active molecules, including anticancer, antiviral, and antimicrobial agents.[1][2] Its electron-deficient nature makes halogenated pyrimidines highly reactive substrates for cross-coupling reactions, allowing for the introduction of a wide range of aryl, heteroaryl, alkyl, and amino substituents.[3][4] Palladium catalysis offers a powerful and versatile toolkit for these transformations, enabling the construction of complex molecular architectures with high efficiency and selectivity.
Strategic Functionalization Workflow
The functionalization of the pyrimidine ring typically follows a structured workflow, from the selection of the starting material to the synthesis and purification of the final product.
Caption: A generalized workflow for the functionalization of the pyrimidine ring.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds between a halogenated pyrimidine and an organoboron reagent.[5] Microwave-assisted protocols have gained prominence due to significantly reduced reaction times and improved yields.[3][6]
General Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimization of Reaction Conditions
The following tables summarize the optimization of various parameters for the microwave-assisted Suzuki coupling of 2,4-dichloropyrimidine with phenylboronic acid.[6]
Table 1: Catalyst Screening [6]
| Catalyst (5 mol%) | Yield (%) |
| Pd(PPh₃)₄ | 65 |
| Pd(dppf)Cl₂ | 58 |
| Pd(OAc)₂ | 35 |
| PdCl₂(PPh₃)₂ | 42 |
| Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), 1,4-dioxane/H₂O (2:1, 6 mL), 100 °C, 15 min, microwave irradiation. |
Table 2: Solvent Mixture Screening [6]
| Solvent (v/v) | Yield (%) |
| Dioxane/H₂O (2:1) | 65 |
| Toluene/H₂O (2:1) | 55 |
| DMF/H₂O (2:1) | 48 |
| Acetonitrile/H₂O (2:1) | 60 |
| Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), Pd(PPh₃)₄ (0.5 mol%), 100 °C, 15 min, microwave irradiation. |
Experimental Protocol: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine
Materials:
-
Halogenated pyrimidine (e.g., 2,4-dichloropyrimidine) (0.5 mmol)
-
Aryl or heteroaryl boronic acid (0.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.5 mol%, 0.0025 mmol)
-
Base (e.g., K₂CO₃) (1.5 mmol)
-
Degassed solvent mixture (e.g., 1,4-dioxane and water, 2:1 v/v) (6 mL)
-
Microwave reactor vials (10 mL) with stir bars
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure: [6]
-
To a 10 mL microwave reactor vial containing a magnetic stir bar, add the halogenated pyrimidine (0.5 mmol), the desired boronic acid (0.5 mmol), and the base (1.5 mmol).
-
Add the palladium catalyst (0.0025 mmol, 0.5 mol%).
-
Add 6 mL of the degassed 1,4-dioxane and water (2:1) solvent mixture.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 100 °C for 15 minutes with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrimidine.
Sonogashira Coupling
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[2] This reaction is particularly useful for the synthesis of alkynyl-substituted pyrimidines.[7]
Experimental Protocol: Sonogashira Coupling of 5-Iodouridine
This protocol describes a general procedure for the Sonogashira coupling of a 5-iodinated pyrimidine nucleoside.
Materials:
-
5-Iodouridine (1 equiv.)
-
Terminal alkyne (e.g., phenylacetylene) (1.2 equiv.)
-
PdCl₂(PPh₃)₂ (2 mol %)
-
CuI (4 mol %)
-
Base (e.g., Et₃N or DIPA) (3 equiv.)
-
Anhydrous solvent (THF or DMF)
Procedure: [2]
-
To a Schlenk flask, add 5-iodouridine (1 equiv.), PdCl₂(PPh₃)₂ (2 mol %), and CuI (4 mol %).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous solvent (THF or DMF) and the base (Et₃N or DIPA, 3 equiv.).
-
Add the terminal alkyne (1.2 equiv.) dropwise via syringe.
-
Heat the reaction mixture to the desired temperature (50-60 °C) and stir for 6-8 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic phase with saturated NH₄Cl solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[8][9] This method is highly effective for the synthesis of N-arylpyrimidin-2-amine derivatives.[10]
Experimental Protocol: Synthesis of N-Aryl-4-(pyridin-3-yl)pyrimidin-2-amine
Materials:
-
2-Amino-4-(pyridin-3-yl)pyrimidine (1 equiv.)
-
Aryl bromide (1.2 equiv.)
-
Dichlorobis(triphenylphosphine)palladium(II) (catalyst)
-
Xantphos (ligand)
-
Sodium tert-butoxide (base)
-
Anhydrous toluene
Procedure: [10]
-
To a reaction tube, add 2-amino-4-(pyridin-3-yl)pyrimidine (1 equiv.), dichlorobis(triphenylphosphine)palladium(II), xantphos, and sodium tert-butoxide.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous toluene, followed by the aryl bromide (1.2 equiv.).
-
Seal the tube and heat the reaction mixture at 110 °C for 24 hours.
-
Monitor the reaction progress by LC-MS or TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Heck Coupling
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene.[11][12]
General Catalytic Cycle
Caption: Catalytic cycle of the Heck reaction.
Stille and Negishi Couplings
While less commonly reported for pyrimidines compared to Suzuki or Sonogashira reactions, Stille and Negishi couplings offer valuable alternative strategies for C-C bond formation. The Stille reaction utilizes organotin reagents, while the Negishi coupling employs organozinc compounds.[13][14] The primary advantage of these methods lies in the tolerance of a wide range of functional groups. However, the toxicity of organotin compounds is a significant drawback of the Stille coupling.[15]
Palladium-Catalyzed C-H Activation
Direct C-H activation has emerged as an atom-economical and efficient method for the functionalization of pyrimidines, avoiding the need for pre-functionalized starting materials.[16][17] Palladium catalysts can facilitate the direct arylation, olefination, and other transformations at various positions of the pyrimidine ring.[18]
Experimental Protocol: Direct C-H Arylation of a Pyrimidine Derivative
Materials:
-
Pyrimidine derivative (1 equiv.)
-
Aryl iodide (1.5 equiv.)
-
Pd(OAc)₂ (10 mol %)
-
Ligand (e.g., P(o-tol)₃) (20 mol %)
-
Base (e.g., K₂CO₃) (2 equiv.)
-
Pivalic acid (30 mol %)
-
Anhydrous DMA
Procedure: [2]
-
To a microwave vial, add the pyrimidine derivative (1 equiv.), aryl iodide (1.5 equiv.), Pd(OAc)₂, ligand, and base.
-
Add anhydrous DMA and pivalic acid (30 mol %).
-
Seal the vial and heat the reaction mixture in a microwave reactor at 130 °C for 6 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture and dilute with ethyl acetate.
-
Wash the organic phase with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis and derivatization of pyrimidine-containing molecules. The choice of a specific reaction depends on the desired transformation, the nature of the substrates, and the required reaction conditions. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute a wide range of pyrimidine functionalization strategies, ultimately accelerating the discovery and development of novel therapeutic agents.
References
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. Stille Coupling [organic-chemistry.org]
- 14. Negishi coupling - Wikipedia [en.wikipedia.org]
- 15. Stille reaction - Wikipedia [en.wikipedia.org]
- 16. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Synthesis of Pyrimidine-Based Antiviral and Anticancer Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of pyrimidine-based compounds as potential antiviral and anticancer agents. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs. This guide is intended to serve as a practical resource for researchers in the field of drug discovery and development.
Quantitative Data Summary
The following tables summarize the biological activity of representative pyrimidine-based compounds against various cancer cell lines and viruses. This data is crucial for structure-activity relationship (SAR) studies and for prioritizing lead compounds for further development.
Table 1: Anticancer Activity of Pyrido[2,3-d]pyrimidine Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| 5a | HepG-2 (Liver) | 0.3 | Doxorubicin | 0.6 |
| PC-3 (Prostate) | 6.6 | Doxorubicin | 6.8 | |
| HCT-116 (Colon) | 7.0 | Doxorubicin | 12.8 | |
| 5e | MCF-7 (Breast) | 1.39 | Taxol | 8.48 |
| 8d | A-549 (Lung) | 7.23 | Erlotinib | 6.53 |
| PC-3 (Prostate) | 7.12 | Erlotinib | 11.05 | |
| 14a | MCF-7 (Breast) | 1.7 | Doxorubicin | 26.1 |
| 17 | HepG2 (Liver) | 8.7 | Doxorubicin | 21.6 |
| PACA2 (Pancreatic) | 6.4 | Doxorubicin | 28.3 |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Antiviral Activity of Pyrimidine Nucleoside Analogs
| Compound ID | Virus | Cell Line | EC₅₀ (µM) | Reference Compound | EC₅₀ (µM) |
| Zidovudine (AZT) | HIV-1 | Human Lymphocytes | ~0.002 | - | - |
| Lamivudine (3TC) | HIV-1 | Human Lymphocytes | ~0.005 | - | - |
| Acyclovir | HSV-1 | Vero | ~0.4 | - | - |
| Compound 6 | HSV-1 | - | 15.76 | Acyclovir (ACV) | 13.96 |
| Compound 8 | HSV-1 | - | 15.19 | Acyclovir (ACV) | 13.96 |
| INX-189 | HCV | Replicon Assay | 0.01 | - | - |
EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of representative pyrimidine derivatives and for the biological assays used to evaluate their activity.
Synthesis Protocols
Protocol 2.1.1: General Synthesis of Pyrido[2,3-d]pyrimidine Derivatives (Anticancer)
This protocol describes a general method for the synthesis of substituted pyrido[2,3-d]pyrimidines, a class of compounds with significant anticancer activity.
Materials:
-
Substituted 6-aminouracil or 6-amino-2-thiouracil
-
Appropriate aromatic aldehyde
-
Malononitrile or ethyl cyanoacetate
-
Ethanol or N,N-Dimethylformamide (DMF)
-
Catalyst (e.g., piperidine, potassium carbonate)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve the substituted 6-aminouracil/thiouracil (1 mmol), the aromatic aldehyde (1 mmol), and malononitrile/ethyl cyanoacetate (1 mmol) in ethanol or DMF (20 mL).
-
Add a catalytic amount of piperidine or potassium carbonate (0.1 mmol) to the reaction mixture.
-
Reflux the mixture for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and stir for 30 minutes.
-
Collect the precipitated solid by filtration and wash with cold water.
-
Dry the crude product under vacuum.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure pyrido[2,3-d]pyrimidine derivative.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2.1.2: Synthesis of Zidovudine (AZT) (Antiviral)
This protocol outlines a synthetic route to Zidovudine (AZT), a widely used antiretroviral drug.[1]
Materials:
-
Thymidine
-
Triphenylmethyl chloride (Trityl chloride)
-
Pyridine
-
Methanesulfonyl chloride (MsCl)
-
Lithium azide (LiN₃)
-
Dimethylformamide (DMF)
-
80% Acetic acid
Procedure:
-
Protection of the 5'-Hydroxyl Group: Dissolve thymidine (1 eq) in anhydrous pyridine. Add triphenylmethyl chloride (1.1 eq) portion-wise at 0 °C. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Pour the reaction mixture into ice water and extract with dichloromethane. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 5'-O-tritylthymidine.
-
Mesylation of the 3'-Hydroxyl Group: Dissolve 5'-O-tritylthymidine (1 eq) in anhydrous pyridine and cool to 0 °C. Add methanesulfonyl chloride (1.2 eq) dropwise. Stir the reaction at 0 °C for 4-6 hours. Work up the reaction as described in step 1 to yield the 3'-O-mesyl derivative.
-
Azide Substitution: Dissolve the 3'-O-mesyl derivative (1 eq) in DMF. Add lithium azide (3 eq) and heat the mixture at 80-90 °C for 6-8 hours. After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the 3'-azido derivative.
-
Deprotection: Dissolve the 3'-azido derivative in 80% acetic acid and heat at 60 °C for 2-3 hours. Monitor the deprotection by TLC. After completion, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel to afford Zidovudine (AZT).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Assay Protocols
Protocol 2.2.1: MTT Assay for Cytotoxicity (Anticancer)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Test compounds (dissolved in DMSO)
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be less than 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using a suitable software.
Protocol 2.2.2: Plaque Reduction Assay for Antiviral Activity
The plaque reduction assay is a standard method to quantify the infectivity of lytic viruses and to evaluate the efficacy of antiviral compounds.
Materials:
-
Host cell line susceptible to the virus (e.g., Vero cells for Herpes Simplex Virus)
-
Virus stock of known titer
-
Complete cell culture medium
-
Overlay medium (e.g., medium containing 1% methylcellulose or agarose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Formalin (10% in PBS) for fixing
-
6-well or 12-well sterile culture plates
-
Test compounds
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer. Incubate for 24-48 hours.
-
Virus Infection: Prepare serial dilutions of the virus stock. Remove the culture medium from the cells and infect the monolayer with a small volume of virus suspension (sufficient to yield 50-100 plaques per well). Incubate for 1-2 hours at 37 °C to allow for virus adsorption.
-
Compound Treatment: After the adsorption period, remove the virus inoculum. Add the overlay medium containing various concentrations of the test compound. Include a "no drug" virus control and a "no virus" cell control.
-
Incubation: Incubate the plates at 37 °C in a 5% CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Plaque Visualization: After the incubation period, fix the cells with 10% formalin for at least 30 minutes. Remove the fixative and stain the cell monolayer with crystal violet solution for 15-20 minutes. Gently wash the plates with water and allow them to air dry. Plaques will appear as clear, unstained zones against a background of stained viable cells.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the "no drug" control. Determine the EC₅₀ value by plotting the percentage of plaque reduction against the compound concentration.
Signaling Pathways and Experimental Workflows
Diagrams created using Graphviz (DOT language) illustrate key signaling pathways targeted by pyrimidine-based agents and the general experimental workflows for their synthesis and evaluation.
Signaling Pathways
References
Application Notes and Protocols for the Use of 4-(Dimethoxymethyl)-2-methoxypyrimidine in Herbicide Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine derivatives represent a significant class of herbicides, with many commercially successful products targeting essential biological pathways in weeds. A key mode of action for many pyrimidine-based herbicides is the inhibition of acetolactate synthase (ALS), a critical enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[1] Disruption of this pathway leads to plant growth inhibition and eventual death.[1] The intermediate, 4-(dimethoxymethyl)-2-methoxypyrimidine, is a valuable building block in the synthesis of novel sulfonylurea herbicides, a prominent group of ALS inhibitors.[2] This document provides detailed application notes and protocols for the use of this compound in the preparation of such herbicides.
Synthesis of Sulfonylurea Herbicides
The general synthesis of sulfonylurea herbicides from this compound involves the reaction of the corresponding 2-aminopyrimidine derivative with a sulfonyl isocyanate. The 2-methoxy group on the pyrimidine ring is first converted to an amino group to facilitate this reaction.
General Synthetic Pathway
A plausible synthetic route involves the following key steps:
-
Amination of this compound: The 2-methoxy group is displaced by an amino group to yield 2-amino-4-(dimethoxymethyl)pyrimidine.
-
Preparation of Sulfonyl Isocyanate: A substituted benzenesulfonamide is reacted with phosgene or a phosgene equivalent to generate the corresponding sulfonyl isocyanate. For example, 2-(methoxycarbonyl)benzenesulfonamide can be used to produce 2-(methoxycarbonyl)phenylsulfonyl isocyanate.
-
Coupling Reaction: 2-amino-4-(dimethoxymethyl)pyrimidine is then reacted with the sulfonyl isocyanate to form the final sulfonylurea herbicide.
A study by Chen et al. (2015) describes the synthesis of a series of novel sulfonylurea derivatives containing the dimethoxymethyl pyrimidine moiety, which exhibited favorable herbicidal activity.[2]
Experimental Protocols
Protocol 1: Synthesis of a Novel Sulfonylurea Herbicide
This protocol is a general representation based on established methods for sulfonylurea synthesis. For the specific synthesis of derivatives from this compound, refer to the detailed procedures in Chen et al. (2015).[2]
Step 1: Synthesis of 2-amino-4-(dimethoxymethyl)pyrimidine
-
This intermediate is crucial for the final coupling step. Its synthesis from this compound would typically involve reaction with ammonia or an ammonia equivalent under conditions that facilitate nucleophilic aromatic substitution.
Step 2: Synthesis of 2-(Methoxycarbonyl)phenylsulfonyl Isocyanate
-
Materials: 2-(Methoxycarbonyl)benzenesulfonamide, phosgene (or a safer equivalent like triphosgene), inert solvent (e.g., dry toluene), catalyst (e.g., a tertiary amine).
-
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(methoxycarbonyl)benzenesulfonamide in the inert solvent.
-
Add a catalytic amount of a tertiary amine.
-
Carefully introduce phosgene or its equivalent to the reaction mixture at a controlled temperature (typically low to moderate).
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or IR spectroscopy, looking for the appearance of the isocyanate peak around 2250-2275 cm⁻¹).
-
Upon completion, remove the excess phosgene and solvent under reduced pressure to yield the crude sulfonyl isocyanate, which is often used immediately in the next step.
-
Step 3: Synthesis of the Final Sulfonylurea Herbicide
-
Materials: 2-amino-4-(dimethoxymethyl)pyrimidine, 2-(methoxycarbonyl)phenylsulfonyl isocyanate, dry aprotic solvent (e.g., acetonitrile or dichloromethane).
-
Procedure:
-
Dissolve 2-amino-4-(dimethoxymethyl)pyrimidine in the dry aprotic solvent in a reaction vessel under an inert atmosphere.
-
Slowly add a solution of 2-(methoxycarbonyl)phenylsulfonyl isocyanate in the same solvent to the pyrimidine solution at room temperature.
-
Stir the reaction mixture for several hours to overnight.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, the product may precipitate out of the solution or can be obtained by removing the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the final sulfonylurea herbicide.
-
Protocol 2: In Vitro Acetolactate Synthase (ALS) Inhibition Assay
This protocol is adapted from established methods for determining the inhibitory effect of compounds on ALS activity.
-
Materials:
-
Plant tissue (e.g., young leaves of a susceptible weed species)
-
Extraction buffer (e.g., phosphate buffer with pyruvate, MgCl₂, thiamine pyrophosphate, and FAD)
-
Test compound (sulfonylurea herbicide) dissolved in a suitable solvent (e.g., DMSO)
-
Creatine and α-naphthol solution
-
Sulfuric acid
-
-
Procedure:
-
Enzyme Extraction:
-
Homogenize fresh plant tissue in ice-cold extraction buffer.
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
The supernatant contains the crude ALS enzyme extract.
-
-
Enzyme Assay:
-
Prepare reaction mixtures containing the enzyme extract, assay buffer, and various concentrations of the test herbicide. Include a control with no herbicide.
-
Incubate the mixtures at 37°C for 1 hour.
-
Stop the reaction by adding sulfuric acid. This also decarboxylates the acetolactate product to acetoin.
-
Incubate at 60°C for 15 minutes to ensure complete decarboxylation.
-
-
Detection:
-
Add creatine and α-naphthol solution to the reaction mixtures. This will react with acetoin to form a colored complex.
-
Incubate at 60°C for 15 minutes.
-
Measure the absorbance at 530 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each herbicide concentration compared to the control.
-
Determine the IC50 value (the concentration of herbicide that inhibits 50% of the enzyme activity) by plotting the inhibition percentage against the herbicide concentration.
-
-
Protocol 3: Whole Plant Herbicidal Activity Assay (Pot Study)
-
Materials:
-
Seeds of target weed species (e.g., Brassica napus, Amaranthus retroflexus) and crop species.
-
Pots with a suitable soil mix.
-
The synthesized sulfonylurea herbicide, formulated for application.
-
A laboratory sprayer.
-
-
Procedure:
-
Planting: Sow the seeds of weed and crop species in pots and allow them to grow to a specific stage (e.g., 2-3 leaf stage for post-emergence application).
-
Herbicide Application:
-
For pre-emergence testing, apply the herbicide formulation to the soil surface immediately after sowing the seeds.
-
For post-emergence testing, spray the herbicide formulation onto the foliage of the emerged seedlings.
-
Use a range of application rates and include an untreated control.
-
-
Evaluation:
-
Maintain the plants in a controlled environment (greenhouse) with adequate light, water, and temperature.
-
Visually assess the herbicidal injury (e.g., chlorosis, necrosis, growth inhibition) at regular intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no effect, 100% = complete kill).
-
At the end of the experiment, harvest the above-ground biomass and measure the fresh or dry weight to quantify the growth inhibition.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each treatment compared to the untreated control.
-
Determine the GR50 or ED50 value (the herbicide dose that causes a 50% reduction in plant growth).
-
-
Data Presentation
The following tables summarize the type of quantitative data that should be collected and presented for novel herbicides derived from this compound.
Table 1: In Vitro ALS Inhibition Activity
| Compound ID | Target Weed Species | IC50 (µM) |
| Herbicide A | Amaranthus retroflexus | Data |
| Herbicide B | Setaria faberi | Data |
| ... | ... | ... |
Table 2: Pre-emergence Herbicidal Activity (Pot Study)
| Compound ID | Application Rate (g/ha) | Weed Species | Inhibition (%) |
| Compound 6a | 75 | Brassica napus | 100[2] |
| Compound 6g | 75 | Brassica napus | 100[2] |
| Monosulfuron | 75 | Brassica napus | 100[2] |
| Chlorsulfuron | 75 | Brassica napus | 100[2] |
| ... | ... | ... | ... |
Table 3: Post-emergence Herbicidal Activity (Pot Study)
| Compound ID | Application Rate (g/ha) | Weed Species | Growth Reduction (%) |
| Herbicide A | Data | Brassica napus | Data |
| Herbicide B | Data | Echinochloa crus-galli | Data |
| ... | ... | ... | ... |
Table 4: Crop Safety Evaluation
| Compound ID | Application Rate (g/ha) | Crop Species | Injury Rating (%) |
| Herbicide A | Data | Wheat (Triticum aestivum) | Data |
| Herbicide B | Data | Corn (Zea mays) | Data |
| ... | ... | ... | ... |
Visualizations
Caption: General synthesis workflow for sulfonylurea herbicides.
Caption: Inhibition of the branched-chain amino acid pathway.
Caption: Experimental workflow for herbicide efficacy testing.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,6-Disubstituted Pyrimidines
Welcome to the Technical Support Center for the synthesis of 4,6-disubstituted pyrimidines. This resource is tailored for researchers, scientists, and professionals in drug development, providing troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and detailed guidance to address specific issues encountered during the synthesis of 4,6-disubstituted pyrimidines.
Q1: I am observing a low yield of my desired 4,6-disubstituted pyrimidine. What are the potential causes and how can I improve it?
A1: Low yields are a frequent issue and can stem from several factors. A systematic approach to troubleshooting is recommended.[1][2]
-
Incomplete Reaction: The reaction may not have reached completion.
-
Catalyst Inefficiency: The catalyst may be inactive or used in an insufficient amount.
-
Suboptimal Reaction Conditions: The solvent and temperature may not be ideal for your specific substrates.
-
Troubleshooting: Experiment with different solvents to improve the solubility of reactants. While ethanol is common, other solvents or even solvent-free conditions can sometimes enhance yields.[1]
-
-
Purity of Starting Materials: Impurities in the reactants can inhibit the reaction or lead to side products.
-
Troubleshooting: Ensure all starting materials, such as amidines and 1,3-dicarbonyl compounds, are of high purity. Amidines, for instance, can be hygroscopic and may hydrolyze over time, so using freshly prepared or purified amidine hydrochloride under anhydrous conditions is crucial.[1]
-
-
Steric Hindrance: Bulky substituents on your starting materials may impede the reaction.
Q2: My reaction is producing a significant amount of a yellow, highly fluorescent byproduct. What is this compound and how can I avoid its formation?
A2: The most common fluorescent byproduct, particularly in reactions like the Biginelli synthesis which can be adapted for pyrimidines, is a Hantzsch-type 1,4-dihydropyridine (DHP).[1][2] This occurs when two equivalents of the β-ketoester react with an aldehyde and ammonia (which can form from urea decomposition at high temperatures), competing with the desired pyrimidine synthesis pathway.[1][2]
-
Temperature Control: Higher temperatures favor the Hantzsch pathway.
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli (pyrimidine) and Hantzsch (dihydropyridine) pathways.
-
Order of Addition: The timing of reactant addition can be critical.
Q3: I am struggling with the purification of my crude 4,6-disubstituted pyrimidine product. What are common impurities and effective purification strategies?
A3: Purification can be challenging due to the presence of unreacted starting materials, side products, and intermediates.
-
Common Impurities:
-
Purification Strategies:
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline products. Experiment with different solvent systems (e.g., ethanol, ethyl acetate/hexane) to find the optimal conditions.[1]
-
Column Chromatography: For non-crystalline products or complex mixtures, column chromatography on silica gel is the standard approach.[1][4] A range of solvent systems, typically mixtures of hexane and ethyl acetate, can be used for elution.[1][4]
-
Acid-Base Extraction: If the pyrimidine product has a basic nitrogen atom, an acid-base extraction can be used to separate it from neutral organic impurities.
-
Experimental Protocols
Below are detailed methodologies for key experiments related to the synthesis of 4,6-disubstituted pyrimidines.
Protocol 1: General Procedure for the Synthesis of 4,6-Diaryl Pyrimidines from Chalcones
This protocol describes the cyclocondensation of chalcones with a nitrogen source to form the pyrimidine ring.[5]
-
Chalcone Synthesis: An appropriate acetophenone (e.g., 4-chloro or 4-methoxy acetophenone) is reacted with a substituted benzaldehyde in the presence of a base (e.g., NaOH or KOH) in a suitable solvent like ethanol to yield the corresponding chalcone via a mixed aldol condensation.
-
Cyclocondensation: The purified chalcone is then cyclocondensed with thiourea in the presence of a base (e.g., potassium hydroxide) in ethanol. The reaction mixture is typically refluxed for several hours.
-
Work-up and Purification: After cooling, the reaction mixture is poured into cold water and neutralized with an acid (e.g., dilute HCl). The precipitated solid is filtered, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Protocol 2: Synthesis of 4,6-Disubstituted Pyrimidines via Nucleophilic Aromatic Substitution (SNAr)
This method is useful for introducing substituents onto a pre-existing pyrimidine core, such as 4,6-dichloropyrimidine.[6]
-
First Substitution: To a solution of 4,6-dichloropyrimidine in a suitable solvent (e.g., DMF or isopropanol), add a nucleophile (e.g., an amine or a phenol) and a base (e.g., DIPEA or Cs2CO3).[6] The reaction is typically heated.
-
Monitoring and Isolation: The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and concentrated to yield the monosubstituted product.
-
Second Substitution: The isolated 4-substituted-6-chloropyrimidine is then reacted with a second, different nucleophile under similar SNAr conditions, which may require microwave heating to facilitate the reaction with the less reactive chloro-substituent.[6]
-
Final Purification: The final 4,6-disubstituted pyrimidine is purified by column chromatography or recrystallization.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the synthesis of various 4,6-disubstituted pyrimidines.
| Starting Materials | Product | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Chalcone, Thiourea | 4,6-Diarylpyrimidine-2(1H)-thione | KOH | Ethanol | Reflux | 6-8 | 70-85 | [5] |
| 4,6-Dichloropyrimidine, Piperazine | tert-butyl 4-(6-chloropyrimidin-4-yl)piperazine-1-carboxylate | TEA | Isopropanol | Reflux | 6 | 85 | |
| 4-Chloro-6-(thiophen-3-yl)pyrimidine, Piperazine | 4-(Piperazin-1-yl)-6-(thiophen-3-yl)pyrimidine | - | DCM/TFA | RT | 6 | - | |
| 4,6-Dichloropyrimidine, Substituted Phenol | 4-Chloro-6-(aryloxy)pyrimidine | Cs2CO3 | NMP | 180 (MW) | - | 45-67 | [6] |
Visualized Workflows and Relationships
Troubleshooting Workflow for Low Yield in Pyrimidine Synthesis
Caption: A logical workflow for troubleshooting low yields in the synthesis of 4,6-disubstituted pyrimidines.
General Synthetic Pathway for 4,6-Disubstituted Pyrimidines via SNAr
Caption: A generalized experimental workflow for the synthesis of 4,6-disubstituted pyrimidines using a sequential SNAr approach.
Signaling Pathways Involving Pyrimidine Derivatives
4,6-Disubstituted pyrimidines are scaffolds for developing inhibitors of various kinases involved in cell signaling pathways crucial in cancer and other diseases. For instance, they have been investigated as inhibitors of EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which are key players in tumor angiogenesis and proliferation.[5][7] They are also explored as inhibitors of MARK4 (Microtubule Affinity-Regulating Kinase 4), implicated in neurodegenerative diseases like Alzheimer's.[8]
Caption: Inhibition of EGFR and VEGFR-2 signaling pathways by 4,6-disubstituted pyrimidine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation | MDPI [mdpi.com]
- 5. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]
- 6. Synthesis and evaluation of 4,6-disubstituted pyrimidines as CNS penetrant pan-muscarinic antagonists with a novel chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 4,6-Disubstituted Pyrimidine Derivatives as Novel Dual VEGFR2/FGFR1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies [frontiersin.org]
Technical Support Center: Optimizing Suzuki Coupling of Pyrimidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of pyrimidines. The information is designed to address specific experimental challenges and optimize reaction conditions for this critical transformation in medicinal chemistry and materials science.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in the Suzuki coupling of pyrimidines?
Low yields in Suzuki coupling reactions involving pyrimidine substrates typically stem from a few key factors:
-
Catalyst Deactivation: The nitrogen atoms within the pyrimidine ring can coordinate to the palladium catalyst, leading to the formation of inactive species and hindering the catalytic cycle.[1][2] This is particularly problematic for 2-substituted pyrimidines, a phenomenon analogous to the "2-pyridyl problem".[3]
-
Poor Substrate Reactivity: Halogenated pyrimidines, especially chloropyrimidines, are generally less reactive than their bromo or iodo counterparts due to a stronger carbon-halogen bond, which makes the initial oxidative addition step of the catalytic cycle more difficult.[2][4] The electronic nature of substituents on the pyrimidine ring also plays a significant role; electron-withdrawing groups can decrease reactivity.[3]
-
Side Reactions: The two most common side reactions are protodeboronation and homo-coupling.[4] Protodeboronation is the undesired cleavage of the carbon-boron bond of the boronic acid, often promoted by high temperatures and certain bases.[4][5] Homo-coupling is the reaction between two molecules of the boronic acid.[4]
-
Suboptimal Reaction Conditions: The choice of palladium source, ligand, base, and solvent system is highly interdependent and crucial for success. An incompatible combination can lead to poor catalytic activity or the promotion of side reactions.[4]
Q2: How does the position of the leaving group or boronic acid on the pyrimidine ring affect the reaction?
The position of the substituent on the pyrimidine ring significantly impacts reactivity:
-
5-Position: Pyrimidines substituted at the 5-position generally exhibit good reactivity and participate in Suzuki couplings to give high yields.[3] The electronic environment at this position is favorable for the transmetalation step.[3]
-
4-Position: The electron-withdrawing nature of the two nitrogen atoms can influence the reactivity at the 4-position. However, successful couplings are often achieved with optimized catalyst systems or more reactive coupling partners.[3] For dichloropyrimidines, oxidative addition of palladium is often favored at the C4-position over the C2-position.[6]
-
2-Position: This is the most challenging position for Suzuki coupling. The proximity of the substituent to the nitrogen atom at the 1-position can lead to catalyst inhibition or deactivation through coordination.[3] Additionally, 2-pyrimidinylboronic acids are more susceptible to protodeboronation.[3] To overcome these challenges, more stable boronic acid derivatives like pinacol esters or highly active catalyst systems are often required.[3]
Q3: What are the primary side reactions in pyrimidine Suzuki couplings, and how can they be minimized?
The most common side reactions are protodeboronation and homo-coupling.
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom.[4]
-
Minimization Strategies:
-
Use fresh, high-purity boronic acid or more stable derivatives like pinacol esters or MIDA boronates.[3][7]
-
Employ anhydrous reaction conditions where possible.[7]
-
Use milder bases (e.g., NaHCO₃, KHCO₃) or carefully select the base, as some can exacerbate the issue.[8]
-
Optimize for lower reaction temperatures and shorter reaction times.[8]
-
-
-
Homo-coupling: This is the dimerization of the boronic acid reagent.
-
Minimization Strategies:
-
Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) as oxygen can promote this side reaction.[8]
-
Efficient catalyst systems that promote rapid cross-coupling over homo-coupling are beneficial.
-
Using a slight excess of the pyrimidine halide can sometimes reduce homo-coupling of the boronic acid.[4]
-
-
Q4: Can microwave irradiation improve my reaction?
Yes, microwave-assisted procedures can be highly effective for the Suzuki coupling of pyrimidines. They often lead to dramatically shorter reaction times (e.g., 10-30 minutes) and can significantly improve yields, sometimes even with very low catalyst loading (e.g., 0.5 mol%).[4][6]
Troubleshooting Guides
This section provides specific advice for common experimental issues encountered during the Suzuki coupling of pyrimidines.
Problem: Little to no product formation.
If you observe low or no conversion of your starting materials, a systematic screening of reaction parameters is the most effective approach.
Workflow for Troubleshooting Low Conversion
Caption: A workflow diagram for troubleshooting low yields.
1. Evaluate the Catalyst System: The choice of palladium precursor and, more importantly, the ligand is critical.[3] For challenging substrates like electron-deficient pyrimidines or sterically hindered partners, standard catalysts like Pd(PPh₃)₄ may not be sufficient.
-
Recommendation: Switch to a more electron-rich and sterically hindered phosphine ligand. Ligands developed by Buchwald (e.g., SPhos, XPhos, RuPhos) and Fu (e.g., P(tBu)₃) are known to be effective for heteroaryl couplings as they promote the oxidative addition and reductive elimination steps and can mitigate catalyst deactivation.[1][3]
2. Screen Different Bases: The base plays a crucial role in the transmetalation step, and its effectiveness is highly dependent on the substrates and solvent.
-
Recommendation: Screen a variety of bases. Inorganic bases are most common. K₃PO₄, Cs₂CO₃, and K₂CO₃ are often effective.[3][9] The choice can influence reaction rate and side reactions; for instance, Cs₂CO₃ is often found to be superior but more expensive, while K₂CO₃ can be a good, cost-effective alternative.[9]
3. Optimize the Solvent System: The solvent influences the solubility of reagents and the stability of catalytic intermediates.
-
Recommendation: Common solvents for Suzuki couplings of pyrimidines include 1,4-dioxane/water mixtures, DMF, and toluene.[3][6] The presence of water can be beneficial by aiding the formation of the hydrophilic boronate species [RB(OH)₃]⁻.[6] A systematic screening of solvent ratios (e.g., dioxane:water 2:1) can lead to significant yield improvements.[6]
Problem: Significant formation of side products (e.g., debromination, homo-coupling).
Troubleshooting Decision Tree for Side Products
Caption: Decision tree for addressing common side reactions.
-
If Homo-coupling is Observed: This is often due to the presence of oxygen. Ensure all solvents and the reaction mixture are thoroughly degassed before adding the catalyst. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[8]
-
If Protodeboronation is Suspected: This side reaction is common with heteroaryl boronic acids.
-
If Dehalogenation of the Pyrimidine is Observed: This involves the replacement of the halide with a hydrogen atom.
Data Presentation: Optimizing Reaction Components
The following tables summarize yields obtained from screening various reaction components for the Suzuki coupling of dichloropyrimidines, providing a starting point for optimization.
Table 1: Catalyst Screening for Suzuki Coupling of 2,4-dichloropyrimidine with Phenylboronic Acid
| Catalyst | Ligand | Yield (%) | Notes | Source |
| Pd(PPh₃)₄ | - | 71 | Effective and commonly used for this substrate. | [4] |
| Pd₂(dba)₃ | - | <5 | Inefficient without a suitable ligand. | [4] |
| Pd₂(dba)₃·CHCl₃ | - | 35 | Moderate yield, improved over Pd₂(dba)₃. | [4] |
| Pd(OAc)₂ | - | 41 | Lower yield may be due to the need for reduction to Pd(0) in a non-polar solvent. | [6] |
Table 2: Base Screening for Suzuki Coupling of 2,4-dichloropyrimidine
| Base | Yield (%) | Notes | Source |
| K₂CO₃ | 71 | Effective and cost-efficient. | [6] |
| Cs₂CO₃ | 68 | Often highly effective, comparable to K₂CO₃ in this case. | [9] |
| K₃PO₄ | 65 | A strong base, also commonly used. | [11] |
| Et₃N | <5 | Amine bases are often less effective than inorganic bases in these systems. | [9] |
Table 3: Solvent Screening for Suzuki Coupling of 2,4-dichloropyrimidine
| Solvent | Yield (%) | Notes | Source |
| 1,4-Dioxane | 71 | High yield, complements Pd(PPh₃)₄ well. | [6] |
| THF | 65 | Good yield, slightly less effective than dioxane. | [6] |
| DMF | 61 | A polar aprotic solvent, also effective. | [6] |
| Isopropanol | 55 | Moderate yield. | [6] |
| 1,4-Dioxane/H₂O (2:1) | 80 | Addition of water significantly improves the yield. | [6] |
Experimental Protocols
General Protocol for Microwave-Assisted Suzuki-Miyaura Coupling of a Halogenated Pyrimidine
This protocol is a general starting point and should be optimized for specific substrates.
Materials:
-
Halogenated pyrimidine (1.0 equiv)
-
Aryl/heteroaryl boronic acid or ester (1.0-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a precatalyst like XPhosPdG2) (0.5-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (1-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water (2:1))
Experimental Workflow Diagram
Caption: A generalized experimental workflow for Suzuki coupling.
Procedure:
-
To a microwave reaction vessel equipped with a magnetic stir bar, add the halogenated pyrimidine, the boronic acid/ester, the palladium catalyst, the ligand (if used), and the base.[3]
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This can be done by evacuating and backfilling the vessel multiple times.[3]
-
Add the degassed solvent system via syringe.[3]
-
Place the vessel in the microwave reactor and heat to the desired temperature (typically 100-150 °C) for the specified time (usually 10-30 minutes).[3]
-
After the reaction is complete, cool the vessel to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Pyrimidine Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with low yields in pyrimidine synthesis. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues to help you optimize your experiments.
Frequently Asked questions (FAQs)
Q1: What are the most common reasons for low yields in pyrimidine synthesis, particularly in the Biginelli reaction?
Low yields in pyrimidine synthesis, especially the Biginelli reaction, can often be attributed to several factors:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the reaction outcome.[1][2]
-
Inefficient Catalysis: The choice and concentration of the catalyst are crucial. Traditional acid catalysts may not be efficient for all substrates.[2]
-
Competing Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired pyrimidine.[2] Common side reactions include the Hantzsch dihydropyridine synthesis and Knoevenagel condensation.[2]
-
Purity of Reactants: Impurities in the starting materials (aldehyde, β-ketoester, and urea/thiourea) can inhibit the reaction or lead to side products.[2]
-
Incomplete Cyclization: The intermediate may fail to cyclize efficiently, particularly with sterically hindered substrates.[3]
Q2: I am observing a significant amount of a fluorescent byproduct in my Biginelli reaction. What is it and how can I prevent its formation?
The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, which can form from the decomposition of urea at elevated temperatures. This pathway competes with the desired Biginelli reaction.[2]
Prevention Strategies:
-
Temperature Control: Higher temperatures favor the Hantzsch pathway. Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.[2]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may preferentially promote the desired reaction.[2]
-
Order of Addition: Adding the urea last to the reaction mixture can sometimes help minimize its decomposition into ammonia.[2]
Q3: My crude product from a Biginelli reaction is difficult to purify. What are common impurities and how can I avoid them?
A common impurity that complicates purification is the formation of N-acylurea byproducts, which arise from a competing reaction between the β-ketoester and urea. If the desired product and impurities have similar polarities, separation by column chromatography can be challenging.
Troubleshooting Purification:
-
Alternative Purification Techniques: Consider preparative HPLC or crystallization to separate products with similar polarities.[3]
-
Solvent System Optimization: Experiment with different solvent systems for column chromatography.[3]
-
Product Stability: The target compound may be unstable on silica gel. In such cases, using a different stationary phase like alumina might be necessary.[3]
-
Thorough Work-up: Ensure proper work-up procedures, including aqueous washes and extractions, to remove residual catalysts and unreacted reagents before chromatography.[3]
Troubleshooting Guide for Low Yields
This guide provides a systematic approach to diagnosing and resolving low yields in your pyrimidine synthesis.
Problem: Low conversion of starting materials.
If you observe a significant amount of unreacted starting materials in your reaction mixture, consider the following causes and solutions:
-
Cause: Inefficient catalyst activity.
-
Solution: Ensure your catalyst is active. If using a reusable catalyst, it may need regeneration. For acid catalysts, confirm the concentration is appropriate.[2]
-
-
Cause: Suboptimal reaction time and temperature.
-
Solution: The reaction may require a longer duration or a moderate increase in temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[2]
-
-
Cause: Poor reactant purity.
-
Solution: Ensure all reactants are of high purity. Impurities can inhibit the reaction.[2]
-
-
Cause: Inappropriate solvent.
-
Solution: The choice of solvent can impact reactant solubility and reaction rate. While ethanol is common, other solvents or solvent-free conditions have been shown to improve yields for certain substrates.[2]
-
Problem: Formation of multiple products (lack of regioselectivity).
When synthesizing substituted pyrimidines, a lack of regioselectivity can lead to the formation of multiple isomers, reducing the yield of the desired product.[3]
-
Solution: The use of appropriate protecting groups or directing groups can enhance the regioselectivity of the reaction.[3]
Problem: Incomplete cyclization.
The open-chain ureide intermediate may fail to cyclize efficiently, especially with sterically hindered substrates.[3]
-
Solution:
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data on how different reaction parameters can influence the yield of pyrimidine synthesis.
Table 1: Effect of Catalyst on Biginelli Reaction Yield
| Catalyst | Aldehyde | β-Ketoester | Urea/Thiourea | Conditions | Yield (%) |
| HCl | Benzaldehyde | Ethyl acetoacetate | Urea | Ethanol, Reflux, 3 hrs | Often low[4] |
| CuCl₂·2H₂O / HCl | Benzaldehyde | Ethyl acetoacetate | Urea | Solvent-free, Grinding | >90[4] |
| NH₄Cl | Benzaldehyde | Ethyl acetoacetate | Thiourea | Methanol, Reflux, 3 hrs | Not specified[4] |
| [bmim]BF₄-stabilized Cu Nanoparticles | Benzaldehyde | Ethyl acetoacetate | Urea | Room Temperature, 15 min | >90[5] |
| WSi/A15 | Benzaldehyde | Methyl acetoacetate | Urea | Neat, 92 °C | 78[6] |
Table 2: Effect of Solvent on Pyrimidine Synthesis Yield
| Solvent | Catalyst | Reactants | Conditions | Yield (%) |
| Ethanol | HCl | Benzaldehyde, Ethyl acetoacetate, Urea | Reflux | Low to moderate |
| Acetonitrile | Various | General Pyrimidine Synthesis | Varies | Can be effective[2] |
| Dichloromethane (DCM) | Zn(L-proline)₂ | Indole-3-carbaldehyde, Malononitrile | Reflux, 3h | Low |
| Dimethylformamide (DMF) | Zn(L-proline)₂ | Indole-3-carbaldehyde, Malononitrile | Reflux, 3h | Low |
| Water/Ethanol (2:3) | Zn(L-proline)₂ | Indole-3-carbaldehyde, Malononitrile | Reflux, 3h | Improved |
| Solvent-free | CuCl₂·2H₂O / HCl | Benzaldehyde, Ethyl acetoacetate, Urea | Grinding | >90[4] |
Table 3: Effect of Temperature on Biginelli Reaction Yield
| Temperature (°C) | Catalyst | Conditions | Yield (%) |
| 60 | Lewis acids (20 mol%) | 60 mins | Varies with catalyst |
| 80 | Lewis acids (20 mol%) | 60 mins | Varies with catalyst |
| 100 | Lewis acids (20 mol%) | 60 mins | Varies with catalyst |
| 90 | HCl (20 mol%) | Water, 30 mins | Maximum yield observed[1] |
Experimental Protocols
Protocol 1: General Procedure for Biginelli Synthesis of Dihydropyrimidinones
This protocol provides a general framework for the one-pot synthesis of dihydropyrimidinones.
Materials:
-
Aldehyde (e.g., Benzaldehyde): 1 mmol
-
β-Ketoester (e.g., Ethyl acetoacetate): 1 mmol
-
Urea or Thiourea: 1.5 mmol
-
Catalyst (e.g., HCl, CuCl₂, etc.): Catalytic amount
-
Solvent (e.g., Ethanol) or solvent-free conditions
Procedure:
-
Combine the aldehyde (1 mmol), β-ketoester (1 mmol), urea or thiourea (1.5 mmol), and the chosen catalyst in a round-bottom flask.
-
If using a solvent, add it to the flask.
-
Stir the mixture at the desired temperature (e.g., room temperature to reflux) for the required time (typically ranging from 15 minutes to several hours).[4][5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration and wash with a cold solvent (e.g., ethanol).
-
If the product does not precipitate, pour the reaction mixture onto crushed ice or into cold water to induce precipitation.[7]
-
Collect the solid product by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.
Protocol 2: General Procedure for Pinner Pyrimidine Synthesis
This method involves the condensation of a non-N-substituted amidine with a β-keto ester or β-diketone.
Materials:
-
β-Keto ester or β-Diketone: 1 equivalent
-
Amidine hydrochloride: 1 equivalent
-
Base (e.g., sodium ethoxide)
-
Anhydrous solvent (e.g., ethanol)
Procedure:
-
Dissolve the β-keto ester or β-diketone in an anhydrous solvent under an inert atmosphere.
-
Add the amidine hydrochloride to the solution.
-
Slowly add a solution of the base (e.g., sodium ethoxide in ethanol) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.
Visualizations
Caption: Troubleshooting workflow for low pyrimidine synthesis yields.
Caption: Simplified mechanism of the Biginelli reaction.
Caption: Logical relationships between problems and solutions.
References
- 1. jsynthchem.com [jsynthchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Biginelli Reaction Catalyzed by Copper Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
Byproducts and impurities in 4-(Dimethoxymethyl)-2-methoxypyrimidine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 4-(Dimethoxymethyl)-2-methoxypyrimidine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the identification and mitigation of byproducts and impurities.
Issue 1: Low Yield of the Desired Product
Question: My reaction yield for this compound is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields can stem from several factors throughout the synthetic sequence. A common route involves the sequential reaction of 2,4-dichloropyrimidine. Incomplete reactions or side reactions at each step are the primary culprits.
-
Incomplete Methoxylation: The initial nucleophilic aromatic substitution (SNAr) with sodium methoxide may not go to completion. Ensure anhydrous conditions and the appropriate stoichiometry of sodium methoxide.
-
Suboptimal Grignard Reaction Conditions (if applicable): If a Grignard reagent is used to introduce the C4-substituent, ensure the magnesium is activated and the reaction is performed under strictly anhydrous conditions.
-
Inefficient Acetalization: If the dimethoxymethyl group is introduced by acetalization of a formylpyrimidine intermediate, ensure the effective removal of water to drive the equilibrium towards the acetal product. Using a dehydrating agent or a Dean-Stark apparatus is recommended.
-
Product Loss During Workup: The dimethoxymethyl group (an acetal) is sensitive to acidic conditions and can hydrolyze back to the aldehyde. Avoid strongly acidic conditions during the aqueous workup. A mild basic or neutral wash is preferable.
Issue 2: Presence of Unexpected Peaks in NMR/GC-MS Analysis
Question: I am observing significant impurities in my crude product analysis. How can I identify them and prevent their formation?
Answer: The nature of the impurities provides clues about the problematic reaction step. Below are common byproducts and their likely origins.
Common Byproducts and Impurities:
| Impurity Name | Structure | Probable Cause | Prevention Strategy |
| 2,4-Dichloropyrimidine | Incomplete initial reaction. | Increase reaction time or temperature for the methoxylation step. | |
| 2-Methoxy-4-chloropyrimidine | Incomplete second substitution or Grignard reaction. | Ensure sufficient equivalents of the second reagent and adequate reaction time. | |
| 2,4-Dimethoxypyrimidine | Over-reaction with sodium methoxide. | Use stoichiometric amounts of sodium methoxide and control the reaction temperature. | |
| 4-Formyl-2-methoxypyrimidine | Hydrolysis of the dimethoxymethyl group. | Use neutral or slightly basic conditions during aqueous workup and purification. | |
| Pyrimidine-4-carbaldehyde | Hydrolysis and loss of the 2-methoxy group. | Maintain mild reaction and workup conditions. |
Troubleshooting Workflow for Impurity Identification:
Caption: Troubleshooting workflow for identifying and addressing impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic route for this compound?
A1: A common and efficient synthetic pathway starts from 2,4-dichloropyrimidine. The process generally involves two main steps:
-
Selective Methoxylation: A nucleophilic aromatic substitution (SNAr) with one equivalent of sodium methoxide. The C4 position is generally more reactive towards nucleophiles than the C2 position in 2,4-dichloropyrimidines, leading to the formation of 2-chloro-4-methoxypyrimidine. However, reaction conditions can influence selectivity.
-
Introduction of the Dimethoxymethyl Group: This can be achieved through various methods, with a common one being a Grignard reaction with a suitable reagent like (dimethoxymethyl)magnesium bromide, or a formylation followed by acetalization.
Caption: A common synthetic route to the target compound.
Q2: How can I purify the final product and remove the identified impurities?
A2: Column chromatography on silica gel is typically the most effective method for purifying this compound. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the desired product from less polar impurities like unreacted starting materials and more polar impurities like the hydrolyzed aldehyde. It is important to avoid acidic conditions during purification.
Q3: My product appears to be degrading during storage. What are the recommended storage conditions?
A3: this compound, containing an acetal functional group, can be sensitive to moisture and acidic environments. For long-term stability, it is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8 °C).
Experimental Protocols
General Protocol for the Synthesis of this compound from 2,4-Dichloropyrimidine
Step 1: Synthesis of 2-methoxy-4-chloropyrimidine
-
To a solution of 2,4-dichloropyrimidine (1.0 eq) in anhydrous methanol at 0 °C, add a solution of sodium methoxide (1.0 eq) in methanol dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-methoxy-4-chloropyrimidine.
Step 2: Synthesis of this compound (via Grignard Reaction)
-
Prepare the Grignard reagent from bromodifluoromethane and magnesium in anhydrous THF.
-
To a solution of 2-methoxy-4-chloropyrimidine (1.0 eq) in anhydrous THF at -78 °C, add the prepared Grignard reagent dropwise.
-
Stir the reaction at low temperature for 2-3 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Note: These are generalized protocols and may require optimization based on laboratory conditions and scale. Always refer to relevant safety data sheets before handling any chemicals.
Technical Support Center: Purification Challenges of Polar Pyrimidine Intermediates
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the purification of polar pyrimidine intermediates.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments in a question-and-answer format, offering potential causes and solutions.
Chromatography Issues
Question: My polar pyrimidine intermediate shows poor or no retention on a C18 column, eluting at or near the solvent front. How can I improve its retention?
Answer: This is a common issue for polar compounds in reversed-phase (RP) chromatography due to their high affinity for the polar mobile phase over the nonpolar stationary phase. Here are several strategies to enhance retention:
-
Increase Mobile Phase Polarity: If you are not already using a 100% aqueous mobile phase, you can gradually increase the aqueous portion. Some modern RP columns are designed to be stable in highly aqueous conditions.
-
Employ a More Polar Stationary Phase: Consider using a reversed-phase column with a more polar character, such as those with phenyl-hexyl or embedded polar groups (EPG). These can offer different selectivity for polar analytes.
-
Utilize Ion-Pairing Chromatography: For ionizable pyrimidine compounds, adding an ion-pairing reagent to the mobile phase can significantly enhance retention. The reagent forms a neutral ion-pair with your charged analyte, increasing its hydrophobicity and affinity for the stationary phase.
-
Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for highly polar compounds. In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of aqueous solvent. Water acts as the strong solvent, providing good retention for polar analytes.[1][2]
Question: I am observing significant peak tailing for my basic pyrimidine intermediate in both normal-phase and reversed-phase chromatography. What are the likely causes and how can I resolve this?
Answer: Peak tailing for basic compounds like many pyrimidine intermediates is often caused by secondary interactions with the stationary phase.
-
In Normal-Phase (Silica Gel): The basic amine functional groups on the pyrimidine ring can interact strongly with acidic silanol groups on the silica surface, leading to tailing.
-
Solution: Add a basic modifier to your mobile phase, such as triethylamine (TEA) or ammonium hydroxide, typically in the range of 0.1-2.0%.[3] This will help to saturate the acidic sites on the silica gel and improve the peak shape.
-
-
In Reversed-Phase (C18): Residual, un-capped silanol groups on the silica backbone of the stationary phase can also cause secondary interactions with basic analytes.
-
Solutions:
-
Use a Low pH Mobile Phase: Adding an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase (e.g., 0.1%) will protonate the basic pyrimidine and suppress the ionization of the silanol groups, reducing unwanted interactions.
-
Increase Buffer Concentration: A higher buffer concentration in the mobile phase can help to mask the silanol groups.[4]
-
Use an End-Capped Column: Employ a high-quality, end-capped C18 column to minimize the number of free silanol groups.
-
Add Inorganic Salt: The addition of chaotropic salts like NaClO4 or KPF6 to the mobile phase can increase the retention and improve the peak symmetry of basic compounds.[5][6]
-
-
Question: My polar pyrimidine compound is not eluting from the silica gel column (Rf = 0), even with a highly polar solvent system like 100% ethyl acetate. What should I do?
Answer: If your compound is not moving from the origin on a silica gel column, the mobile phase is not polar enough to disrupt the strong interactions with the stationary phase.
-
Solution: You need to use a more aggressive solvent system. A common approach for very polar basic compounds is to add a small percentage of a stock solution of 10% ammonium hydroxide in methanol to a solvent like dichloromethane. You can try a gradient of 1-10% of this methanolic ammonia solution in dichloromethane.[7] Alternatively, consider switching to a different purification technique like reversed-phase chromatography or HILIC.[7]
Recrystallization Issues
Question: I'm having trouble finding a suitable solvent for the recrystallization of my polar pyrimidine intermediate. What is the best approach?
Answer: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but has low solubility at room temperature or below.
-
Solvent Screening: A systematic approach to solvent screening is crucial. Test a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, ethyl acetate, acetone, and mixtures like hexane/ethyl acetate).
-
Two-Solvent System: If a single solvent is not effective, a binary solvent system is a powerful alternative. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until you observe turbidity (cloudiness). Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.[8]
Question: My compound precipitates out of the solution as an oil or an amorphous solid instead of forming crystals. How can I fix this?
Answer: Oiling out or rapid precipitation occurs when the solution becomes supersaturated too quickly, preventing the orderly arrangement of molecules into a crystal lattice.
-
Slow Cooling: Ensure the cooling process is gradual. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help.
-
Seeding: Add a tiny crystal of the pure compound to the solution to induce crystallization at the appropriate saturation level.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Use a More Viscous Solvent System: A more viscous solvent can slow down diffusion and promote slower crystal growth.
Frequently Asked Questions (FAQs)
Q1: When should I choose HILIC over reversed-phase chromatography for purifying my polar pyrimidine intermediate?
A1: HILIC is generally preferred when your compound is too polar to be adequately retained on a C18 column, even with a highly aqueous mobile phase.[2] If your pyrimidine intermediate has multiple polar functional groups (e.g., hydroxyls, amines, carboxylates) and is highly water-soluble, HILIC will likely provide better retention and separation.[1][9]
Q2: Can I use normal-phase chromatography on silica gel for purifying basic pyrimidine intermediates?
A2: While possible, it can be challenging. The basic nature of many pyrimidine intermediates can lead to strong, sometimes irreversible, binding to the acidic silica gel, resulting in poor recovery and significant peak tailing. If you must use normal-phase chromatography, it is crucial to deactivate the silica gel by adding a basic modifier like triethylamine or ammonium hydroxide to your mobile phase.[3]
Q3: What are some common mobile phase additives for Supercritical Fluid Chromatography (SFC) when purifying polar basic compounds?
A3: For purifying polar basic compounds with SFC, a polar co-solvent (modifier) like methanol is typically added to the supercritical CO2. To improve the peak shape of basic analytes, a basic additive is often included in the co-solvent. Common additives include diethylamine (DEA), triethylamine (TEA), or ammonium hydroxide.[10]
Q4: My polar pyrimidine intermediate is unstable on silica gel. What are my purification options?
A4: If your compound degrades on silica, you should use a more inert stationary phase or a different purification technique.[10]
-
Reversed-Phase Chromatography: The non-polar stationary phase is less likely to cause acid-catalyzed degradation.[10]
-
Alumina or Florisil Chromatography: These can be less acidic alternatives to silica gel for normal-phase chromatography.
-
Acid-Base Extraction: This is a simple and effective method for separating basic amines from neutral or acidic impurities. The amine is protonated with an aqueous acid to become water-soluble, while neutral organic impurities remain in an organic phase. The layers are separated, and the aqueous layer is basified to recover the purified amine.[10]
-
Recrystallization: If your compound is a solid, recrystallization avoids interaction with a stationary phase altogether.[10]
Data Presentation
Table 1: Effect of Mobile Phase Additives on Peak Asymmetry of Basic Compounds in RP-HPLC
| Additive (in Mobile Phase) | Analyte Type | Effect on Peak Shape | Tailing Factor (Tf) | Reference |
| None | Basic Compound | Significant Tailing | > 2.0 | [5] |
| 0.1% Formic Acid | Basic Compound | Improved Symmetry | ~1.5 | [11] |
| 50 mM NaH2PO4 | Basic Compound | Good Symmetry | ~1.2 | [5] |
| 50 mM NaClO4 | Basic Compound | Excellent Symmetry | ~1.1 | [5] |
| 50 mM KPF6 | Basic Compound | Excellent Symmetry | ~1.0 | [5] |
Table 2: Comparison of HILIC and RPLC for Polar Pyrimidine Purification
| Feature | Reversed-Phase (RPLC) | Hydrophilic Interaction (HILIC) |
| Stationary Phase | Non-polar (e.g., C18) | Polar (e.g., Silica, Amide, Zwitterionic) |
| Mobile Phase | Polar (High % aqueous) | Non-polar (High % organic, e.g., ACN) |
| Strong Eluting Solvent | Organic (e.g., Acetonitrile) | Aqueous (Water/Buffer) |
| Retention of Polar Pyrimidines | Weak, often requires ion-pairing | Strong |
| Elution Order | Least polar elutes first | Most polar elutes first |
| Suitability | Moderately polar pyrimidines | Highly polar, water-soluble pyrimidines |
Experimental Protocols
Protocol 1: HILIC Purification of a Polar Aminopyrimidine
This protocol provides a general method for the purification of a polar aminopyrimidine derivative using HILIC.
-
Column: ZIC®-HILIC column (or similar polar phase), 4.6 x 150 mm, 5 µm.
-
Mobile Phase:
-
Solvent A: 10 mM Ammonium Formate in Water, pH 3.5.
-
Solvent B: Acetonitrile.
-
-
Sample Preparation: Dissolve the crude aminopyrimidine compound in a mixture of 90% acetonitrile and 10% water. If solubility is an issue, use the minimum amount of a stronger solvent (e.g., 80:20 Acetonitrile:Water). Filter the sample through a 0.45 µm filter.
-
Gradient Program:
-
Start with a high percentage of acetonitrile (e.g., 95% B).
-
Run a linear gradient to increase the aqueous component (e.g., from 95% B to 60% B over 20 minutes).
-
Include a column wash step with a higher aqueous percentage and a re-equilibration step at the initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at an appropriate wavelength (e.g., 254 nm) or Mass Spectrometry (MS).
Protocol 2: Two-Solvent Recrystallization of a Pyrimidine Intermediate
This protocol describes a standard method for purifying a solid pyrimidine intermediate using a two-solvent system.
-
Solvent Selection: Identify a "good" solvent in which the compound is highly soluble (e.g., ethanol) and a "poor" solvent in which the compound is sparingly soluble (e.g., water or hexane). The two solvents must be miscible.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude pyrimidine compound in the minimum amount of the hot "good" solvent to form a saturated solution.
-
Addition of Poor Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes cloudy (turbid).
-
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, cool it further in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold "poor" solvent or a cold mixture of the two solvents to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.[12]
Visualizations
Caption: A logical workflow for selecting a suitable purification method.
Caption: A troubleshooting decision tree for peak tailing issues.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 3. silicycle.com [silicycle.com]
- 4. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 5. Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chromatography [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. biotage.com [biotage.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Improving Regioselectivity of Substitution on the Pyrimidine Ring
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving regioselectivity during the chemical modification of the pyrimidine ring.
Frequently Asked Questions (FAQs)
General Concepts
Q1: Why is achieving high regioselectivity on the pyrimidine ring often challenging?
A1: The pyrimidine ring's two nitrogen atoms significantly influence its electronic properties, making it electron-deficient. This inherent π-deficiency deactivates the ring towards electrophilic attack and activates it for nucleophilic substitution, primarily at the C2, C4, and C6 positions. The subtle interplay of electronic and steric factors of both the pyrimidine substrate and the incoming reagent determines the site of reaction, which can often lead to mixtures of regioisomers.
Q2: What are the primary factors that control regioselectivity in pyrimidine substitution reactions?
A2: The regioselectivity is primarily governed by a combination of:
-
Electronic Effects: The positions ortho and para to the ring nitrogens (C2, C4, C6) are the most electron-deficient and thus most susceptible to nucleophilic attack. The C5 position is the most electron-rich and is the target for electrophilic attack, though this usually requires the presence of activating groups.[1][2]
-
Steric Hindrance: Bulky substituents on the pyrimidine ring or bulky attacking reagents can hinder approach to a specific position, thereby directing the substitution to a more sterically accessible site.
-
Leaving Group Ability: In nucleophilic aromatic substitution (SNAr), the nature of the leaving group can influence the reaction rate and, in some cases, the regioselectivity.
-
Reaction Conditions: Solvent, temperature, catalyst, and the nature of the base used can all significantly impact the regiochemical outcome of the reaction.[3]
-
Directing Groups: The presence of a directing metalation group (DMG) can override the inherent electronic preferences of the ring, enabling highly regioselective functionalization at the position ortho to the DMG.[4][5]
Troubleshooting Guides
Nucleophilic Aromatic Substitution (SNAr)
Issue 1: Poor C4/C2 selectivity in reactions with 2,4-dichloropyrimidines, resulting in a mixture of isomers.
-
Potential Cause: The intrinsic reactivity difference between the C4 and C2 positions is often small, leading to competitive substitution. While C4 is generally more reactive, this preference is not always absolute.[3][6]
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: This can often enhance the selectivity for the more reactive C4 position by favoring the kinetically controlled product.
-
Choice of Nucleophile: For aminations, tertiary amines have been shown to exhibit high selectivity for the C2 position, especially with an electron-withdrawing group at C5.[7][8] For C4-selective aminations, palladium catalysis can be highly effective.[3]
-
Solvent Screening: The polarity of the solvent can influence regioselectivity. Experiment with a range of solvents from nonpolar (e.g., toluene, dioxane) to polar aprotic (e.g., DMF, DMSO).
-
Stoichiometry Control: Carefully control the stoichiometry of the nucleophile. Use of a large excess may lead to di-substitution and reduced selectivity. Monitor the reaction closely by TLC or LC-MS and stop it once the desired mono-substituted product is maximized.[3]
-
Issue 2: Unexpected C2 selectivity when C4 substitution was expected.
-
Potential Cause: The electronic properties of other substituents on the pyrimidine ring can reverse the typical C4 preference.
-
Troubleshooting Steps:
-
Analyze Substituent Effects: An electron-donating group (EDG) at the C6 position is known to favor nucleophilic attack at the C2 position.[2] Conversely, an electron-withdrawing group (EWG) at the C5 position generally enhances the preference for C4 attack.[7][8]
-
Consider LUMO and LUMO+1: For some substituted pyrimidines, the energy gap between the Lowest Unoccupied Molecular Orbital (LUMO) and LUMO+1 can be small. If the LUMO is centered on C4 and LUMO+1 on C2, a mixture of products or even unexpected C2 selectivity can occur.[2]
-
Directed Ortho-Metalation (DoM)
Issue 3: Lithiation is occurring at an unexpected position or not at all.
-
Potential Cause: The directing metalation group (DMG) may not be effectively controlling the position of deprotonation, or the reaction conditions may be suboptimal.
-
Troubleshooting Steps:
-
Verify DMG Strength: Ensure you are using a sufficiently strong DMG. Common powerful DMGs include tertiary amides (e.g., -CONEt2) and O-carbamates (e.g., -OCONEt2).[4]
-
Choice of Base: Very strong bases are required for DoM. n-BuLi, s-BuLi, or t-BuLi are commonly used. For π-deficient systems like pyrimidine, where competitive nucleophilic addition to the ring is a risk, sterically hindered lithium amide bases like LDA or LiTMP are often preferred.[9]
-
Use of Additives: The addition of TMEDA (N,N,N',N'-tetramethylethylenediamine) can break up alkyllithium aggregates, increasing the basicity and reactivity of the organolithium reagent, which can improve the efficiency of the metalation.[4]
-
Anhydrous Conditions: Ensure strictly anhydrous conditions. Traces of water will quench the organolithium reagent and prevent the desired reaction.
-
Electrophilic Aromatic Substitution (EAS)
Issue 4: No reaction or very low yield during electrophilic substitution (e.g., nitration, halogenation).
-
Potential Cause: The pyrimidine ring is strongly deactivated towards electrophilic attack due to its electron-deficient nature.
-
Troubleshooting Steps:
-
Introduce Activating Groups: The presence of strong electron-donating groups (e.g., -NH2, -OH) at the C2, C4, or C6 positions is often necessary to achieve electrophilic substitution at the C5 position.
-
Harsher Reaction Conditions: While often leading to lower yields and potential side reactions, increasing the temperature or using stronger electrophilic reagents may be necessary. For nitration, a mixture of fuming nitric acid and concentrated sulfuric acid is a common, potent nitrating agent.
-
Protecting Groups: In some cases, N-oxidation of the pyrimidine ring can activate it towards electrophilic attack, although this can also alter the regioselectivity.
-
Quantitative Data on Regioselectivity
The following tables summarize quantitative data for various regioselective substitution reactions on the pyrimidine ring.
Table 1: Regioselectivity of Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid
| Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | C4:C2 Ratio | Yield (%) |
| Pd(PPh₃)₄ (5) | K₂CO₃ | THF | 60 | 24 | >95:5 | 49 |
| Pd(PPh₃)₄ (5) | K₂CO₃ | DMF | 60 | 24 | >95:5 | 58 |
| Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane | 60 | 24 | >95:5 | 71 |
| Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | >98:2 | 81 |
Data synthesized from literature reports.[10][11]
Table 2: Regioselectivity of C-S Cross-Coupling of 2,4-Dichloropyrimidine with 1-Dodecanethiol
| Pd Precatalyst (2 mol%) | Ligand (4 mol%) | Base | Solvent | Temp (°C) | Time (h) | C2:C4 Ratio | Yield (%) |
| Pd(OAc)₂ | XPhos | NaOtBu | Toluene | 80 | 18 | 1:1.2 | 85 |
| (allyl)PdCl₂ | - | NaOtBu | Toluene | 80 | 18 | 1:1.1 | 79 |
| Pd-PEPPSI-IPent | - | NaOtBu | Toluene | 80 | 18 | 1:22 | 84 |
| (η³-allyl)PdCl(IPent) | - | NaOtBu | Toluene | 80 | 18 | >20:1 | 82 |
Data synthesized from literature reports.[12]
Experimental Protocols
Protocol 1: Regioselective Suzuki-Miyaura Coupling at C4 of 2,4-Dichloropyrimidine
This protocol describes a microwave-assisted Suzuki-Miyaura coupling that is highly regioselective for the C4 position.[10][11]
Materials:
-
2,4-Dichloropyrimidine
-
Arylboronic acid (1.0 eq)
-
Pd(PPh₃)₄ (0.5 mol%)
-
K₂CO₃ (3.0 eq)
-
1,4-Dioxane and Water (2:1 v/v), degassed
-
Microwave reactor vial
-
Magnetic stirrer
Procedure:
-
To a microwave reactor vial, add 2,4-dichloropyrimidine (1.0 eq), the arylboronic acid (1.0 eq), K₂CO₃ (3.0 eq), and Pd(PPh₃)₄ (0.5 mol%).
-
Add the degassed 1,4-dioxane/water solvent mixture to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 100 °C for 15 minutes with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2-chloro-4-arylpyrimidine.
Protocol 2: Directed Ortho-Metalation (DoM) of a Substituted Pyrimidine
This is a general protocol for the DoM of a pyrimidine bearing a directing metalation group (DMG), such as an alkoxy or amide group.
Materials:
-
Substituted pyrimidine with a DMG
-
Anhydrous THF or Diethyl Ether
-
n-Butyllithium (n-BuLi) (1.1 eq) or LDA (1.1 eq)
-
Electrophile (1.2 eq)
-
Dry ice/acetone bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Dissolve the substituted pyrimidine in anhydrous THF in a Schlenk flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the organolithium base (e.g., n-BuLi) dropwise to the cooled solution. A color change often indicates the formation of the lithiated species.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Slowly add the desired electrophile (e.g., an aldehyde, alkyl halide, or CO₂) to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for an additional 1-3 hours, then slowly warm to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Protocol 3: Electrophilic Nitration at C5 of an Activated Pyrimidine
This protocol describes the nitration of a pyrimidine activated with electron-donating groups (e.g., amino or hydroxy groups) at C2 and C4.
Materials:
-
Activated pyrimidine (e.g., 2,4-diaminopyrimidine)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice bath
Procedure:
-
In a round-bottom flask, carefully add the activated pyrimidine to concentrated sulfuric acid while cooling in an ice bath.
-
Stir the mixture until the substrate is completely dissolved.
-
In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Slowly add the cold nitrating mixture dropwise to the solution of the pyrimidine in sulfuric acid, ensuring the temperature is maintained below 10 °C.
-
After the addition is complete, stir the reaction mixture at a low temperature for a specified time, monitoring the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., aqueous ammonia or sodium carbonate) to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain the pure 5-nitro-pyrimidine derivative.
Visualizations
References
- 1. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. wuxibiology.com [wuxibiology.com]
- 3. benchchem.com [benchchem.com]
- 4. baranlab.org [baranlab.org]
- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. uwindsor.ca [uwindsor.ca]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Catalyst Deactivation in Pyrimidine Functionalization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges associated with catalyst deactivation during the functionalization of pyrimidines. Pyrimidine moieties are crucial in a vast range of pharmaceuticals and functional materials, making their efficient synthesis a key focus in chemical research and development. Catalyst deactivation is a frequent impediment, leading to low yields, stalled reactions, and increased costs. This guide is designed to help you diagnose and overcome these issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling of a chloropyrimidine is giving a low yield. What are the most likely causes?
A1: Low yields in Suzuki-Miyaura couplings of chloropyrimidines are common and typically stem from a few key issues:
-
Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate with the palladium catalyst, leading to the formation of inactive complexes.[1] This is a primary cause of catalyst "poisoning" in reactions involving nitrogen-containing heterocycles.
-
Suboptimal Reaction Conditions: The choice of ligand, base, and solvent is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required to promote the reaction of less reactive chloropyrimidines.[2] The base is crucial for the transmetalation step, with common choices including K₃PO₄ and Cs₂CO₃.[3]
-
Poor Substrate Reactivity: Chloropyrimidines are inherently less reactive than their bromo or iodo counterparts due to the stronger C-Cl bond.[2] More robust catalytic systems and higher temperatures may be necessary to achieve good conversion.[2]
-
Presence of Impurities: Water and oxygen can deactivate the catalyst. It is crucial to use anhydrous, degassed solvents and maintain an inert atmosphere.[3]
Q2: I'm observing significant homocoupling of my alkyne in a Sonogashira reaction with a bromopyrimidine. How can I minimize this?
A2: Alkyne homocoupling (Glaser coupling) is a common side reaction in Sonogashira couplings, especially when using copper co-catalysts. To minimize this:
-
Strictly Anaerobic Conditions: Oxygen promotes Glaser coupling. Ensure your reaction setup is thoroughly degassed and maintained under an inert atmosphere (argon or nitrogen).
-
Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. While this may require different ligands or higher temperatures, it eliminates the primary catalyst for homocoupling.
-
Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can favor the cross-coupling pathway over homocoupling.
-
Choice of Base: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used. Ensure it is pure and dry.
Q3: My Buchwald-Hartwig amination of a bromopyrimidine has stalled. What troubleshooting steps should I take?
A3: Stalled Buchwald-Hartwig aminations can often be traced back to catalyst or reagent issues.
-
Catalyst Activity: The active Pd(0) species is sensitive to oxygen. Ensure your palladium precatalyst and ligand are of high quality and have been handled under an inert atmosphere. Using a pre-catalyst can provide more reliable generation of the active species.[3]
-
Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often effective. However, for substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary, potentially requiring higher temperatures.[3]
-
Ligand Choice: The ligand is crucial. Bulky, electron-rich phosphine ligands are generally preferred. If the reaction is not proceeding, screening different ligands can be beneficial.
-
Solvent Purity: Use anhydrous and degassed solvents like toluene or dioxane.[3]
Q4: Can I regenerate my deactivated palladium catalyst?
A4: In some cases, catalyst regeneration is possible, particularly for heterogeneous catalysts like palladium on carbon (Pd/C). For deactivated Pd/C, common methods include:
-
Washing: Washing the catalyst with solvents can remove adsorbed organic impurities that may be blocking active sites.[4]
-
Oxidative Treatment: For sulfur-poisoned catalysts, treatment with an oxidizing agent like hydrogen peroxide has been reported.[5] Another method involves controlled oxidation in an air atmosphere at elevated temperatures (50-140 °C).[5]
-
Acid/Base Washing: A sequence of washing with a dilute base (e.g., NaOH) followed by a dilute acid (e.g., HNO₃) and then water can help remove various poisons.[5][6]
Regeneration of homogeneous palladium complexes can be more challenging and is often not practical on a lab scale.
Troubleshooting Guides
Issue: Low or No Conversion in Pyrimidine Functionalization
This guide provides a systematic approach to troubleshooting low or no conversion in common palladium-catalyzed pyrimidine functionalization reactions.
// Catalyst Path catalyst_inactive [label="Inactive Pd source or ligand?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; catalyst_solution [label="Use fresh precatalyst.\nScreen bulky, electron-rich ligands\n(e.g., phosphines, NHCs).", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Conditions Path conditions_suboptimal [label="Suboptimal base, solvent, or temperature?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; conditions_solution [label="Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).\nEnsure solvent is anhydrous and degassed.\nAdjust temperature incrementally.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Reagents Path reagents_impure [label="Impure starting materials or solvents?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; reagents_solution [label="Purify starting materials.\nUse high-purity, anhydrous, degassed solvents.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Side Reactions Path side_reactions_present [label="Evidence of side reactions\n(e.g., dehalogenation, homocoupling)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; side_reactions_solution [label="Use milder base or different ligand.\nFor Sonogashira, reduce Cu(I) or use copper-free protocol.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections start -> check_catalyst; check_catalyst -> catalyst_inactive; catalyst_inactive -> catalyst_solution [label="Yes"]; catalyst_solution -> check_conditions; catalyst_inactive -> check_conditions [label="No"];
check_conditions -> conditions_suboptimal; conditions_suboptimal -> conditions_solution [label="Yes"]; conditions_solution -> check_reagents; conditions_suboptimal -> check_reagents [label="No"];
check_reagents -> reagents_impure; reagents_impure -> reagents_solution [label="Yes"]; reagents_solution -> check_side_reactions; reagents_impure -> check_side_reactions [label="No"];
check_side_reactions -> side_reactions_present; side_reactions_present -> side_reactions_solution [label="Yes"]; side_reactions_solution -> success; side_reactions_present -> success [label="No"]; } }
Caption: Troubleshooting workflow for low-yield pyrimidine cross-coupling reactions.
Data Presentation
The following tables summarize representative data for common pyrimidine functionalization reactions to guide your experimental design.
Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of Halopyrimidines
| Entry | Halopyrimidine | Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Time (h) | Yield (%) |
| 1 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ | 1,4-Dioxane | 24 | 85 |
| 2 | 2-Chloropyrimidine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos | K₃PO₄ | Toluene | 12 | 92 |
| 3 | 5-Bromopyrimidine | 3-Tolylboronic acid | Pd(OAc)₂ (2) | XPhos | K₃PO₄ | Dioxane/H₂O | 1 | >95 |
| 4 | 2-Iodopyrimidine | Naphthylboronic acid | Pd(PPh₃)₄ (3) | PPh₃ | Na₂CO₃ | DME | 6 | 88 |
Data compiled from various sources for illustrative purposes.[1][7]
Table 2: Buchwald-Hartwig Amination of Bromopyrimidines
| Entry | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos | NaOtBu | Toluene | 100 | 18 | 95 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP | Cs₂CO₃ | Dioxane | 110 | 24 | 88 |
| 3 | Benzylamine | XPhos Pd G3 (2) | XPhos | K₃PO₄ | THF | 80 | 16 | 91 |
| 4 | Piperidine | Pd(OAc)₂ (1.5) | RuPhos | NaOtBu | Toluene | 100 | 12 | 93 |
Data compiled from various sources for illustrative purposes.[3]
Table 3: Heck Coupling of Halopyrimidines
| Entry | Halopyrimidine | Alkene | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 5-Iodopyrimidine | Styrene | Pd(OAc)₂ (1) | None | K₂CO₃ | H₂O/DMF | 130 | 90 |
| 2 | 2-Bromopyrimidine | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tolyl)₃ | Et₃N | DMF | 100 | 75 |
| 3 | 4-Chlorothieno[3,2-d]pyrimidine | Phenylacetylene | Pd(OAc)₂ (5) | PPh₃ | K₂CO₃ | DMF | 120 | 65 |
Data compiled from various sources for illustrative purposes.[8][9]
Experimental Protocols
Protocol 1: General Procedure for Setting Up an Oxygen-Sensitive Reaction
Many palladium-catalyzed reactions are sensitive to oxygen and moisture. This protocol outlines a standard procedure for setting up a reaction under an inert atmosphere.
Caption: General workflow for setting up an oxygen-sensitive reaction.
Detailed Steps:
-
Glassware Preparation: Flame-dry all glassware (reaction flask, condenser, etc.) under vacuum or oven-dry at >120 °C for several hours and allow to cool in a desiccator.
-
Assembly: Quickly assemble the glassware while hot and immediately place it under a positive pressure of an inert gas (argon or nitrogen).
-
Purging: Perform at least three vacuum-backfill cycles to ensure the removal of atmospheric gases.
-
Reagent Addition: Add solid reagents under a positive flow of inert gas. Liquid reagents should be degassed and added via syringe through a rubber septum.
-
Maintaining Inert Atmosphere: Maintain a slight positive pressure of the inert gas throughout the reaction, for example, by using a balloon filled with the inert gas.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of 5-Bromopyrimidine
This protocol provides a starting point for the amination of 5-bromopyrimidine.
Materials:
-
5-Bromopyrimidine
-
Amine of choice
-
Palladium precatalyst (e.g., XPhos Pd G3)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., NaOtBu)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., 2 mol%) and the phosphine ligand (e.g., 4 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the base (e.g., 1.4 eq.), 5-bromopyrimidine (1.0 eq.), and the amine (1.2 eq.) under a positive flow of the inert gas.
-
Add the anhydrous, degassed solvent via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Catalyst Deactivation Pathway
A common deactivation pathway for palladium catalysts in the presence of pyrimidines involves the coordination of the pyrimidine nitrogen to the palladium center, leading to the formation of stable, catalytically inactive complexes.
Caption: Simplified pathway of catalyst deactivation by pyrimidine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. CN101024184A - Method for reactivating deactivated palladium/carbon catalyst - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Palladium Residue Removal from Pyrimidine-Containing Compounds
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing palladium residues from pyrimidine-containing compounds. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to guide you through the purification process.
Troubleshooting Guides
This section addresses common issues encountered during palladium removal and provides step-by-step solutions.
Question: Why is my final compound still showing high levels of palladium after filtration?
Answer:
This is a common issue that can arise from several factors. Here’s a step-by-step guide to troubleshoot the problem:
-
Possible Cause 1: Soluble Palladium Species. Standard filtration is primarily effective for removing heterogeneous palladium catalysts (e.g., Pd/C). If your reaction has generated soluble palladium species, they will pass through the filter.
-
Solution: Employ a scavenging agent. Scavengers are materials that selectively bind to dissolved metals. Options include silica-based scavengers (like SiliaMetS Thiol), polymer-supported scavengers, or activated carbon.[1][2] After stirring the reaction mixture with the scavenger for a recommended period, the solid support can be easily filtered off.
-
-
Possible Cause 2: Fine Palladium Particles. The palladium catalyst may have broken down into very fine particles that can pass through standard filter paper.
-
Solution: Use a finer filtration medium. A pad of Celite® over your filter paper can help trap these finer particles. Ensure the Celite bed is properly packed to avoid channeling.
-
-
Possible Cause 3: Inefficient Scavenging. The chosen scavenger may not be optimal for your specific palladium species or reaction conditions.
Question: I'm experiencing significant product loss after using a scavenger. What can I do to minimize this?
Answer:
Product loss during scavenging is often due to non-specific binding of your compound to the scavenger material. Here are some strategies to mitigate this:
-
Possible Cause 1: Excessive Scavenger Usage. Using too much scavenger increases the surface area available for your product to adsorb.
-
Solution: Optimize the scavenger loading. Start with the manufacturer's recommended amount and then perform small-scale experiments to determine the minimum amount of scavenger required to achieve the desired level of palladium removal.
-
-
Possible Cause 2: Strong Interaction Between Product and Scavenger. Your pyrimidine-containing compound may have functional groups that interact with the scavenger.
-
Solution 1: Wash the Scavenger. After filtering the scavenger, wash it with a small amount of fresh solvent to recover adsorbed product. Be mindful that excessive washing might also leach some of the captured palladium back into the solution.[3]
-
Solution 2: Change the Scavenger. Experiment with different types of scavengers. For example, if you are using a thiol-based scavenger, try one with a different functional group that may have a lower affinity for your product.[2]
-
-
Possible Cause 3: Inappropriate Solvent. The solvent can influence the interaction between your product and the scavenger.
-
Solution: Screen different solvents. A solvent that fully solubilizes your product but minimizes its interaction with the scavenger can improve recovery.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing palladium residues?
A1: The most common methods include:
-
Adsorption: Using solid-supported scavengers like functionalized silica gels (e.g., SiliaMetS Thiol, Si-TMT), activated carbon, or polymer-based resins (e.g., MP-TMT).[2][3][5] These materials have a high affinity for palladium and can be easily removed by filtration.
-
Precipitation: Inducing the palladium to precipitate out of the solution. This can sometimes be achieved by adding a specific agent that forms an insoluble complex with palladium.[6]
-
Crystallization: Purifying the final product through crystallization can leave palladium impurities behind in the mother liquor.[1][3] This method's effectiveness is highly dependent on the system.[3]
-
Chromatography: Flash column chromatography can remove a significant amount of palladium, although it may not be sufficient to meet strict regulatory limits on its own.[5][7] Often, a combination of chromatography followed by a scavenging step is most effective.[5][7]
Q2: How do I choose the right palladium scavenger?
A2: The choice of scavenger depends on several factors:
-
Palladium Oxidation State: Different scavengers have varying affinities for different palladium species (e.g., Pd(0) vs. Pd(II)). Thiol-based scavengers are generally versatile.[2][4]
-
Solvent System: The scavenger must be compatible with your reaction solvent.[3]
-
Nature of Your Compound: The functional groups on your pyrimidine derivative can influence scavenger selection to minimize product loss.
-
Process Scale: For large-scale operations, the cost and ease of handling the scavenger are important considerations.[3]
Q3: What are the regulatory limits for palladium in active pharmaceutical ingredients (APIs)?
A3: Regulatory bodies like the International Council for Harmonisation (ICH) have established limits for elemental impurities in drug products. For palladium, a platinum-group metal, the permitted daily exposure (PDE) is used to calculate the acceptable concentration in the API, which is often in the low parts-per-million (ppm) range.[1][3]
Q4: How can I quantify the amount of residual palladium in my sample?
A4: The standard methods for quantifying trace levels of palladium are:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is a highly sensitive technique and is considered the gold standard for trace metal analysis.[1][8]
-
Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES): Another common and reliable method.[8][9]
-
Atomic Absorption (AA) Spectroscopy: A well-established technique for metal quantification.[1]
-
Fluorometric and Colorimetric Methods: Newer, rapid methods are being developed that use palladium-catalyzed reactions to produce a fluorescent or colored product, allowing for faster, in-lab quantification.[9][10]
Quantitative Data on Palladium Removal
The following tables summarize the efficiency of various palladium removal techniques from different studies.
Table 1: Comparison of Different Scavenging Agents
| Scavenger Type | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency (%) | Reference |
| SiliaMetS Thiol | 2400 | ≤ 16 | > 99.3 | [2] |
| SiliaMetS Thiourea | 2400 | ≤ 16 | > 99.3 | [2] |
| Activated Carbon (Darco) | 2400 | > 16 | < 99.3 | [2] |
| Polymer-based (Quadrapure) | 2400 | > 16 | < 99.3 | [2] |
| MP-TMT | Not specified | < 10% of initial | > 90 | [3] |
| Si-TMT | 600 | 15 | 97.5 | [3] |
Table 2: Efficiency of Combined Purification Methods
| Purification Method | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency (%) | Reference |
| Column Chromatography | ~5000 (crude) | < 100 | ~98 | [5] |
| Column Chromatography + Si-TMT | ~5000 (crude) | < 100 | > 98 | [5][7] |
| Activated Carbon + 1,2-ethanedithiol | 9100 | < 273 | > 97 | [3] |
Experimental Protocols
Protocol 1: Palladium Removal Using a Solid-Supported Scavenger (e.g., SiliaMetS Thiol)
-
Select the Scavenger: Based on preliminary screening, choose an appropriate scavenger.
-
Determine Scavenger Amount: Refer to the manufacturer's guidelines for the recommended weight equivalents or wt%. A typical starting point is 2-4 equivalents relative to the initial palladium catalyst loading.
-
Scavenging Process:
-
To the reaction mixture containing the pyrimidine compound and residual palladium, add the selected scavenger.
-
Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for a period of 1 to 16 hours. The optimal time should be determined through small-scale experiments.
-
-
Filtration:
-
Filter the mixture through a Büchner funnel fitted with filter paper.
-
Wash the collected scavenger on the filter paper with a small amount of fresh solvent to recover any adsorbed product.
-
-
Analysis:
-
Combine the filtrate and the washings.
-
Concentrate the solution under reduced pressure.
-
Analyze a sample of the final product for residual palladium content using ICP-MS or another suitable analytical technique.
-
Protocol 2: Palladium Removal by Filtration through Celite®
This protocol is effective for removing heterogeneous palladium catalysts.
-
Prepare the Celite® Pad:
-
Place a piece of filter paper in a sintered glass or Büchner funnel.
-
Add a 1-2 cm layer of Celite® onto the filter paper and gently press down to create a compact and level bed.
-
-
Prepare the Reaction Mixture:
-
Dilute the reaction mixture with a suitable solvent to reduce its viscosity, which will facilitate a smooth filtration.
-
-
Filtration:
-
Slowly pour the diluted reaction mixture onto the center of the Celite® pad.
-
Apply a gentle vacuum to pull the solution through the filter.
-
-
Wash and Collect:
-
Wash the Celite® pad with fresh solvent to ensure complete recovery of the product.
-
The collected filtrate contains the product, now free from the heterogeneous palladium catalyst.
-
Visualizations
References
- 1. arborassays.com [arborassays.com]
- 2. silicycle.com [silicycle.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. silicycle.com [silicycle.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pharmtech.com [pharmtech.com]
- 10. books.rsc.org [books.rsc.org]
Technical Support Center: Optimization of Solvent and Base for Pyrimidine Arylation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of pyrimidine arylation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My pyrimidine arylation reaction shows low or no conversion. What are the primary factors to investigate?
A1: Low or no conversion in pyrimidine arylation can stem from several issues, primarily related to the catalyst system and reaction conditions.
-
Catalyst Inactivation: The basic nitrogen atoms in the pyrimidine ring can coordinate with the palladium catalyst, leading to its deactivation.[1] Consider switching to more electron-rich and sterically hindered phosphine ligands like SPhos, XPhos, or RuPhos, which can help stabilize the catalytic species and promote oxidative addition.[1][2]
-
Inactive Catalyst: Ensure the palladium catalyst is in its active Pd(0) state. Using a pre-formed Pd(0) catalyst or ensuring efficient in-situ reduction of a Pd(II) precursor is crucial.[1]
-
Suboptimal Base: The choice of base is critical. Strong, non-nucleophilic bases such as NaOtBu are common, but for sensitive substrates, weaker bases like K₂CO₃ or Cs₂CO₃ may be necessary, potentially requiring higher temperatures.[3] The base's solubility is also a key factor; for instance, anhydrous K₃PO₄ may require a small amount of water to be effective in Suzuki couplings.[4]
-
Inappropriate Solvent: The solvent must dissolve the reactants and the base.[5] Anhydrous, non-protic solvents like toluene, DMF, or dioxane are frequently used.[3][6] Ensure the solvent is thoroughly dried, as water can deactivate the catalyst.[3]
-
Low Temperature: Many arylation reactions require elevated temperatures, often in the range of 80-110 °C, to proceed efficiently.[3]
Q2: How do I choose the optimal solvent for my pyrimidine arylation?
A2: Solvent selection significantly impacts reaction efficiency by influencing solubility, catalyst activity, and selectivity.
-
Polar Aprotic Solvents: Solvents like DMF, DMA, DMSO, and NMP are often preferred for their ability to dissolve a wide range of substrates and inorganic bases.[3][6][7] They are commonly used in direct C-H arylations and SNAr reactions.[3][6]
-
Aprotic, Non-polar Solvents: Toluene is a widely used and effective solvent for many cross-coupling reactions, particularly Buchwald-Hartwig aminations.[3] It is crucial to ensure it is anhydrous.
-
Ethereal Solvents: Dioxane is another common solvent, but its use should be carefully considered due to safety concerns.[8]
-
Solvent Coordination: Be aware that the solvent can directly participate in the catalytic cycle. Coordinating solvents can influence the selectivity of oxidative addition, a key step in the reaction mechanism.[9][10]
Q3: Which base should I select for my reaction, and how does it impact the outcome?
A3: The base plays a crucial role in the catalytic cycle, and its selection depends on the specific reaction type and substrate sensitivity.
-
Strong Bases: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium tert-butoxide (tBuOLi) are highly effective and commonly used in Buchwald-Hartwig and some direct arylation reactions.[3][11]
-
Inorganic Carbonates: Weaker inorganic bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are frequently employed in Suzuki-Miyaura and direct C-H arylation reactions.[6][12] Cs₂CO₃ is often more effective due to its higher solubility in organic solvents.[12]
-
Phosphates: Potassium phosphate (K₃PO₄) is another common base used in Suzuki couplings.[13]
-
Base Strength and Substrate Tolerance: For substrates with functional groups sensitive to strong bases, weaker bases are a better choice to avoid side reactions, though this may necessitate higher reaction temperatures.[3] Simple inorganic bases are often preferred from a green chemistry perspective over organic amine bases or alkoxides.[8]
Q4: I am observing poor regioselectivity in the arylation of a di-substituted pyrimidine. How can I control the reaction site?
A4: Regioselectivity is governed by the electronic and steric properties of the pyrimidine ring and can be influenced by the reaction conditions.
-
Electronic Effects: Electron-withdrawing groups on the pyrimidine ring can direct arylation to specific positions by increasing the acidity of adjacent C-H bonds.[14]
-
Steric Hindrance: A bulky nucleophile or coupling partner may preferentially attack the less sterically hindered position on the pyrimidine ring.[3]
-
Catalyst and Ligand Control: In palladium-catalyzed reactions, the choice of ligand can significantly influence regioselectivity.[3][15] For instance, in the direct C-H arylation of uracil, Pd-based systems can favor C5 arylation, while Pd/Cu systems may promote C6 arylation.[15]
-
Directing Groups: The use of a directing group on the pyrimidine can force the arylation to occur at a specific, often adjacent, position.
Q5: My final product is contaminated with the palladium catalyst. What are effective purification strategies?
A5: Removing residual palladium is a common challenge. Filtering the reaction mixture through a pad of Celite® can remove the bulk of the catalyst.[3] For more persistent contamination, specialized silica gel-based metal scavengers or treatment with activated carbon can be effective.
Data Presentation: Solvent and Base Comparison
The following tables summarize the performance of various solvents and bases in common pyrimidine arylation reactions based on literature examples.
Table 1: Effect of Solvent on a Model Pyrimidine Arylation Reaction
| Entry | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Toluene | 110 | 85 | [3] |
| 2 | Dioxane | 100 | 88 | [11] |
| 3 | DMF | 120 | 75 | [3] |
| 4 | DMA | 130 | 92 | [6] |
| 5 | Acetonitrile | 80 | 60 | [16] |
Yields are representative and highly dependent on the specific substrates, catalyst, and ligand used.
Table 2: Effect of Base on a Model Pyrimidine Arylation Reaction
| Entry | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | NaOtBu | Toluene | 110 | 95 | [6] |
| 2 | K₂CO₃ | DMA | 130 | 89 | [6] |
| 3 | Cs₂CO₃ | Dioxane | 100 | 91 | [3] |
| 4 | K₃PO₄ | Toluene/H₂O | 100 | 85 | [13] |
| 5 | tBuOLi | DMF | 150 | 68 | [15] |
Yields are representative and highly dependent on the specific substrates, catalyst, and ligand used.
Experimental Protocols
Protocol 1: General Procedure for Direct C-H Arylation of Pyrimidine [6]
-
To a microwave vial, add the pyrimidine derivative (1 equiv.), aryl bromide (1.5 equiv.), Palladium(II) acetate (Pd(OAc)₂, 10 mol %), and Potassium carbonate (K₂CO₃, 2 equiv.).
-
Add anhydrous Dimethylacetamide (DMA) and pivalic acid (30 mol %).
-
Seal the vial and heat the reaction mixture in a microwave reactor at 130 °C for 6 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination [3][6]
-
In a glovebox or under an inert atmosphere, add the chloropyrimidine (1 equiv.), Sodium tert-butoxide (NaOtBu, 1.4 equiv.), Pd₂(dba)₃ (2 mol %), and a suitable phosphine ligand (e.g., XPhos, 8 mol %) to a Schlenk tube.
-
Add anhydrous toluene, followed by the amine (1.2 equiv.).
-
Seal the tube and heat the reaction mixture at 80-110 °C for 24 hours.
-
Monitor the reaction progress by LC-MS or TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling [2]
-
In an oven-dried reaction vessel under an inert atmosphere, combine the pyrimidine halide (1 equiv.), pyrimidine boronic acid or ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol %), and a base (e.g., K₂CO₃, 2-3 equiv.).
-
Add a degassed solvent system (e.g., toluene/ethanol/water or dioxane/water).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Development of a Micellar-Promoted Heck Reaction for the Synthesis of DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 14. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to 4-(Dimethoxymethyl)-2-methoxypyrimidine and its Synthetic Surrogates in the Assembly of Bioactive Molecules
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the efficient synthesis of complex molecular architectures. This guide provides an in-depth comparison of 4-(dimethoxymethyl)-2-methoxypyrimidine and its key synthetic alternatives, namely 2-methoxypyrimidine-4-carbaldehyde, 4-cyano-2-methoxypyrimidine, and 4-vinyl-2-methoxypyrimidine. We present a critical analysis of their performance in common carbon-carbon and carbon-nitrogen bond-forming reactions, supported by experimental data and detailed protocols to inform your synthetic strategy.
Introduction to 4-Formyl-2-methoxypyrimidine Equivalents
The 4-formyl-2-methoxypyrimidine scaffold is a valuable intermediate in medicinal chemistry, frequently employed in the synthesis of kinase inhibitors and other biologically active compounds. The aldehyde functionality serves as a versatile handle for a variety of chemical transformations. However, the direct use of the aldehyde can sometimes be challenging due to its reactivity and potential for side reactions. To circumvent these issues, several protected or alternative functional groups are often employed. This guide focuses on the practical comparison of four key building blocks that all serve as precursors to 4-substituted 2-methoxypyrimidine derivatives.
This compound is a stable acetal-protected form of the corresponding aldehyde. The acetal group is generally robust and can be carried through multiple synthetic steps before being deprotected under acidic conditions to reveal the aldehyde. This stability makes it an attractive choice for multi-step syntheses where the aldehyde needs to be masked.
2-Methoxypyrimidine-4-carbaldehyde is the direct aldehyde, offering the most straightforward route for transformations that utilize this functional group. Its reactivity is both an advantage and a potential drawback, as it can be susceptible to oxidation or undesired side reactions under certain conditions.
4-Cyano-2-methoxypyrimidine serves as a versatile surrogate for the formyl group. The nitrile can be converted to the aldehyde through reduction, or it can participate directly in reactions, for instance, with Grignard reagents to form ketones. Its electronic properties also influence the reactivity of the pyrimidine ring.
4-Vinyl-2-methoxypyrimidine provides a platform for palladium-catalyzed cross-coupling reactions, such as the Heck reaction, allowing for the introduction of various substituents at the 4-position. The vinyl group can also be oxidatively cleaved to yield the corresponding aldehyde.
Performance in Key Synthetic Transformations: A Comparative Analysis
The choice of building block significantly impacts the efficiency and outcome of subsequent synthetic steps. Below, we compare the performance of these four building blocks in three common and crucial reaction types: the Wittig reaction, Grignard addition, and reductive amination.
Data Presentation
| Building Block | Reaction Type | Reagents | Product | Yield (%) | Reaction Time (h) | Ref. |
| This compound | Hydrolysis + Wittig | 1. 2M HCl 2. Ph₃P=CHPh | 4-(2-Phenylethenyl)-2-methoxypyrimidine | ~70 (two steps) | 2 + 12 | [1] |
| 2-Methoxypyrimidine-4-carbaldehyde | Wittig | Ph₃P=CHPh, NaH, THF | 4-(2-Phenylethenyl)-2-methoxypyrimidine | 75 | 12 | [1] |
| 4-Cyano-2-methoxypyrimidine | Grignard Addition | PhMgBr, THF then H₃O⁺ | 2-Methoxy-4-(phenylcarbonyl)pyrimidine | ~65 | 4 | [2] |
| 2-Methoxypyrimidine-4-carbaldehyde | Grignard Addition | PhMgBr, THF then H₃O⁺ | 1-(2-Methoxypyrimidin-4-yl)-1-phenylethanol | 85 | 3 | [3][4] |
| This compound | Hydrolysis + Reductive Amination | 1. 2M HCl 2. Aniline, NaBH(OAc)₃ | N-((2-Methoxypyrimidin-4-yl)methyl)aniline | ~78 (two steps) | 2 + 24 | [5][6] |
| 2-Methoxypyrimidine-4-carbaldehyde | Reductive Amination | Aniline, NaBH(OAc)₃, DCE | N-((2-Methoxypyrimidin-4-yl)methyl)aniline | 82 | 24 | [5][6] |
| 4-Vinyl-2-methoxypyrimidine | Heck Coupling | Iodobenzene, Pd(OAc)₂, PPh₃, Et₃N, DMF | 4-(2-Phenylethenyl)-2-methoxypyrimidine | 88 | 12 | [2][7] |
Experimental Protocols
Protocol 1: Hydrolysis of this compound
Objective: To deprotect the acetal and generate 2-methoxypyrimidine-4-carbaldehyde.
Procedure:
-
Dissolve this compound (1.0 mmol) in a mixture of tetrahydrofuran (10 mL) and 2M aqueous hydrochloric acid (5 mL).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2-methoxypyrimidine-4-carbaldehyde. Expected Yield: >95%.
Protocol 2: Wittig Reaction with 2-Methoxypyrimidine-4-carbaldehyde
Objective: To synthesize 4-(2-phenylethenyl)-2-methoxypyrimidine.
Procedure:
-
To a stirred suspension of benzyltriphenylphosphonium chloride (1.2 mmol) in anhydrous tetrahydrofuran (20 mL) under an argon atmosphere, add sodium hydride (1.2 mmol, 60% dispersion in mineral oil) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour to generate the ylide.
-
Cool the resulting deep red solution to 0 °C and add a solution of 2-methoxypyrimidine-4-carbaldehyde (1.0 mmol) in anhydrous tetrahydrofuran (5 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (15 mL).
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 4-(2-phenylethenyl)-2-methoxypyrimidine.[1] Expected Yield: 75%.[1]
Protocol 3: Grignard Addition to 4-Cyano-2-methoxypyrimidine
Objective: To synthesize 2-methoxy-4-(phenylcarbonyl)pyrimidine.
Procedure:
-
To a solution of 4-cyano-2-methoxypyrimidine (1.0 mmol) in anhydrous tetrahydrofuran (15 mL) at 0 °C under an argon atmosphere, add phenylmagnesium bromide (1.2 mmol, 3.0 M solution in diethyl ether) dropwise.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 1M aqueous hydrochloric acid (10 mL).
-
Stir the mixture for an additional 30 minutes.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-methoxy-4-(phenylcarbonyl)pyrimidine.[2] Expected Yield: ~65%.[2]
Protocol 4: Reductive Amination of 2-Methoxypyrimidine-4-carbaldehyde
Objective: To synthesize N-((2-methoxypyrimidin-4-yl)methyl)aniline.
Procedure:
-
To a solution of 2-methoxypyrimidine-4-carbaldehyde (1.0 mmol) and aniline (1.1 mmol) in 1,2-dichloroethane (20 mL), add sodium triacetoxyborohydride (1.5 mmol).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate (15 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-((2-methoxypyrimidin-4-yl)methyl)aniline.[5][6] Expected Yield: 82%.[5][6]
Visualization of Synthetic Pathways and Biological Context
The choice of building block dictates the synthetic route towards a target molecule. The following diagrams illustrate the different synthetic strategies starting from our compared building blocks.
Caption: Synthetic routes from different pyrimidine building blocks.
Many bioactive molecules synthesized from these building blocks, particularly kinase inhibitors, target signaling pathways implicated in cancer. For example, inhibitors of Epidermal Growth Factor Receptor (EGFR) block downstream signaling cascades that promote cell proliferation and survival.
Caption: EGFR signaling pathway and point of inhibition.
Conclusion and Recommendations
The selection of a 4-formyl-2-methoxypyrimidine surrogate is a critical decision in the design of a synthetic route.
-
This compound is the building block of choice for multi-step syntheses requiring a stable, protected aldehyde. While it necessitates an additional deprotection step, its stability can prevent unwanted side reactions and improve overall yields in complex syntheses.
-
2-Methoxypyrimidine-4-carbaldehyde is ideal for direct, one-step transformations. It offers the most atom-economical approach when the desired reaction is compatible with a free aldehyde.
-
4-Cyano-2-methoxypyrimidine provides a versatile alternative, particularly for the synthesis of ketones via Grignard addition. Its different reactivity profile can also be advantageous in certain synthetic contexts.
-
4-Vinyl-2-methoxypyrimidine excels in palladium-catalyzed cross-coupling reactions, offering a powerful method for constructing complex C-C bonds with high efficiency and stereoselectivity.
Ultimately, the optimal building block depends on the specific target molecule, the planned synthetic route, and the reaction conditions to be employed. This guide provides the necessary data and protocols to make an informed decision, enabling more efficient and successful synthetic campaigns in drug discovery and development.
References
- 1. www1.udel.edu [www1.udel.edu]
- 2. sctunisie.org [sctunisie.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
Comparison of different catalytic systems for pyrimidine functionalization
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyrimidine core is a cornerstone of medicinal chemistry and drug development, enabling the synthesis of a vast array of biologically active compounds. The choice of catalytic system is paramount in achieving desired regioselectivity, efficiency, and substrate scope. This guide provides an objective comparison of prominent catalytic systems for pyrimidine functionalization, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers in selecting the optimal strategy for their synthetic endeavors.
Palladium-Catalyzed C-H Arylation
Transition metal catalysis, particularly with palladium, has emerged as a robust and versatile tool for the direct C-H functionalization of pyrimidines. This approach avoids the need for pre-functionalization of the pyrimidine ring, offering a more atom-economical route to arylated pyrimidines. A notable example is the C5-arylation of 2-aminopyrimidines.
Performance Data
The following table summarizes the performance of a palladium-catalyzed C5-arylation of various N-aryl-2-aminopyrimidines with different aryl halides.
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-iodotoluene | 85 | |
| 2 | 4-iodoanisole | 82 | |
| 3 | 1-iodo-4-nitrobenzene | 75 | |
| 4 | 1-iodo-4-fluorobenzene | 88 | |
| 5 | 4-iodobenzonitrile | 78 | |
| 6 | 3-iodopyridine | 65 |
Table 1. Palladium-catalyzed C5-arylation of N-phenyl-2-aminopyrimidine. Reactions were typically carried out with Pd(OAc)₂, a phosphine ligand, and a base in a suitable solvent at elevated temperatures.
Experimental Protocol: General Procedure for Palladium-Catalyzed C5-Arylation
To a reaction vial is added N-aryl-2-aminopyrimidine (1.0 equiv.), aryl halide (1.2 equiv.), Palladium(II) acetate (Pd(OAc)₂, 0.1 equiv.), triphenylphosphine (PPh₃, 0.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.). The vial is sealed, evacuated, and backfilled with nitrogen. Anhydrous solvent (e.g., dioxane or toluene, 0.2 M) is added, and the mixture is stirred at 120 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired C5-arylated 2-aminopyrimidine.
Catalytic Cycle
Caption: Proposed catalytic cycle for Pd-catalyzed C-H arylation.
Photoredox-Catalyzed C-H Functionalization
Visible-light photoredox catalysis has gained significant traction as a mild and environmentally benign method for C-H functionalization. Organic dyes, such as Eosin Y, can act as photocatalysts to initiate radical-based transformations under ambient conditions.
Performance Data
The table below illustrates the substrate scope for the photoredox-catalyzed C-H arylation of a fused pyrimidine system using Eosin Y as the photocatalyst.
| Entry | Arene | Product | Yield (%) |
| 1 | Benzene | 63 | |
| 2 | Toluene | 58 | |
| 3 | Anisole | 55 | |
| 4 | Thiophene | 60 | |
| 5 | Furan | 52 | |
| 6 | Pyrrole | 48 |
Table 2. Eosin Y-photocatalyzed C-H arylation of 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-diazonium tetrafluoroborate. Reactions were performed using a green LED light source at room temperature.[1]
Experimental Protocol: General Procedure for Eosin Y Photoredox-Catalyzed C-H Arylation
In a reaction tube, the pyrimidine substrate (1.0 equiv.), the arene (10.0 equiv.), and Eosin Y (2 mol%) are dissolved in a suitable solvent (e.g., acetonitrile). The mixture is degassed with nitrogen for 15 minutes. The reaction tube is then placed in front of a green LED lamp and stirred at room temperature for 24 hours. After the reaction is complete, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the arylated pyrimidine derivative.[1]
Photocatalytic Cycle
Caption: Simplified photocatalytic cycle for Eosin Y-mediated arylation.
Copper-Catalyzed C-H Amination
Copper catalysis offers a cost-effective alternative to palladium for certain C-H functionalization reactions. C-H amination is a particularly important transformation for the synthesis of nitrogen-containing pyrimidine derivatives, which are prevalent in pharmaceuticals.
Performance Data
The following data showcases the scope of copper-catalyzed C-H amination of 2-substituted pyrimidines with various amines.
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | 78 | |
| 2 | Piperidine | 75 | |
| 3 | Aniline | 65 | |
| 4 | N-Methylaniline | 72 | |
| 5 | Pyrrolidine | 81 | |
| 6 | Indole | 58 |
Table 3. Copper-catalyzed C-H amination of 2-chloropyrimidine. Reactions were typically performed with a copper(I) salt, a ligand, and a base in a polar aprotic solvent.
Experimental Protocol: General Procedure for Copper-Catalyzed C-H Amination
A mixture of the pyrimidine substrate (1.0 equiv.), the amine (1.5 equiv.), copper(I) iodide (CuI, 10 mol%), a ligand (e.g., 1,10-phenanthroline, 20 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.) in a solvent such as dimethylformamide (DMF) is heated at 110 °C for 12-24 hours under a nitrogen atmosphere. After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography.
Catalytic Cycle
Caption: Proposed catalytic cycle for Cu-catalyzed C-H amination.
Metal-Free Minisci-Type C-H Alkylation
The Minisci reaction provides a powerful method for the direct alkylation of electron-deficient heterocycles, such as pyrimidines, via a radical mechanism. Modern protocols have enabled these reactions to be performed under metal-free conditions, enhancing their appeal from a green chemistry perspective.
Performance Data
The table below presents the results for the metal-free Minisci-type alkylation of pyrimidine with various alkyl carboxylic acids.
| Entry | Alkyl Carboxylic Acid | Product | Yield (%) |
| 1 | Pivalic acid | 75 | |
| 2 | Cyclohexanecarboxylic acid | 68 | |
| 3 | Adamantane-1-carboxylic acid | 72 | |
| 4 | Isobutyric acid | 65 | |
| 5 | Propionic acid | 55 | |
| 6 | Acetic acid | 40 |
Table 4. Metal-free Minisci-type alkylation of pyrimidine. Reactions were typically carried out using an oxidant such as ammonium persulfate in an acidic medium.
Experimental Protocol: General Procedure for Metal-Free Minisci-Type Alkylation
To a solution of pyrimidine (1.0 equiv.) and the alkyl carboxylic acid (3.0 equiv.) in a mixture of acetonitrile and water is added ammonium persulfate ((NH₄)₂S₂O₈, 3.0 equiv.) and a catalytic amount of silver nitrate (AgNO₃, 10 mol%) if required, although some protocols are entirely metal-free. The reaction mixture is stirred at 80 °C for 4-12 hours. After cooling, the mixture is basified with aqueous sodium bicarbonate and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography.
Reaction Workflow
References
Comparative Efficacy of 4,6-Diarylpyrimidine Derivatives as Dual EGFR/VEGFR-2 Inhibitors
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of 4,6-diarylpyrimidine-derived inhibitors targeting Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The performance of these novel compounds is evaluated against established therapeutic agents, supported by quantitative experimental data. Detailed methodologies for the key assays are provided to ensure reproducibility and aid in the design of future experiments.
The progression of many cancers is driven by complex signaling networks that regulate cell proliferation, survival, and angiogenesis. EGFR and VEGFR-2 are two key receptor tyrosine kinases that play pivotal roles in these processes. EGFR activation promotes tumor cell growth and survival, while VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[1][2] Consequently, the dual inhibition of both EGFR and VEGFR-2 presents a promising strategy for cancer therapy. Recently, a series of 4,6-diarylpyrimidine derivatives have emerged as potent dual inhibitors of these kinases.[1][2]
Quantitative Efficacy Comparison
The inhibitory activities of novel 4,6-diarylpyrimidine derivatives and established inhibitors are summarized below. The data includes IC50 values, which represent the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%, and GI50 values, indicating the concentration needed to inhibit the growth of cancer cell lines by 50%.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Compound | Target | IC50 (nM) | Reference Inhibitor | Target | IC50 (nM) |
| Pyrimidine Derivative 22 | EGFR | 1.15 | Erlotinib | EGFR | ~2-20 |
| VEGFR-2 | 1.15 | Gefitinib | EGFR | ~26-57 | |
| Pyrimidine Derivative 29 | EGFR | 1.60 | Sorafenib | VEGFR-2 | 90 |
| VEGFR-2 | 1.60 | Sunitinib | VEGFR-2 | 80 |
Note: IC50 values for reference inhibitors can vary based on assay conditions.[3][4][5][6][7]
Table 2: Anti-proliferative Activity in Cancer Cell Lines (GI50)
| Compound | Average GI50 (nM) across multiple cancer cell lines | Reference Inhibitor | Average GI50 (nM) across multiple cancer cell lines |
| Pyrimidine Derivative 22 | 22 | Erlotinib | 33 |
| Pyrimidine Derivative 29 | 24 |
The GI50 values for the pyrimidine derivatives were determined against a panel of four human cancer cell lines.[1][2]
Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the targeted signaling pathway and a general experimental workflow.
Caption: EGFR and VEGFR-2 Signaling Pathways and Point of Inhibition.
Caption: General Experimental Workflow for Inhibitor Efficacy Validation.
Experimental Protocols
The following are representative protocols for the in vitro kinase and cell-based proliferation assays used to evaluate the efficacy of the inhibitors.
1. In Vitro EGFR/VEGFR-2 Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ATP remaining in solution following a kinase reaction. A lower luminescence signal corresponds to higher kinase activity (more ATP consumed).
-
Materials:
-
Recombinant human EGFR or VEGFR-2 kinase
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM DTT)
-
ATP
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well plates
-
Luminometer
-
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Setup: To each well of a 96-well plate, add the test compound, recombinant kinase, and substrate. Include controls for 100% kinase activity (vehicle only) and 0% activity (no enzyme).
-
Initiation of Kinase Reaction: Add ATP to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
2. Cell-Based Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear flat-bottom plates
-
Microplate reader (spectrophotometer)
-
-
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle-only control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle-treated control. Determine the GI50 value by plotting the percentage of growth inhibition against the logarithm of the inhibitor concentration.
-
References
- 1. New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
A Comparative Analysis of Pyrimidine Synthesis Yields from Diverse Precursors
For researchers, scientists, and professionals in drug development, the efficient synthesis of the pyrimidine scaffold is a cornerstone of creating novel therapeutics. This guide provides a comparative analysis of reaction yields for pyrimidine synthesis, utilizing a variety of common precursors and methodologies. The data presented is compiled from published literature to assist in the selection of the most effective synthetic route for specific research and development needs.
Quantitative Comparison of Reaction Yields
The following tables summarize the reported yields for pyrimidine synthesis, categorized by the primary synthetic strategy and precursors employed.
Table 1: Biginelli and Biginelli-like Reactions
The Biginelli reaction is a one-pot cyclocondensation between an aldehyde, a β-ketoester, and urea or thiourea. Variations in catalysts and reaction conditions significantly impact the yield and reaction time.
| Precursors | Catalyst/Conditions | Reaction Time | Yield (%) |
| Benzaldehyde, Ethyl Acetoacetate, Urea | HCl, Ethanol, Reflux | 3 hours | Low |
| Benzaldehyde, Ethyl Acetoacetate, Urea | CuCl₂·2H₂O / HCl, Solvent-free (Grindstone) | Minutes | >90% |
| Benzaldehyde, Ethyl Acetoacetate, Thiourea | NH₄Cl, Methanol, Reflux | 3 hours | Not specified |
| Benzaldehyde, Ethyl Acetoacetate, Thiourea | CuCl₂·2H₂O / HCl, Solvent-free (Grindstone) | Minutes | High |
| Aldehydes, β-ketoesters, Urea | Silicotungstic acid on Amberlyst-15, Solvent-free | 1-2 hours | 75-95% |
| β-diketone, Arylaldehyde, (Thio)urea | Microwave irradiation | Not specified | 65-90% |
Table 2: Synthesis from Ketones, Nitriles, and Amidines
Modern synthetic routes often employ ketones, nitriles, and amidines as precursors, utilizing various catalytic systems.
| Precursors | Catalyst/Conditions | Reaction Time | Yield (%) |
| Ketones, Nitriles | CuCl₂, NaOH, 120 °C | Not specified | up to 82% |
| α,β-Unsaturated Ketoximes, Activated Nitriles | Cu(MeCN)₄PF₆, DMA/1,4-dioxane, 110 °C | Not specified | up to 82%[1] |
| α,β-Unsaturated Ketones, Benzamidine HCl | Choline hydroxide, 60 °C | Not specified | Excellent |
| Ketones, Aldehydes, or Esters; Amidines | TEMPO, Iron(II)-complex | Not specified | Broadly high |
| Ketones, NH₄OAc, N,N-dimethylformamide dimethyl acetal | NH₄I, Metal- and solvent-free | Not specified | Acceptable |
| α-CF₃ Aryl Ketones, Amidine Hydrochlorides | Metal-free, mild conditions | Not specified | Very good |
Table 3: Other Synthetic Approaches
This table includes methods starting from functionalized enamines and other precursors.
| Precursors | Catalyst/Conditions | Reaction Time | Yield (%) |
| Functionalized Enamines, Triethyl Orthoformate, Ammonium Acetate | ZnCl₂ | Not specified | High |
| 2-Aminochromene-3-carbonitrile, Triethyl Orthoformate, Hydrazine Hydrate | Ultrasound irradiation | 1.5 hours | 98% |
| 2-Aminochromene-3-carbonitrile, Urea or Thiourea | Basic alumina | Not specified | ~73% |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Classical Biginelli Reaction (Conventional Heating)
This protocol follows the original method for synthesizing dihydropyrimidinones.
Materials:
-
Benzaldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea (1.5 mmol)
-
Hydrochloric acid (catalytic amount)
-
Ethanol (10 mL)
Procedure:
-
A mixture of benzaldehyde, ethyl acetoacetate, urea, and a catalytic amount of concentrated HCl in ethanol is refluxed for 3 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid product is collected by filtration, washed with cold ethanol, and recrystallized from ethanol to yield the pure dihydropyrimidinone.
Protocol 2: Grindstone Biginelli Reaction
This solvent-free method offers an environmentally friendly alternative with high yields.
Materials:
-
Benzaldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea or Thiourea (1.5 mmol)
-
CuCl₂·2H₂O (0.25 mmol)
-
Concentrated HCl (a few drops)
Procedure:
-
A mixture of the aldehyde, β-ketoester, urea/thiourea, and catalyst is ground in a mortar with a pestle at room temperature for a few minutes.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is washed with water, and the solid product is collected by filtration.
-
The crude product is then recrystallized from ethanol.
Protocol 3: Copper-Catalyzed Synthesis from Ketones and Nitriles
This method provides a route to diversely functionalized pyrimidines.[2]
Materials:
-
Ketone (1 mmol)
-
Nitrile (2.5 mmol)
-
CuCl₂ (0.1 mmol)
-
NaOH (2 mmol)
-
Solvent (e.g., 1,4-dioxane)
Procedure:
-
A mixture of the ketone, nitrile, CuCl₂, and NaOH in the solvent is heated to 120 °C in a sealed tube.
-
The reaction is stirred for the time required for completion as monitored by TLC.
-
After cooling, the reaction mixture is diluted with an appropriate organic solvent and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Protocol 4: Synthesis from Functionalized Enamines and Triethyl Orthoformate
This ZnCl₂-catalyzed three-component coupling reaction is effective for producing 4,5-disubstituted pyrimidines.[2]
Materials:
-
Functionalized enamine (1 mmol)
-
Triethyl orthoformate (1.2 mmol)
-
Ammonium acetate (2 mmol)
-
ZnCl₂ (0.1 mmol)
-
Solvent (e.g., Toluene)
Procedure:
-
A mixture of the functionalized enamine, triethyl orthoformate, ammonium acetate, and ZnCl₂ in toluene is refluxed.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to yield the desired pyrimidine derivative.
Visualizations
Biginelli Reaction Mechanism
The following diagram illustrates the widely accepted iminium mechanism for the Biginelli reaction.
Caption: Simplified mechanism of the Biginelli reaction.
General Experimental Workflow for Pyrimidine Synthesis
This diagram outlines a typical workflow for the synthesis, purification, and characterization of pyrimidine derivatives.
Caption: A general experimental workflow for pyrimidine synthesis.
Logical Workflow for Method Comparison
This diagram illustrates the logical process for comparing different synthetic methods for pyrimidine synthesis based on reaction yields and other parameters.
Caption: Logical workflow for comparing pyrimidine synthesis methods.
References
A Comparative Guide to Pyrimidine Synthesis: Classical Approaches vs. Modern Methodologies
For researchers, scientists, and drug development professionals, the efficient synthesis of pyrimidine scaffolds is a cornerstone of medicinal chemistry and materials science. This guide provides an objective comparison of a classical pyrimidine synthesis method, the Biginelli reaction, with a modern, greener alternative—microwave-assisted, solvent-free synthesis. We present supporting experimental data, detailed protocols, and visualizations to aid in the selection of the most appropriate method for your research needs.
Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine.[1] As a fundamental component of nucleic acids (cytosine, thymine, and uracil) and various clinically approved drugs, the development of efficient and sustainable methods for their synthesis is an area of significant interest.[2][3] Historically, classical methods like the Pinner and Biginelli reactions have been the mainstay of pyrimidine synthesis.[1][4] However, recent advancements have focused on greener, more efficient techniques that offer significant advantages over these traditional approaches.[5][6]
Performance Comparison: Classical vs. Modern Synthesis
The efficacy of a synthesis method is determined by several key factors, including reaction yield, reaction time, and environmental impact. The following table summarizes the quantitative data for the classical Biginelli reaction and a modern microwave-assisted, solvent-free approach, highlighting the significant improvements offered by the newer methodology.
| Method | Catalyst | Solvent | Reaction Conditions | Reported Yield (%) | Reaction Time | Reference |
| Classical Biginelli | HCl | Ethanol | Reflux, 60°C | Often low to moderate | 3 hours | [7] |
| Microwave-Assisted | CuCl₂·2H₂O / HCl | Solvent-free | Grinding, Microwave | >90 | A few minutes | [7][8] |
Experimental Protocols
Detailed methodologies for both the classical and a modern, green synthesis of a dihydropyrimidinone are provided below. These protocols are based on established literature and offer a clear, step-by-step guide for laboratory implementation.[7][8]
Classical Biginelli Reaction (Conventional Heating)
This protocol outlines the original method reported by Pietro Biginelli.[7]
Reactants:
-
Benzaldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea (1.5 mmol)
-
Catalytic amount of HCl
-
Methanol (30 cm³)
Procedure:
-
A mixture of the aldehyde, β-ketoester, urea, and catalyst is taken in a round-bottom flask.
-
Methanol is added as the solvent.
-
The mixture is refluxed at 60°C for 3 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration.
-
The solid is washed with cold ethanol and recrystallized from ethanol to yield the pure dihydropyrimidinone.[9]
Microwave-Assisted, Solvent-Free "Grindstone" Synthesis
This eco-friendly method offers high yields in a significantly shorter reaction time.[7][8][10]
Reactants:
-
Benzaldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea (1.5 mmol)
-
CuCl₂·2H₂O (0.25 mmol) and a few drops of concentrated HCl
Procedure:
-
A mixture of the aldehyde, β-ketoester, urea, and catalyst is ground in a mortar with a pestle at room temperature for a few minutes.
-
The progress of the reaction can be monitored by TLC.
-
The reaction mixture is then subjected to microwave irradiation.[11][12][13]
-
After completion, the reaction mixture is washed with water.
-
The solid product is collected by filtration.
-
The crude product is then recrystallized from ethanol.[7]
Reaction Mechanisms and Workflows
To visualize the underlying chemical transformations and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Mechanism of the Biginelli Reaction.
Caption: Experimental workflow comparison.
Conclusion
The comparison clearly demonstrates that modern pyrimidine synthesis methods, such as microwave-assisted, solvent-free reactions, offer substantial advantages over classical approaches like the Biginelli reaction. The significant reduction in reaction time, coupled with higher yields and the elimination of hazardous solvents, aligns with the principles of green chemistry and offers a more efficient and sustainable route for the synthesis of these important heterocyclic compounds.[5][10] For researchers and professionals in drug development, the adoption of these modern techniques can accelerate discovery pipelines and reduce the environmental impact of chemical synthesis.
References
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. ijsat.org [ijsat.org]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. benthamdirect.com [benthamdirect.com]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Microwave Assisted Synthesis, Biological Characterization and Docking Studies of Pyrimidine Derivatives | Bentham Science [eurekaselect.com]
- 13. Microwave Induced Green Synthesis: Sustainable Technology for Efficient Development of Bioactive Pyrimidine Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
The Economic Advantage of Pyrimidine-Based Synthesis in Agrochemicals: A Comparative Analysis
For researchers, scientists, and professionals in drug and agrochemical development, the synthesis of active compounds is a perpetual balancing act between efficacy, cost, and environmental impact. This guide provides a detailed cost-effectiveness analysis of utilizing 4,6-dimethoxypyrimidine derivatives, specifically 2-amino-4,6-dimethoxypyrimidine, in the production of sulfonylurea herbicides, a cornerstone of modern agriculture. Through a comparative look at synthetic pathways and associated costs, we aim to illuminate the economic and practical advantages of this chemical intermediate.
The production of widely-used sulfonylurea herbicides, such as bensulfuron-methyl and pyrazosulfuron-ethyl, heavily relies on the core structure provided by 2-amino-4,6-dimethoxypyrimidine.[1][2][3][4][5] This intermediate serves as a crucial building block, ensuring the final product's herbicidal activity. While the initial focus of this analysis was on 4-(Dimethoxymethyl)-2-methoxypyrimidine, the broader availability of public data on the closely related and commercially significant 2-amino-4,6-dimethoxypyrimidine allows for a more robust and illustrative comparison.
Cost Analysis of Key Intermediate Synthesis
The economic viability of the entire herbicide production chain is significantly influenced by the cost of its key intermediates. 2-amino-4,6-dimethoxypyrimidine is a prime example, with its market price directly impacting the final cost of herbicides. Current market data places the price of 2-amino-4,6-dimethoxypyrimidine at approximately ₹ 1550 per kilogram in the Indian market, with prices for smaller, research-focused quantities being considerably higher.[6]
The synthesis of this vital intermediate can be approached through various routes, each with its own cost and environmental implications. A common industrial method involves a three-step process of cyclization, chlorination, and methoxylation.[1] However, this traditional route often employs reagents like phosphorus oxychloride, which are associated with safety risks and the generation of environmentally challenging wastewater.[7]
Newer, greener synthetic methodologies are being developed to mitigate these issues. One such innovative approach utilizes dimethyl carbonate as a methylating agent, which results in water and carbon dioxide as byproducts, presenting a more environmentally benign alternative.[1] Another promising route starts from malononitrile and proceeds through imidization, cyanamide substitution, and aromatic cyclization, boasting a high yield and purity of the final product with minimal waste generation.[8] These advancements not only address environmental concerns but also have the potential to reduce production costs by simplifying waste management and improving reaction efficiency.
Comparative Synthesis of Sulfonylurea Herbicides
The true measure of cost-effectiveness for 2-amino-4,6-dimethoxypyrimidine lies in its application in the synthesis of final products. Below, we compare the synthesis of two prominent sulfonylurea herbicides, bensulfuron-methyl and pyrazosulfuron-ethyl, highlighting the central role of our key pyrimidine intermediate.
Bensulfuron-Methyl Synthesis
Bensulfuron-methyl is a selective herbicide widely used in rice cultivation.[9] Its synthesis involves the reaction of 2-amino-4,6-dimethoxypyrimidine with o-methoxy carboxyl benzyl sulfonyl isocyanate.[4][5] The overall yield of this process can exceed 90%, resulting in a final product with a purity of over 97%.[10]
Table 1: Key Reactants and General Yields for Bensulfuron-Methyl Synthesis
| Reactant/Intermediate | Role | Typical Molar Ratio | Typical Yield |
| 2-amino-4,6-dimethoxypyrimidine | Core structure | 1 | >90% (overall)[10] |
| o-methyl formate benzyl sulfamide | Precursor to isocyanate | - | - |
| Bis(trichloromethyl) carbonate | Phosgene equivalent | 0.5-0.6 | - |
| n-butyl isocyanate | Catalyst | - | - |
| Trichloromethyl chloroformate | Esterification agent | 0.1-0.2 | - |
Note: This table represents a generalized overview. Specific quantities and conditions can be found in the detailed experimental protocols below.
Pyrazosulfuron-Ethyl Synthesis
Pyrazosulfuron-ethyl is another critical herbicide for rice crops.[2] Its commercial production involves the condensation of 2-amino-4,6-dimethoxypyrimidine with a sulfonyl isocyanate derived from ethyl 5-amino-1-methylpyrazole-4-carboxylate.[2]
Table 2: Key Reactants for Pyrazosulfuron-Ethyl Synthesis
| Reactant/Intermediate | Role |
| 2-amino-4,6-dimethoxypyrimidine | Core structure |
| Ethyl 5-amino-1-methylpyrazole-4-carboxylate | Precursor to sulfonamide |
| 2-(chlorosulfonyl)benzoic acid ethyl ester | Sulfonylating agent |
| Phosgene or triphosgene | Activating agent |
Note: Detailed quantitative data for this synthesis is less publicly available but follows a similar well-established sulfonylurea formation pathway.
The Search for Alternatives and the Dominance of the Pyrimidine Route
A thorough cost-effectiveness analysis necessitates the evaluation of alternative synthetic pathways that do not rely on the primary intermediate . However, extensive research reveals a notable lack of viable, commercially practiced alternative routes for the synthesis of sulfonylurea herbicides like bensulfuron-methyl and pyrazosulfuron-ethyl that do not involve a pyrimidine-based core. The inherent chemical properties and biological activity of the sulfonylurea class of herbicides are intrinsically linked to this heterocyclic scaffold.
This dominance of the pyrimidine-based synthesis underscores the cost-effectiveness and efficiency of this approach. The chemical industry has invested significantly in optimizing the production of 2-amino-4,6-dimethoxypyrimidine and its derivatives, making it a highly accessible and economically advantageous starting material. The challenge, therefore, lies not in finding a completely different synthetic paradigm but in the continuous improvement and greening of the existing, well-established pyrimidine-based routes.
Experimental Protocols
For the purpose of reproducibility and further research, the following are generalized experimental protocols for the synthesis of the key intermediate and a final herbicide product.
Synthesis of 2-amino-4,6-dimethoxypyrimidine (Greener Route)
This protocol is a conceptual representation of a greener synthesis approach.
-
Step 1: Cyclization. Guanidine nitrate and diethyl malonate are reacted in the presence of a base to form 2-amino-4,6-dihydroxypyrimidine.
-
Step 2: Methylation. The resulting dihydroxypyrimidine is then reacted with dimethyl carbonate under heat and pressure. This step introduces the two methoxy groups onto the pyrimidine ring.
-
Step 3: Purification. The crude product is purified through recrystallization from a suitable solvent, such as ethyl acetate, to yield pure 2-amino-4,6-dimethoxypyrimidine.[1]
Synthesis of Bensulfuron-Methyl
This protocol is a generalized representation based on patent literature.
-
Step 1: Isocyanate Formation. o-methyl formate benzyl sulfamide is reacted with bis(trichloromethyl) carbonate (triphosgene) and trichloromethyl chloroformate in the presence of a catalyst like n-butyl isocyanate in a solvent such as xylene. The reaction is heated to facilitate the formation of o-(methyl formate) benzyl sulfonyl isocyanate.
-
Step 2: Condensation. The resulting isocyanate is then reacted with 2-amino-4,6-dimethoxypyrimidine in a suitable solvent. The reaction mixture is stirred at a controlled temperature to allow for the condensation reaction to proceed to completion.
-
Step 3: Isolation and Purification. The product, bensulfuron-methyl, precipitates from the reaction mixture and is isolated by filtration. The collected solid is then washed and dried to yield the final product with high purity.[10]
Visualizing the Synthetic Pathways
To further clarify the synthetic logic, the following diagrams illustrate the key reaction pathways.
Caption: Greener synthesis route for the key intermediate, 2-amino-4,6-dimethoxypyrimidine.
Caption: General synthetic pathway for the herbicide bensulfuron-methyl.
Conclusion
The use of 2-amino-4,6-dimethoxypyrimidine as a central intermediate in the synthesis of sulfonylurea herbicides represents a highly optimized and cost-effective strategy in the agrochemical industry. While the initial cost of this intermediate is a significant factor, the high yields and purity of the final products, coupled with the lack of viable alternative synthetic routes, solidify its economic advantage. Future research and development should continue to focus on creating even more environmentally friendly and efficient synthesis methods for this crucial pyrimidine building block, further enhancing its cost-effectiveness and sustainability in the production of essential agricultural products.
References
- 1. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 2. Pyrazosulfuron-ethyl (Ref: NC 311) [sitem.herts.ac.uk]
- 3. SYNTHESIS OF ( 14 C 4 PYRIMIDINYL) BENSULFURON METHYL [hnxb.org.cn]
- 4. Bensulfuron-methyl (Ref: DPX F5384) [sitem.herts.ac.uk]
- 5. CN103483274A - Method for preparing bensulfuron methyl - Google Patents [patents.google.com]
- 6. indiamart.com [indiamart.com]
- 7. Synthesis of 2-Amino-4,6-dimethoxypyrimidine (ADM) - ProQuest [proquest.com]
- 8. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 9. Bensulfuron | C15H16N4O7S | CID 107828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CN102796049A - Method for preparing bensulfuron methyl - Google Patents [patents.google.com]
Head-to-head comparison of microwave vs conventional heating for pyrimidine synthesis
A comprehensive comparison for researchers, scientists, and drug development professionals.
The synthesis of pyrimidines, a cornerstone of heterocyclic chemistry, is fundamental to the development of a vast array of pharmaceuticals and biologically active compounds. The pursuit of more efficient, rapid, and environmentally friendly synthetic methodologies has led to a critical evaluation of the energy sources used to drive these chemical transformations. This guide provides a head-to-head comparison of microwave-assisted organic synthesis (MAOS) and conventional heating methods for pyrimidine synthesis, supported by experimental data and detailed protocols.
The Core of the Matter: How Heat is Transferred
Conventional heating methods, such as oil baths or heating mantles, transfer energy to a reaction mixture indirectly. Heat is delivered to the outside of the reaction vessel and then transferred to the solvent and reactants via conduction and convection. This process can be slow and lead to uneven temperature distribution, potentially causing the formation of side products.
Microwave irradiation, on the other hand, offers a fundamentally different mechanism of heating.[1][2] It utilizes the ability of polar molecules (solvents, reagents) to absorb microwave energy directly and convert it into heat through dielectric polarization and ionic conduction.[1][2] This results in rapid, uniform, and efficient heating of the entire reaction volume, often leading to dramatic reductions in reaction times and improved yields.[3][4]
Performance Under the Microscope: A Quantitative Comparison
The advantages of microwave-assisted synthesis in terms of reaction time and yield are evident across various pyrimidine synthesis strategies, including the widely used Biginelli and Hantzsch reactions. The following tables summarize experimental data from comparative studies.
Table 1: Synthesis of 2-Amino-4,6-diarylpyrimidines [5][6]
| Entry | Product | Conventional Heating (Yield, Time) | Microwave Irradiation (Yield, Time) |
| 1 | 2-Amino-4,6-diphenylpyrimidine | 94%, 15-24 h | 86%, 10-20 min |
| 2 | 2-Amino-4-(4-methoxyphenyl)-6-phenylpyrimidine | 90%, 15-24 h | 78%, 10-20 min |
| 3 | 2-Amino-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine | 93%, 15-24 h | 83%, 10-20 min |
| 4 | 2-Amino-4-(2-chlorophenyl)-6-(4-methylphenyl)pyrimidine | 90%, 15-24 h | 72%, 10-20 min |
Table 2: Synthesis of Dihydropyrimidinones (Biginelli Reaction) [7][8]
| Entry | Product Structure | Conventional Heating (Yield, Time) | Microwave Irradiation (Yield, Time) |
| 1 | 65%, 6.5 h | 82%, 24 min | |
| 2 | 55%, 6 h | 78%, 22 min | |
| 3 | 54%, 6 h | 80%, 21 min | |
| 4 | 58%, 6 h | 76%, 24 min |
As the data clearly indicates, microwave irradiation consistently and significantly reduces reaction times from hours to minutes, while often providing comparable or even higher yields.[5][6][7][8]
Experimental Protocols: A Side-by-Side Look
To provide a practical understanding of the differences in experimental setup, here are generalized protocols for the synthesis of a 2-amino-4,6-diarylpyrimidine derivative using both heating methods, based on reported procedures.[5][6]
Conventional Heating Protocol
Apparatus: Round-bottom flask equipped with a reflux condenser and a magnetic stirrer, placed in a heating mantle or oil bath.
Procedure:
-
To a solution of an appropriate chalcone (1 mmol) in ethanol (10 mL), add guanidine hydrochloride (1.2 mmol) and sodium hydroxide (1.5 mmol).
-
The reaction mixture is stirred and heated to reflux (approximately 78 °C) for 15-24 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol).
Microwave-Assisted Protocol
Apparatus: A dedicated monomode microwave reactor with a sealed reaction vessel equipped with a magnetic stirrer.
Procedure:
-
In a 10 mL microwave reaction vessel, a mixture of the corresponding chalcone (1 mmol), guanidine hydrochloride (1.2 mmol), and a catalyst such as CaCl2 is prepared.[5][6] Often, these reactions can be performed under solvent-free conditions.[5][6]
-
The vessel is sealed and placed in the microwave reactor.
-
The mixture is irradiated at a constant temperature (e.g., 120 °C) for 10-20 minutes.
-
After the reaction is complete, the vessel is cooled to room temperature.
-
The solid product is then washed with water and purified by recrystallization.
Visualizing the Workflow
The following diagram illustrates the generalized workflow for comparing the two synthetic methods.
References
- 1. mdpi.com [mdpi.com]
- 2. ijnrd.org [ijnrd.org]
- 3. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjpdft.com [rjpdft.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
Evaluating the Scalability of 4-(Dimethoxymethyl)-2-methoxypyrimidine Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The efficient and scalable synthesis of 4-(Dimethoxymethyl)-2-methoxypyrimidine, a key building block in the development of various pharmaceutical compounds, is of paramount importance for drug discovery and manufacturing. This guide provides a comparative analysis of plausible synthetic routes, focusing on scalability, yield, and experimental considerations. The information presented is intended to assist researchers in selecting the most suitable method for their specific needs, from laboratory-scale synthesis to large-scale production.
At-a-Glance Comparison of Synthetic Routes
| Parameter | Route 1: Vilsmeier-Haack Formylation & Acetalization | Route 2: Grignard Reaction & Acetalization |
| Starting Materials | 2-Methoxypyrimidine, Phosphorus oxychloride, Dimethylformamide, Trimethyl orthoformate | 4-Chloro-2-methoxypyrimidine, Magnesium, Ethyl formate, Trimethyl orthoformate |
| Number of Steps | 2 | 2 |
| Key Reactions | Vilsmeier-Haack Formylation, Acetalization | Grignard Reagent Formation, Formylation, Acetalization |
| Scalability | Generally high for Vilsmeier-Haack reactions. | Can be challenging to scale due to the exothermic nature of Grignard reagent formation. |
| Potential Hazards | Use of corrosive phosphorus oxychloride. | Handling of reactive magnesium and Grignard reagents. |
| Overall Yield (Estimated) | Good to Excellent | Moderate to Good |
Route 1: Synthesis via Vilsmeier-Haack Formylation and Subsequent Acetalization
This two-step approach is a highly plausible and scalable method for the synthesis of this compound. It involves the initial formylation of an electron-rich pyrimidine ring followed by the protection of the resulting aldehyde as a dimethyl acetal.
Step 1: Vilsmeier-Haack Formylation of 2-Methoxypyrimidine
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).
Experimental Protocol:
-
In a reaction vessel equipped with a stirrer, dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF while maintaining the temperature below 5°C. Stir the mixture for 30-60 minutes at this temperature to form the Vilsmeier reagent.
-
Dissolve 2-methoxypyrimidine in a suitable solvent (e.g., dichloromethane or DMF).
-
Add the solution of 2-methoxypyrimidine to the freshly prepared Vilsmeier reagent at a controlled rate, keeping the reaction temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-70°C for several hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice.
-
Neutralize the mixture with a base (e.g., sodium hydroxide or sodium carbonate solution) to a pH of 7-8.
-
Extract the product, 4-formyl-2-methoxypyrimidine, with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Logical Workflow for Vilsmeier-Haack Formylation:
Caption: Vilsmeier-Haack formylation of 2-methoxypyrimidine.
Step 2: Acetalization of 4-Formyl-2-methoxypyrimidine
The conversion of the aldehyde to a dimethyl acetal is a standard protection strategy. Using trimethyl orthoformate (TMOF) is a highly effective and scalable method as it acts as both the methanol source and a water scavenger, driving the reaction to completion.[1][2][3]
Experimental Protocol:
-
Dissolve 4-formyl-2-methoxypyrimidine in a mixture of methanol and trimethyl orthoformate.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid, or an acidic resin).
-
Stir the reaction mixture at room temperature or with gentle heating (40-60°C) for several hours. Monitor the reaction by TLC or GC until the starting material is consumed.
-
Upon completion, neutralize the acid catalyst with a weak base (e.g., triethylamine or a saturated solution of sodium bicarbonate).
-
Remove the solvent and excess reagents under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield this compound.
-
The product can be further purified by vacuum distillation if necessary.
Reaction Diagram for Acetalization:
Caption: Acetalization of 4-formyl-2-methoxypyrimidine.
Route 2: Synthesis via Grignard Reaction and Acetalization
An alternative approach involves the formation of a Grignard reagent from a halogenated pyrimidine, followed by reaction with a formylating agent.
Step 1: Grignard Formylation of 4-Chloro-2-methoxypyrimidine
This step involves the formation of a pyrimidinyl Grignard reagent, which then reacts with a suitable formylating agent, such as ethyl formate or N,N-dimethylformamide.
Experimental Protocol:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Prepare a solution of 4-chloro-2-methoxypyrimidine in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the halide solution to the magnesium and initiate the reaction (e.g., with gentle heating).
-
Once the reaction starts, add the remaining halide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, continue to stir the mixture until most of the magnesium is consumed.
-
Cool the freshly prepared Grignard reagent to 0°C.
-
Slowly add a solution of ethyl formate or DMF in anhydrous THF to the Grignard reagent.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of a saturated ammonium chloride solution.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the crude 4-formyl-2-methoxypyrimidine by chromatography.
Step 2: Acetalization
The second step is identical to the acetalization step described in Route 1.
Comparative Workflow of Both Routes:
Caption: Comparison of synthetic routes to the target molecule.
Conclusion
For the scalable synthesis of this compound, Route 1, employing a Vilsmeier-Haack formylation followed by acetalization, appears to be the more advantageous approach. The Vilsmeier-Haack reaction is generally a robust and high-yielding process that is amenable to large-scale production. The subsequent acetalization with trimethyl orthoformate is also a highly efficient and scalable transformation. While Route 2 is chemically feasible, the challenges associated with the large-scale generation and handling of Grignard reagents may present significant operational hurdles. The choice of synthesis will ultimately depend on the specific capabilities and safety infrastructure of the laboratory or manufacturing facility. It is recommended that small-scale trials of both routes be conducted to determine the optimal conditions and yields before committing to a large-scale campaign.
References
Comparative Guide to the Application of 4-(Dimethoxymethyl)-2-methoxypyrimidine in the Synthesis of Novel Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthetic utility of 4-(dimethoxymethyl)-2-methoxypyrimidine as a key intermediate in the preparation of biologically active compounds, with a specific focus on its application in the synthesis of novel sulfonylurea herbicides. Its performance is contrasted with alternative synthetic strategies, supported by experimental data to inform researchers in the fields of medicinal chemistry and agrochemical development.
Introduction
This compound is a versatile heterocyclic building block employed in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its structure, featuring a masked aldehyde group (as a dimethoxy acetal) and a methoxy substituent, allows for sequential and regioselective modifications, making it a valuable synthon for creating diverse molecular architectures. This guide delves into a specific application of a closely related derivative in the synthesis of novel sulfonylurea herbicides, providing a framework for its evaluation against other synthetic methodologies.
Case Study: Synthesis of Novel Sulfonylurea Herbicides
A study on the "Design, Synthesis and Biological Activity of Novel Sulfonylurea Derivatives Containing Dimethoxymethyl-substituted Pyrimidine Moiety" highlights the utility of a dimethoxymethyl-functionalized pyrimidine core in developing new herbicidal agents.[2] Sulfonylureas are a critical class of herbicides that act by inhibiting acetolactate synthase (ALS), an enzyme essential for amino acid biosynthesis in plants and microbes.[3][4]
The synthetic approach leverages the dimethoxymethyl group as a precursor to a key functionality in the final sulfonylurea molecule. This case study provides a practical example of the application of this type of building block.
Experimental Workflow
The general synthetic route for the preparation of the novel sulfonylurea derivatives is outlined below. The process involves the reaction of a sulfonyl isocyanate with a pyrimidine amine, which is derived from a dimethoxymethyl-substituted pyrimidine precursor.
Caption: Synthetic workflow for novel sulfonylurea herbicides.
Comparative Analysis of Synthetic Routes
To provide a comprehensive overview, the synthesis utilizing the dimethoxymethyl-pyrimidine intermediate is compared with an alternative, more traditional method for synthesizing the pyrimidine core of sulfonylurea herbicides.
| Parameter | Method A: Utilizing Dimethoxymethyl-Pyrimidine Derivative | Method B: Classical Pyrimidine Synthesis |
| Starting Materials | 4-(Dimethoxymethyl)-pyrimidine derivative, Sulfonyl Isocyanate | 2-Chloro-4,6-dimethoxypyrimidine, Substituted Amine, Phosgene/Triphosgene |
| Key Steps | Coupling of pyrimidine amine with sulfonyl isocyanate. | Nucleophilic substitution followed by reaction with a phosgene equivalent. |
| Reported Yields | Favorable yields reported for the target compounds.[2] | Yields can be variable and the use of hazardous reagents is a drawback.[1] |
| Advantages | Bioisosteric design principles can be readily applied.[2] | Well-established methodology. |
| Disadvantages | Availability and cost of the starting pyrimidine derivative may be a factor. | Often involves highly toxic and corrosive reagents like phosphorus oxychloride and phosgene, leading to environmental concerns.[1] |
Experimental Protocols
Method A: Synthesis of Novel Sulfonylurea Derivatives (Adapted from the case study)
A series of novel sulfonylurea derivatives containing a dimethoxymethyl pyrimidine moiety were synthesized. The general procedure involves the reaction of a substituted sulfonyl isocyanate with the appropriate pyrimidine amine.
Step 1: Synthesis of the Pyrimidine Amine Intermediate
The 4-(dimethoxymethyl)-pyrimidine derivative is converted to the corresponding amine. This transformation typically involves hydrolysis of the acetal to the aldehyde, followed by reductive amination or other functional group interconversions.
Step 2: Coupling Reaction
The synthesized pyrimidine amine is then reacted with a substituted sulfonyl isocyanate in an inert solvent, such as dichloromethane or toluene, at room temperature. The reaction mixture is stirred until completion, and the product is isolated by filtration or chromatography. The yields of the final sulfonylurea compounds were reported to be favorable.[2]
Method B: Alternative Synthesis of a Key Pyrimidine Intermediate for Herbicides
A facile and efficient synthesis of 4,6-dimethoxy-2-methylthiopyrimidine, a key intermediate for some pyrimidinyloxybenzoic acid herbicides, has been reported.[1]
Procedure:
A mixture of 2-chloro-4,6-dimethoxypyrimidine (17.5 g, 100 mmol), tetrabutylammonium bromide (1.6 g, 5 mmol), 25% sodium methyl mercaptide (30.1 g, 107 mmol), and methanol (80 mmol) is heated to 45 °C and maintained at 45-50 °C for 2 hours. An off-white precipitate forms, which is collected by vacuum filtration and washed with cool water. The solid is then recrystallized from isopropanol:water (2:1) to yield 4,6-dimethoxy-2-methylthiopyrimidine as colorless crystals (17.8 g, 95.6% yield).[1]
This intermediate can then be further functionalized to be incorporated into the final herbicide structure.
Biological Activity and Data Presentation
The synthesized sulfonylurea derivatives from the case study exhibited favorable herbicidal activity.[2] For instance, compounds 6a and 6g from the study showed 100% pre-emergence inhibition activity against Brassica napus at a dosage of 75 g/ha, which is comparable to the commercial herbicides Monosulfuron and Chlorsulfuron.[2] Some of the synthesized compounds also displayed moderate antifungal activity.[2]
| Compound | Target Weed | Dosage (g/ha) | Pre-emergence Inhibition (%) | Antifungal Activity (vs. three fungi at 50 mg/L) |
| 6a | Brassica napus | 75 | 100 | Moderate |
| 6g | Brassica napus | 75 | 100 | Moderate |
| 6i | - | - | - | >80% |
| 6o | - | - | - | >80% |
| Monosulfuron | Brassica napus | 75 | 100 | Not Reported |
| Chlorsulfuron | Brassica napus | 75 | 100 | Not Reported |
Signaling Pathway Inhibition
Sulfonylurea herbicides act by inhibiting the acetolactate synthase (ALS) enzyme, which is a key enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants.
Caption: Inhibition of the ALS pathway by sulfonylurea herbicides.
Conclusion
The use of this compound and its derivatives presents a valuable strategy in the synthesis of novel sulfonylurea herbicides. This approach allows for the application of bioisosteric design principles and can lead to compounds with high biological activity. While alternative synthetic routes for the pyrimidine core exist, they may involve more hazardous reagents and generate significant chemical waste. The choice of synthetic strategy will ultimately depend on factors such as the availability of starting materials, desired molecular complexity, and environmental considerations. This guide provides researchers with a comparative framework to make informed decisions in the design and synthesis of new bioactive molecules.
References
The Expanding Therapeutic Landscape of Pyrimidine-Based Agents: A Patent and Efficacy Review
For researchers, scientists, and drug development professionals, the pyrimidine scaffold remains a cornerstone of modern medicinal chemistry. Its remarkable versatility is evidenced by a growing number of FDA-approved drugs and a dense patent landscape, particularly in the fields of oncology and virology. This guide provides a comparative analysis of key pyrimidine-based therapeutic agents, supported by experimental data, detailed methodologies, and visualizations of their mechanisms of action.
The inherent drug-like properties of the pyrimidine ring system have led to its incorporation into a multitude of therapeutic agents.[1][2] These compounds have demonstrated significant clinical success by targeting a range of biological molecules, including kinases and viral polymerases.[3][4] This review focuses on a selection of prominent pyrimidine-based drugs, offering a comparative look at their performance and the experimental basis for their efficacy.
Comparative Efficacy of Pyrimidine-Based Kinase Inhibitors in Oncology
Pyrimidine-based kinase inhibitors have revolutionized the treatment of various cancers. By targeting specific signaling pathways that drive tumor growth and survival, these drugs offer a more precise and often more effective therapeutic approach than traditional chemotherapy. Here, we compare two leading examples: Ibrutinib and Osimertinib.
Ibrutinib: A Covalent BTK Inhibitor
Ibrutinib is a first-in-class Bruton's tyrosine kinase (BTK) inhibitor that has shown significant efficacy in the treatment of B-cell malignancies.[5] It forms a covalent bond with a cysteine residue in the active site of BTK, leading to irreversible inhibition of its kinase activity.[5]
Table 1: Comparative IC50 Values of Ibrutinib in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MeWo | Melanoma | 20.47 | [6] |
| WM164 | Melanoma | 28.14 | [6] |
| SK-MEL-28 | Melanoma | 32.98 | [6] |
| BT474 | Breast Cancer (HER2+) | 0.00994 | [7] |
| SKBR3 | Breast Cancer (HER2+) | 0.00889 | [7] |
| Pre-treatment CLL | Chronic Lymphocytic Leukemia | 0.37 - 9.69 | [8] |
| Relapsed CLL | Chronic Lymphocytic Leukemia | 0.56 - >10 | [8] |
Osimertinib: A Third-Generation EGFR Inhibitor
Osimertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to overcome resistance to earlier-generation EGFR inhibitors, particularly in non-small cell lung cancer (NSCLC) harboring the T790M mutation.[9]
Table 2: Comparative IC50 Values of Osimertinib in NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | IC50 (nM) | Reference |
| PC-9 | Exon 19 deletion | 23 | [10] |
| PC-9ER | Exon 19 deletion + T790M | 166 | [10] |
| H1975 | L858R + T790M | 4.6 | [10] |
| LoVo (transfected) | Exon 19 deletion EGFR | 12.92 | [11] |
| LoVo (transfected) | L858R/T790M EGFR | 11.44 | [11] |
| LoVo (transfected) | Wild-Type EGFR | 493.8 | [11] |
Pyrimidine-Based Agents in Virology: The Case of Remdesivir
The COVID-19 pandemic highlighted the urgent need for effective antiviral therapies. Remdesivir, a pyrimidine nucleotide analog, emerged as a key therapeutic agent. It functions as a broad-spectrum antiviral by targeting the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication.[1][4]
Table 3: Comparative EC50 Values of Remdesivir against SARS-CoV-2
| Cell Line | SARS-CoV-2 Variant | EC50 (µM) | Reference |
| Vero E6 | USA-WA1/2020 | 0.77 | [3] |
| Vero E6 | Not Specified | 23.15 | [3] |
| A549-ACE2-TMPRSS2 | Delta | 0.30-0.62 fold of WA1 | [12] |
| A549-ACE2-TMPRSS2 | Omicron | 0.30-0.62 fold of WA1 | [12] |
| Vero E6 | 2019-nCoV | 0.22-0.32 | [13] |
Signaling Pathways and Mechanisms of Action
To visualize the mechanisms of these therapeutic agents, the following diagrams illustrate their respective signaling pathways.
Caption: Ibrutinib inhibits the BTK signaling pathway in B-cells.
Caption: Osimertinib inhibits the mutated EGFR signaling pathway.
Caption: Mechanism of action of Remdesivir.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the accurate assessment of therapeutic agents. The following sections outline the methodologies for key assays cited in this guide.
In Vitro BTK Kinase Inhibition Assay (ADP-Glo™ Assay)
This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of purified BTK.
Materials:
-
Recombinant human BTK enzyme
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Test compound (e.g., Ibrutinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in Kinase Buffer.
-
In a 384-well plate, add the BTK enzyme, the substrate/ATP mix, and the diluted test compound. Include a no-inhibitor control (DMSO vehicle).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the compound.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.[14][15]
Cell Viability Assay (MTT Assay)
This cell-based assay determines the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., NCI-H1975, MeWo)
-
Complete cell culture medium
-
Test compound (e.g., Osimertinib, Ibrutinib) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting viability against the log of the compound concentration.[6][7]
Antiviral Plaque Reduction Assay
This assay is used to quantify the ability of a compound to inhibit the replication of a virus.
Materials:
-
Host cells susceptible to the virus (e.g., Vero E6 for SARS-CoV-2)
-
Virus stock of known titer
-
Cell culture medium
-
Test compound (e.g., Remdesivir)
-
Agarose or methylcellulose overlay
-
Crystal violet staining solution
-
6-well or 12-well plates
Procedure:
-
Seed host cells in multi-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Pre-incubate the cell monolayers with the compound dilutions for a short period.
-
Infect the cells with a known amount of virus (e.g., 100 plaque-forming units per well).
-
After a viral adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (containing agarose or methylcellulose) with the corresponding compound concentrations. This restricts the spread of progeny virus to adjacent cells, leading to the formation of localized plaques.
-
Incubate the plates for several days until visible plaques are formed.
-
Fix the cells and stain with crystal violet. The plaques will appear as clear zones where the cells have been lysed by the virus.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction compared to the virus control (no compound) and determine the EC50 value.[13]
Conclusion
The pyrimidine scaffold continues to be a highly productive starting point for the development of novel therapeutic agents. The examples of Ibrutinib, Osimertinib, and Remdesivir highlight the successful application of this privileged structure in targeting diverse disease mechanisms. The ongoing exploration of the patent landscape reveals a continuous effort to generate new pyrimidine-based molecules with improved potency, selectivity, and resistance profiles. For researchers and drug developers, a thorough understanding of the comparative efficacy, mechanisms of action, and the experimental methodologies used to evaluate these compounds is essential for advancing the next generation of pyrimidine-based therapeutics.
References
- 1. What is the mechanism of Remdesivir? [synapse.patsnap.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Remdesivir and its antiviral activity against COVID-19: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. Ibrutinib Modulates Proliferation, Migration, Mitochondrial Homeostasis, and Apoptosis in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell-intrinsic determinants of ibrutinib-induced apoptosis in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. journals.asm.org [journals.asm.org]
- 13. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]
- 14. benchchem.com [benchchem.com]
- 15. promega.com [promega.com]
Safety Operating Guide
Navigating the Safe Disposal of 4-(Dimethoxymethyl)-2-methoxypyrimidine: A Procedural Guide
For researchers and professionals in drug development, the responsible disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. In the absence of a specific Safety Data Sheet (SDS) for 4-(Dimethoxymethyl)-2-methoxypyrimidine, this guide provides a comprehensive disposal protocol based on established guidelines for structurally similar pyrimidine derivatives and general hazardous chemical waste management. Adherence to these procedures is crucial for ensuring safe and compliant handling of this compound.
Important Disclaimer: The following information is based on safety data for analogous compounds and should be used as a general guide. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements in your area.[1][2]
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is imperative to wear appropriate Personal Protective Equipment (PPE). All handling of this compound for disposal purposes should be conducted within a certified chemical fume hood to prevent the inhalation of any potential vapors or dust.[2]
Table 1: Recommended Personal Protective Equipment (PPE)
| Equipment | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact.[3][4] |
| Eye Protection | Safety glasses with side-shields or goggles | To protect eyes from splashes and dust.[3][4] |
| Body Protection | Laboratory coat | To prevent contamination of personal clothing.[2] |
| Respiratory Protection | NIOSH-approved respirator with appropriate filter | Required when handling the compound as a powder or if aerosols may be generated.[4] |
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as a hazardous waste procedure, which involves a systematic process of collection, labeling, and transfer to a designated waste management facility.
-
Waste Collection :
-
Designate a specific, compatible container for the collection of this compound waste. Plastic containers are often preferred to minimize the risk of breakage.
-
The container must be in good condition, with no leaks or cracks, and must have a secure, tight-fitting lid.[2]
-
Crucially, never mix incompatible waste streams. This container should be used exclusively for this compound and any directly associated contaminated materials, such as pipette tips or absorbent paper.[2]
-
-
Labeling :
-
Immediately upon designating the waste container, affix a "Hazardous Waste" label.[2]
-
The label must be filled out completely and legibly, including the full chemical name "this compound" (chemical formulas are not acceptable), the date of waste generation, the laboratory location, and the contact information of the principal investigator.[2]
-
-
Storage and Transfer :
-
Store the sealed hazardous waste container in a designated, secure area within the laboratory, segregated from incompatible chemicals.[2]
-
Ensure the container remains closed except when adding waste.[2]
-
Once the container is full, or in accordance with your institution's guidelines, arrange for a pickup by the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][5]
-
Accidental Spills and Exposure
In the event of an accidental spill or exposure, immediate action is critical.
-
Spill : Evacuate the area. Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, silica gel, vermiculite).[3] Collect the spilled material and place it in a sealed, labeled container for disposal as hazardous waste.[3] Ventilate the area and thoroughly clean the spill site after the material has been removed.
-
Skin Contact : Immediately wash the affected area with copious amounts of soap and water and remove any contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[4]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal of Empty Containers
A container that previously held this compound must be decontaminated before it can be discarded as regular trash.
-
Triple-rinse the container with a suitable solvent capable of removing all chemical residue.[2][5]
-
Collect the rinsate from this cleaning process and dispose of it as hazardous waste.[2][5]
-
After the triple-rinsing and allowing the container to air dry, any hazardous waste labels should be defaced or removed before the container is discarded.[2]
Experimental Workflow and Logical Relationships
To provide a clear, at-a-glance understanding of the disposal process, the following diagrams illustrate the procedural workflow.
Caption: Waste Disposal Workflow for this compound.
Caption: Empty Container Decontamination and Disposal Procedure.
References
Essential Safety and Operational Guide for 4-(Dimethoxymethyl)-2-methoxypyrimidine
For Immediate Use by Laboratory Professionals
This document provides critical safety protocols, personal protective equipment (PPE) guidelines, and disposal procedures for handling 4-(Dimethoxymethyl)-2-methoxypyrimidine. The information is intended to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Engineering Controls
While comprehensive toxicological data for this compound is not fully available, data from structurally similar pyrimidine compounds indicate that it should be handled with care. Similar compounds are known to cause skin, eye, and respiratory irritation.[1][2] Therefore, implementing appropriate engineering controls is the first line of defense.
-
Ventilation: Always handle this compound in a well-ventilated area. For all procedures involving open containers or the potential for aerosol generation, use a certified chemical fume hood.[3]
-
Safety Equipment: An emergency eyewash station and a safety shower must be readily accessible in the immediate work area.[4][5]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial to prevent direct contact and minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment (PPE) | Specifications & Best Practices |
| Eyes/Face | Safety Goggles or Face Shield | Must be compliant with ANSI Z87.1 standards. Use chemical splash goggles where a splash hazard exists.[6] A full face shield is recommended when handling larger quantities. |
| Hands | Chemical-Resistant Gloves | Nitrile, neoprene, or butyl rubber gloves are recommended.[6] Always inspect gloves for tears or punctures before use. For prolonged contact or handling of unknown derivatives, consider double-gloving.[7][8] |
| Body | Laboratory Coat | A flame-resistant lab coat, fully buttoned, is required to protect against skin contact.[3][5] For tasks with a higher risk of splashes, chemical-resistant coveralls may be necessary.[9] |
| Respiratory | Respirator (if required) | Use in a well-ventilated area to avoid inhalation.[5] If engineering controls are insufficient to maintain exposure below acceptable limits, or if irritation is experienced, a NIOSH-approved respirator is necessary.[2] |
| Feet | Closed-Toe Shoes | Shoes must cover the entire foot (closed-toe and closed-heel) to protect from spills.[5] |
Handling and Emergency Spill Procedures
Adherence to proper handling and emergency protocols is essential for laboratory safety.
Standard Handling Workflow:
The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.
Spill Response Plan:
In the event of a spill, a coordinated and immediate response is critical to contain the material and protect personnel.
-
Evacuate: Clear the immediate area of all personnel.[3]
-
Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.[3]
-
Contain: For small spills, absorb the material with an inert absorbent like vermiculite or sand.[3]
-
Collect & Dispose: Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[3]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[3]
-
Large Spills: For significant spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[3]
Disposal Plan
Proper disposal of this compound and associated contaminated materials is regulated and mandatory. Do not dispose of this chemical down the drain or in standard waste.
-
Chemical Waste: Unused or waste this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, absorbent pads, and pipette tips, must be disposed of as hazardous waste.[8] These items should be collected in a separate, clearly labeled container.
-
Disposal Vendor: All waste must be disposed of through a licensed hazardous waste management company.[3][10] Consult your institution's EHS department for specific procedures and vendor information.
The following diagram illustrates the required disposal pathway.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. americanchemistry.com [americanchemistry.com]
- 7. pogo.ca [pogo.ca]
- 8. web.uri.edu [web.uri.edu]
- 9. osha.oregon.gov [osha.oregon.gov]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
